2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Description
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Properties
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSRQQAHADUCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682093 | |
| Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039744-23-4 | |
| Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: A Core Building Block for Modern Chemistry
An In-depth Technical Guide:
Introduction: A Molecule of Strategic Importance
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a potent electron-withdrawing methylsulfonyl group—provides a versatile platform for complex molecular engineering. The strategic placement of these groups allows for selective and orthogonal chemical transformations, making it an invaluable intermediate for constructing elaborate molecular architectures.[1]
The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom and the activated aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The methylsulfonyl moiety not only profoundly influences the reactivity of the benzene ring but also often imparts desirable pharmacokinetic properties, such as enhanced solubility and metabolic stability, in final drug products.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal chemical entity.
Physicochemical and Spectroscopic Profile
The intrinsic properties of a molecule are foundational to its application. The data presented below have been consolidated from various chemical suppliers and databases to provide a robust profile for this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1039744-23-4 | [3][4] |
| Molecular Formula | C₇H₆BrFO₂S | [4][5] |
| Molecular Weight | 253.09 g/mol | [4][5] |
| Appearance | White to off-white solid | Generic Data |
| Melting Point | 103-107 °C (for the related isomer 1-bromo-4-(methylsulfonyl)benzene) | [6] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Acetone, Ethanol) | [6] |
Spectroscopic Data
Spectroscopic analysis confirms the structure and purity of the compound. While a specific spectrum for this exact isomer is not publicly available, the following table outlines the expected characteristic signals based on its structure and data from closely related analogues.
| Spectroscopy | Expected Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR | δ ≈ 8.0-8.2 (dd, 1H, H ortho to -SO₂Me and -Br), δ ≈ 7.6-7.8 (ddd, 1H, H ortho to -F and meta to -SO₂Me), δ ≈ 7.3-7.5 (dd, 1H, H ortho to -F and meta to -Br), δ ≈ 3.2-3.4 (s, 3H, -SO₂CH₃). Couplings expected: JH-H ≈ 8-9 Hz, JH-F ≈ 5-9 Hz. |
| ¹³C NMR | δ ≈ 160-165 (d, JC-F ≈ 250-260 Hz, C-F), δ ≈ 135-145 (aromatic C-SO₂Me), δ ≈ 120-135 (multiple aromatic C-H signals with C-F coupling), δ ≈ 115-125 (d, JC-F ≈ 20-25 Hz, C ortho to C-F), δ ≈ 110-120 (C-Br), δ ≈ 44-46 (-SO₂CH₃). |
| ¹⁹F NMR | A single resonance expected in the typical aryl fluoride region (δ ≈ -105 to -115 ppm), likely appearing as a multiplet due to coupling with aromatic protons. |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 252/254 (characteristic isotopic pattern for bromine). Key fragments would include loss of CH₃ (m/z 237/239) and SO₂Me (m/z 173/175). |
Synthesis and Manufacturing
The synthesis of this compound relies on established transformations in aromatic chemistry. The primary challenge lies in achieving the desired regiochemistry.
Retrosynthetic Approach
A logical retrosynthetic analysis points to 1-bromo-3-fluorobenzene as a plausible starting material. The key transformation is the introduction of the methylsulfonyl group at the C1 position. This is typically achieved via metallation followed by quenching with a sulfur electrophile and subsequent oxidation.
Caption: Retrosynthesis of the target compound.
Exemplary Synthesis Protocol: Directed Ortho-Metalation Pathway
This protocol is a representative method adapted from standard organic synthesis procedures for achieving ortho-functionalization of substituted aromatics.
Step 1: Lithiation and Sulfenylation
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours. Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the most acidic aromatic proton, which is ortho to the bromine atom due to inductive effects and coordination.
-
Add dimethyl disulfide (Me₂S₂) (1.2 eq) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 2-bromo-4-fluoro-1-(methylthio)benzene by flash chromatography.
Step 2: Oxidation to the Sulfone
-
Dissolve the purified 2-bromo-4-fluoro-1-(methylthio)benzene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 - 2.5 eq) portion-wise. Causality: m-CPBA is a common, effective oxidizing agent that converts sulfides to sulfones. Using slightly more than two equivalents ensures complete oxidation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting solid can be purified by recrystallization to yield this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2] This reaction is a cornerstone of modern pharmaceutical synthesis for creating biaryl structures.[7] The C-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the more robust C-F bond, ensuring high selectivity.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Typical Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Causality: Heat is required to drive the catalytic cycle, particularly the reductive elimination step. The base is essential to activate the boronic acid for the transmetalation step.[8]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The potent electron-withdrawing nature of the methylsulfonyl group strongly activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions. In this molecule, both the bromine (ortho) and fluorine (para) are activated. In SNAr reactions, fluoride is typically a much better leaving group than bromide.[9] Therefore, nucleophiles will preferentially attack the C4 position, displacing the fluoride ion. This regioselectivity provides a reliable method for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiols) para to the sulfonyl group.
Protocol: SₙAr with an Amine Nucleophile
-
In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Add the desired amine nucleophile (1.5-2.0 eq) and a non-nucleophilic base like K₂CO₃ or Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Causality: The base deprotonates the amine (if it's a primary or secondary amine) or neutralizes the H-F formed during the reaction, driving the reaction to completion.
-
Heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water to precipitate the product or prepare for extraction.
-
Extract with an organic solvent, wash the organic layers thoroughly with water and brine to remove the high-boiling solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Applications in Drug Discovery
The structural motifs derived from this compound are prevalent in modern pharmaceuticals.
-
Scaffold Decoration: Its ability to undergo sequential, regioselective reactions makes it an ideal scaffold. A Suzuki coupling can be performed at the bromine position, followed by an SNAr reaction at the fluorine position, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.[10]
-
Bioisosteric Replacement: The methylsulfonyl group is often used as a bioisostere for other functional groups to improve metabolic stability and cell permeability.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aromatic core. The synthetic flexibility of this reagent allows for the precise placement of functionalities required for binding to the ATP pocket of kinases.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11] Operations should be conducted in a well-ventilated fume hood.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[6][12] Harmful if swallowed.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
-
Decomposition: Hazardous decomposition products upon combustion may include carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[12][13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and predictable reactivity, governed by the interplay of its bromo, fluoro, and methylsulfonyl substituents, provides chemists with a reliable and versatile platform. The ability to selectively address its functional groups through robust and high-yielding reactions like Suzuki coupling and SNAr substitution solidifies its role as a cornerstone building block in the synthesis of novel pharmaceuticals and advanced materials.
References
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An In-Depth Technical Guide to 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: Synthesis, Reactivity, and Applications
Introduction
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS No. 1039744-23-4) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique trifecta of reactive sites—a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic aromatic substitution, and an electron-withdrawing methylsulfonyl group—provides a versatile platform for the synthesis of complex molecular architectures.[1] The methylsulfonyl moiety not only modulates the electronic properties of the benzene ring, activating it for specific transformations, but can also enhance the solubility and metabolic profile of derivative compounds, making it a valuable scaffold in drug discovery.[1][4] This guide provides an in-depth analysis of the compound's properties, synthesis, core reactivity, and strategic applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Characterization
The structural attributes of this compound dictate its physical properties and chemical behavior. A summary of its key characteristics is provided below.
| Property | Value | Source(s) |
| CAS Number | 1039744-23-4 | [5][6][7][8] |
| Molecular Formula | C₇H₆BrFO₂S | [1][9] |
| Molecular Weight | 253.1 g/mol | [9] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available at ≥96% | [5] |
Spectroscopic analysis is critical for confirming the identity and purity of the compound.
-
¹H NMR: Proton NMR is expected to show distinct signals for the three aromatic protons, with coupling patterns (doublets, doublet of doublets) dictated by their positions relative to the bromine and fluorine atoms. A singlet corresponding to the three protons of the methylsulfonyl group will also be present.
-
¹³C NMR: Carbon NMR will reveal seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The carbon atoms attached to the highly electronegative fluorine, bromine, and sulfonyl groups will be significantly deshielded.
-
¹⁹F NMR: A singlet or doublet (due to coupling with adjacent protons) in the fluorine NMR spectrum provides a definitive signature for the C-F bond.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached through a logical sequence of aromatic functionalization reactions. A plausible retrosynthetic analysis suggests a stepwise introduction of the three key substituents onto a benzene core.
Proposed Synthetic Pathway
A common and logical route begins with a readily available starting material like 4-fluorothioanisole. The causality behind this choice is the need to install the methylsulfonyl group, which is readily achieved by oxidation of a thioether, and to control the regiochemistry of the subsequent bromination.
Step 1: Oxidation. The thioether is oxidized to the sulfone. This step is crucial as the methylsulfonyl group is a powerful meta-director and a strong deactivator for electrophilic aromatic substitution. Performing this step before bromination is key to achieving the desired regiochemistry. Step 2: Electrophilic Bromination. The methylsulfonyl group directs the incoming electrophile (bromine) to the position meta to itself. Since the fluorine atom is an ortho, para-director, both substituents direct the bromine to the C2 position, leading to the desired product with high regioselectivity.
Reactivity and Strategic Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, enabling its use as a linchpin in convergent synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for forming C-C, C-N, and C-O bonds.[10][11][12]
A. Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with an organoboron reagent.[12][13] The electron-deficient nature of the aromatic ring in this compound can facilitate the initial oxidative addition step, often leading to efficient coupling under standard conditions.[14]
B. Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, synthesizing aryl amines from aryl halides.[10][11][15] Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is a key application for the title compound.[16][17] The choice of palladium catalyst, phosphine ligand, and base is critical and must be optimized for the specific amine coupling partner.[16]
Protocol: Representative Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Reagents: Add the desired amine (1.2 equiv) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the para-sulfonyl group.[18] In SNAr reactions, fluoride is an excellent leaving group, often superior to other halogens like bromide.[18][19] This reactivity allows for the selective introduction of nucleophiles (e.g., alkoxides, thiolates, amines) at the C4 position, leaving the C2-bromo position intact for subsequent cross-coupling.
Causality of Reactivity: The reaction proceeds via a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[19] The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing sulfonyl group provides powerful resonance stabilization of the negative charge that develops in the ring during nucleophilic attack, lowering the activation energy for the reaction.
This orthogonal reactivity—cross-coupling at the bromine and SNAr at the fluorine—makes this compound a superb scaffold for building molecular complexity in a controlled, stepwise manner.
Applications in Research and Development
The structural motifs accessible from this building block are prevalent in several areas of applied chemistry.
-
Pharmaceuticals: Aryl sulfones and fluorinated aromatics are common features in modern pharmaceuticals.[20][21] The sulfone group can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while fluorine substitution can enhance metabolic stability and binding affinity.[1][21] This building block provides a direct route to novel drug candidates.
-
Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and herbicides.[1][3][22] The specific arrangement of substituents can be tailored to generate molecules with high efficacy and target specificity.
-
Materials Science: Substituted biaryl and arylamine structures derived from this compound are core components of organic light-emitting diodes (OLEDs), organic semiconductors, and specialty polymers.[1][22]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][24]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23][24][25] Avoid contact with skin and eyes.[23] Wash hands thoroughly after handling.[23][24]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[23][26]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[23][24]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[23][24][26]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23][24][25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[23][26]
-
This compound is classified as causing skin and serious eye irritation and may cause respiratory irritation.[23][24] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Conclusion
This compound is a strategically designed building block that offers chemists a powerful tool for molecular construction. Its well-differentiated reactive sites enable a suite of high-yield, selective transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The insights into its synthesis, reactivity, and handling provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this versatile intermediate in their pursuit of novel and functional molecules.
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Molecular structure of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and chemical behavior of this compound. As a substituted aromatic compound, its unique combination of a bromine atom, a fluorine atom, and a methylsulfonyl group imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] This document delves into its structural characterization via spectroscopic methods, plausible synthetic pathways, and its electronic properties, offering field-proven insights for its application in research and development.
Molecular Identity and Physicochemical Properties
This compound is an organic compound built upon a benzene scaffold.[1] The systematic substitution pattern—a methylsulfonyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 4—creates a distinct electronic and steric environment on the aromatic ring. This arrangement is crucial for its reactivity and utility as a chemical building block.
Chemical Structure
The core structure consists of a benzene ring where the substituents are arranged as follows:
-
Position 1: A methylsulfonyl group (-SO₂CH₃)
-
Position 2: A bromine atom (-Br)
-
Position 4: A fluorine atom (-F)
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Oxidation
This protocol is adapted from established methods for oxidizing aryl thioethers to aryl sulfones. [3]
-
Bromination of 4-Fluorothioanisole:
-
Dissolve 4-fluorothioanisole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with aqueous sodium thiosulfate solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-fluoro-1-(methylthio)benzene.
-
-
Oxidation to the Sulfone:
-
To a solution of the crude thioether from the previous step in acetic acid, add a catalytic amount of sodium tungstate (Na₂WO₄). [3] * Heat the mixture to approximately 70-80°C.
-
Add 30% hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents) dropwise over 1 hour. Causality: The use of a catalyst like sodium tungstate allows for a more controlled and efficient oxidation compared to using an excess of a harsher oxidizing agent, minimizing side reactions. [3] * After the addition is complete, maintain the temperature and stir for an additional 2-3 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the final product, this compound.
-
Chemical Reactivity
The molecule's reactivity is a product of its three key functional groups:
-
Methylsulfonyl Group: This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it.
-
Bromine Atom: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds. [1]* Fluorine Atom: While also a site for potential SₙAr reactions, displacement of fluorine is generally more difficult than bromine under these conditions. Its strong electronegativity further influences the ring's electronic properties.
In-Depth Structural and Spectroscopic Analysis
Characterization of this compound relies on a combination of spectroscopic techniques. The predicted data below are based on established principles of spectroscopy and analysis of structurally similar compounds. [4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| ¹H | ~3.2 - 3.4 | singlet (s) | N/A | -SO₂CH₃ : The three equivalent protons on the methyl group are deshielded by the adjacent sulfonyl group. |
| ~7.5 - 7.7 | doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 | H at C5 : Coupled to the adjacent proton (H6) and the fluorine atom at C4. | |
| ~7.8 - 8.0 | doublet of doublets (dd) | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 | H at C3 : Coupled to the fluorine atom at C4 and the meta proton (H5). | |
| ~8.1 - 8.3 | doublet (d) | J(H-H) ≈ 8.5 | H at C6 : Coupled to the adjacent proton (H5). Deshielded due to being ortho to the -SO₂CH₃ group. | |
| ¹³C | ~45 | quartet (q) | ¹J(C-H) ≈ 140 | -SO₂CH₃ : Carbon of the methyl group. |
| ~118 | doublet (d) | ¹J(C-F) ≈ 255 | C4-F : Large one-bond C-F coupling is characteristic. | |
| ~120-135 | Multiple signals | Various C-F and C-H couplings | Aromatic carbons, with shifts influenced by the substituents. | |
| ¹⁹F | ~ -105 to -115 | triplet of doublets (td) | J(F-H) ≈ 8.0, J(F-H) ≈ 4.5 | C4-F : Coupled to the two ortho protons (H3, H5). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. [7]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 1350-1300 & 1160-1120 | Asymmetric & Symmetric S=O Stretch | Sulfone (-SO₂-) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1150 | C-F Stretch | Aryl-Fluoride |
| 700-550 | C-Br Stretch | Aryl-Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): Expect a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 252 and 254.
-
Fragmentation: Common fragmentation patterns would include the loss of the methyl group (-CH₃), the sulfonyl group (-SO₂), or the bromine atom (-Br).
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a highly sought-after scaffold in medicinal chemistry. The methylsulfonyl group is a well-known bioisostere for other functional groups and can improve pharmacokinetic properties like solubility and metabolic stability.
-
Scaffold for Kinase Inhibitors: The substituted phenylsulfone motif is present in numerous small molecule kinase inhibitors, where the sulfone oxygen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.
-
Intermediate for Complex Syntheses: The bromine atom provides a reactive site for introducing further complexity via cross-coupling reactions, allowing for the construction of diverse compound libraries for high-throughput screening. [1]This is a fundamental strategy in modern drug discovery. [8]* Building Block for Novel Heterocycles: It can serve as a starting material for the synthesis of complex heterocyclic systems, which are privileged structures in many approved drugs. [9]
Conclusion
This compound is a specialized chemical intermediate whose value lies in the precise arrangement of its functional groups. The electron-withdrawing sulfone, the synthetically versatile bromine, and the modulating fluorine atom create a platform for complex molecular design. A thorough understanding of its spectroscopic signature, synthetic accessibility, and inherent reactivity is essential for leveraging its full potential in the fields of pharmaceutical development, agrochemical synthesis, and materials science.
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An In-depth Technical Guide to 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the versatile chemical intermediate, 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene.
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated and sulfonyl-containing benzene derivatives are particularly valuable building blocks due to their predictable reactivity and their ability to modulate the physicochemical properties of larger molecules. This compound is a prime example of such a scaffold, offering a unique combination of reactive handles that make it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1]
This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in drug discovery. The strategic positioning of a bromine atom, a fluorine atom, and a methylsulfonyl group on the benzene ring imparts a distinct reactivity profile, allowing for selective transformations at different positions. The bromine atom, for instance, is amenable to a wide range of cross-coupling reactions, while the fluorine atom and the electron-withdrawing methylsulfonyl group influence the molecule's electronic properties and potential biological interactions.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1039744-23-4 | [2] |
| Molecular Formula | C₇H₆BrFO₂S | [3] |
| Molecular Weight | 253.09 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 88-92 °C | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, typically involving the sequential introduction of the bromo, fluoro, and methylsulfonyl functionalities onto a benzene ring. A common strategy involves the electrophilic bromination of a fluorinated precursor, followed by the introduction of the methylsulfonyl group.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the commercially available 4-fluoro-1-thiocyanatobenzene. This starting material is then subjected to oxidation to form the corresponding sulfonyl chloride, which is subsequently reduced and methylated to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
The following is a generalized, multi-step experimental protocol for the synthesis of this compound.
Step 1: Synthesis of 4-Fluorobenzenesulfonyl chloride
-
In a well-ventilated fume hood, dissolve 4-fluoro-1-thiocyanatobenzene in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the solution while maintaining the temperature below 10 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction with a saturated solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluorobenzenesulfonyl chloride.
Step 2: Synthesis of Sodium 4-fluorobenzenesulfinate
-
To a solution of 4-fluorobenzenesulfonyl chloride in water, add sodium sulfite and sodium bicarbonate.
-
Heat the mixture with stirring until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated sodium 4-fluorobenzenesulfinate by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 3: Synthesis of 4-Fluoro-1-(methylsulfonyl)benzene
-
Suspend sodium 4-fluorobenzenesulfinate in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add methyl iodide and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-(methylsulfonyl)benzene.
Step 4: Synthesis of this compound
-
Dissolve 4-fluoro-1-(methylsulfonyl)benzene in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine in the same solvent at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by GC-MS or TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct aromatic signals and a singlet for the methyl group.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and bromine substituents.
-
Methyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three protons of the methylsulfonyl group will be observed in the upfield region (typically δ 3.0-3.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Methyl Carbon (-SO₂CH₃): A single peak for the methyl carbon will be present in the upfield region (δ 40-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
S=O Stretching: Strong, characteristic absorption bands for the symmetric and asymmetric stretching of the sulfonyl group will be observed in the regions of approximately 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch will be present in the region of 1000-1100 cm⁻¹.
-
C-Br Stretching: A weaker absorption band for the C-Br stretch will be observed in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.09 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.
-
Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the methylsulfonyl group, or sulfur dioxide.
Reactivity and Synthetic Applications
The unique arrangement of substituents in this compound makes it a versatile intermediate for a variety of chemical transformations.
Cross-Coupling Reactions
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position, enabling the construction of complex molecular scaffolds.[4] This is particularly valuable in the synthesis of kinase inhibitors, where diverse aromatic substituents are often required to achieve high potency and selectivity.[5][6]
Caption: Key cross-coupling reactions of this compound.
Nucleophilic Aromatic Substitution
While less reactive than the bromine, the fluorine atom can undergo nucleophilic aromatic substitution under certain conditions, particularly when activated by the strongly electron-withdrawing methylsulfonyl group. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates at the 4-position.
Applications in Drug Discovery
The structural motifs present in this compound are frequently found in biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can improve solubility and act as a hydrogen bond acceptor.
This compound and its derivatives are valuable intermediates in the synthesis of a variety of therapeutic agents, including:
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature substituted aromatic rings.[7][8] The ability to functionalize the 2-position of this compound via cross-coupling reactions makes it a key building block for creating libraries of potential kinase inhibitors for cancer and inflammatory diseases.[5][6][9]
-
Agrochemicals: The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules with specific biological activities.[4] The unique substitution pattern of this compound makes it a useful starting material in agrochemical research.[10]
-
Other Bioactive Molecules: The versatility of this intermediate allows for its incorporation into a wide range of other biologically active compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. For sulfonyl-containing aromatic compounds, incineration is often the preferred method of disposal.[11]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide range of selective chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists seeking to leverage this powerful intermediate in the development of novel therapeutic agents and other advanced materials.
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Synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene.
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Abstract
This technical guide provides a comprehensive overview and detailed procedural analysis for the synthesis of this compound, a key building block in modern medicinal and agrochemical research. The document outlines a robust and efficient three-step synthetic pathway, commencing from the readily available starting material, 4-fluoroaniline. Each synthetic step—electrophilic bromination, a Sandmeyer-type thiomethylation, and subsequent oxidation—is meticulously detailed, emphasizing the underlying chemical principles, causality behind experimental choices, and self-validating protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable intermediate.
Introduction: Strategic Importance and Synthetic Overview
This compound is a substituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a fluorine atom, and a methylsulfonyl group. This specific arrangement makes it a highly versatile intermediate in organic synthesis, particularly for introducing the 2-bromo-4-fluorophenylsulfonyl moiety into more complex molecules. The strong electron-withdrawing nature of the methylsulfonyl group, combined with the specific placement of the halogens, provides distinct electronic and steric properties that are leveraged in the design of novel bioactive compounds.[1]
The synthetic strategy detailed herein is designed for efficiency, scalability, and high purity of the final product. It follows a logical progression that builds molecular complexity through well-established and reliable chemical transformations.
The overall synthetic workflow is as follows:
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the compound 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS Number: 1039744-23-4). As a Senior Application Scientist, this document synthesizes available data with foundational chemical principles to offer practical insights for its application in research and development.
Introduction: The Significance of Physical Properties in Drug Discovery
In the landscape of drug discovery and organic synthesis, a thorough understanding of a compound's physical properties is paramount. Properties such as melting and boiling points are not merely identification tags; they are critical indicators of purity, stability, and intermolecular forces. For a complex molecule like this compound, which possesses a unique combination of a halogenated aromatic ring and a sulfonyl group, these characteristics dictate its behavior in various experimental and physiological environments. The interplay of the bromine and fluorine atoms with the electron-withdrawing methylsulfonyl group on the benzene ring creates a specific molecular architecture that influences its crystalline structure and phase transition temperatures.
Core Physical Properties of this compound
The available data for the physical properties of this compound is a combination of experimental and computationally predicted values. This is common for specialized reagents where extensive physical characterization may not be widely published.
| Property | Value | Data Type | Source |
| Melting Point | 110 - 130 °C | Experimental | Combi-Blocks SDS[1] |
| Boiling Point | 349.1 ± 42.0 °C | Predicted | ChemicalBook[2] |
| Molecular Formula | C₇H₆BrFO₂S | - | - |
| Molecular Weight | 253.09 g/mol | - | - |
Analysis of Physicochemical Data
The experimentally determined melting point range of 110 - 130 °C suggests that this compound is a solid at room temperature. A melting point range, rather than a sharp point, can be indicative of the presence of impurities or polymorphic forms of the crystalline solid.
The boiling point is a predicted value, likely generated through Quantitative Structure-Property Relationship (QSPR) modeling or other computational methods. These predictive models use the chemical structure of a molecule to estimate its physical properties. While highly valuable in the absence of experimental data, it is crucial to acknowledge the associated margin of error (± 42.0 °C in this case).
Experimental Determination of Physical Properties
To ensure the scientific integrity of research, experimental verification of physical properties is often necessary. The following are standard protocols for determining the melting and boiling points of an organic solid.
Melting Point Determination: The Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound has a high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method to avoid decomposition at high temperatures.
Computational Prediction of Physical Properties
In modern chemical research, computational tools play a vital role in predicting the properties of novel molecules. Machine learning and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are at the forefront of this in-silico approach. These models are trained on large datasets of known compounds and their experimentally determined properties. By analyzing the structural features of a new molecule, these models can predict its properties with increasing accuracy.
The predicted boiling point of this compound is a product of such a computational model. These predictions are invaluable for estimating the thermal stability and potential applications of a compound before it is synthesized or experimentally characterized.
Conclusion
This technical guide provides the currently available physical property data for this compound, contextualized with the scientific principles of their determination and prediction. The experimental melting point of 110-130 °C and the predicted boiling point of 349.1 ± 42.0 °C offer a foundational understanding of this compound's physical state and thermal behavior. For researchers and drug development professionals, this information is critical for designing synthetic routes, purification strategies, and formulation studies. It is recommended that for applications requiring high precision, the predicted boiling point be experimentally verified.
References
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An In-Depth Technical Guide to the Solubility of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility profile in various organic solvents is a prerequisite for its effective use in reaction design, purification, crystallization, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive framework for researchers to predict, determine, and apply its solubility characteristics. By integrating a deep analysis of the molecule's structural features with fundamental thermodynamic principles, we offer a predictive solubility profile. Furthermore, this document provides a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring that researchers can generate reliable and reproducible data. This guide is designed to empower scientists with the foundational knowledge and practical methodologies required to confidently handle and utilize this compound in their work.
Part 1: Molecular Analysis and the Foundations of Solubility
Introducing this compound
The subject of this guide is the compound this compound, with the CAS Number 1039744-23-4. Its utility in the synthesis of more complex molecules hinges on its reactivity and its ability to be dissolved in appropriate solvents. The molecular structure is key to understanding its physical and chemical properties.
Caption: Structure of this compound.
The molecule possesses three key functional regions that dictate its polarity and intermolecular interactions:
-
The Aromatic Ring: A nonpolar, planar structure.
-
Halogen Substituents (Br and F): These electronegative atoms create localized dipoles.
-
The Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group capable of acting as a strong hydrogen bond acceptor. It is often specifically incorporated into drug candidates to enhance solubility.[1]
The Guiding Principle: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The principle "like dissolves like" summarizes this relationship: substances with similar intermolecular forces tend to be soluble in one another.[2]
-
Polar Solvents (e.g., water, ethanol, DMSO) have large dipole moments and/or can form hydrogen bonds. They effectively dissolve polar solutes.
-
Nonpolar Solvents (e.g., hexane, toluene) are characterized by weak van der Waals forces (London dispersion forces) and readily dissolve nonpolar solutes.
Thermodynamic Considerations
For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) for the process must be negative.[3] This is determined by the enthalpy (ΔH) and entropy (ΔS) of solution: ΔG = ΔH - TΔS .
-
Enthalpy (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] If the new interactions are stronger than the ones broken, the process is exothermic (negative ΔH) and energetically favorable.
-
Entropy (ΔS): This is the change in disorder. Dissolving a solid in a liquid typically leads to a large increase in entropy (positive ΔS), which favors the dissolution process.[3]
Part 2: Predictive Solubility Profile
Based on its molecular structure, we can predict the solubility behavior of this compound across different solvent classes. The dominant feature is the highly polar methylsulfonyl group, which suggests the molecule as a whole is polar.
Sources
A Technical Guide to the Purity and Specifications of Commercial 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Introduction: The Role of a Key Intermediate in Modern Drug Discovery
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS No. 1039744-23-4) is a halogenated aromatic sulfone that has emerged as a critical building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methylsulfonyl group which can act as a hydrogen bond acceptor, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The sulfone moiety, in particular, is a common feature in many bioactive molecules due to its chemical stability and ability to engage in specific biological interactions.[3]
Given its role as a precursor to active pharmaceutical ingredients (APIs), the purity and quality of commercial this compound are of paramount importance. The presence of even minor impurities, such as isomers, starting materials, or synthesis by-products, can have profound implications for the yield, purity, and safety profile of the final drug substance. This guide provides an in-depth technical overview of the typical specifications, analytical methodologies for purity assessment, and common impurity profiles associated with this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Commercial Specifications
A thorough understanding of the compound's fundamental properties is the first step in establishing a robust quality control framework.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1039744-23-4 | [1] |
| Molecular Formula | C₇H₆BrFO₂S | |
| Molecular Weight | 253.09 g/mol | [1] |
| Appearance | White to off-white solid or powder | Inferred from typical fine chemicals |
| Purity (Typical) | ≥96% to ≥98% |
Typical Commercial Specifications
Commercial lots of this compound intended for pharmaceutical development are typically supplied with a Certificate of Analysis (CoA) detailing the results of quality control testing. While specifications can vary between suppliers, a representative set of criteria is outlined below.
| Parameter | Specification | Typical Method | Rationale |
| Appearance | White to off-white solid | Visual | Provides a basic check for gross contamination or degradation. |
| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS | Confirms the molecular structure is correct and not an isomer. |
| Assay (Purity) | ≥ 98.0% (by area) | HPLC or GC | Quantifies the main component, ensuring its suitability for synthesis. |
| Individual Impurity | ≤ 0.5% (by area) | HPLC or GC | Controls specific known and unknown impurities that could affect downstream chemistry or final API quality. |
| Total Impurities | ≤ 1.5% (by area) | HPLC or GC | Limits the overall level of extraneous material in the starting material. |
| Residual Solvents | Per ICH Q3C limits | GC-HS | Ensures that solvents used in manufacturing are removed to levels considered safe. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can interfere with certain reactions, such as organometallic coupling. |
Comprehensive Analytical Characterization
A multi-faceted analytical approach is essential to fully characterize the purity and impurity profile of this compound. The choice of methodology is driven by the need to confirm identity, quantify the main component, and detect a wide range of potential impurities.
Quality Control Workflow
The logical flow of analysis ensures that a comprehensive quality assessment is performed on each commercial batch. This workflow serves as a self-validating system, where identity is first confirmed before purity and impurity levels are quantified.
Sources
A Technical Guide to the Safe Handling of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. As a specialized chemical intermediate, understanding its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.
Compound Identification and Overview
This compound is a substituted aromatic compound utilized primarily in organic synthesis. Its distinct structural arrangement, featuring bromine, fluorine, and a methylsulfonyl group on a benzene ring, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
-
IUPAC Name: 1-bromo-4-fluoro-2-methylsulfonylbenzene[1]
-
Molecular Formula: C₇H₆BrFO₂S[1]
-
Molecular Weight: 253.09 g/mol [1]
Hazard Assessment and GHS Classification
While comprehensive toxicological data for this compound is not fully available, a precautionary approach based on its chemical structure and data from analogous compounds is essential. The functional groups present suggest potential for irritation and toxicity. Therefore, it should be handled as a hazardous substance.
Based on data from structurally similar compounds, the following GHS hazard classifications should be assumed as a minimum precaution:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7]
Hazard Statements (H-phrases): H302, H315, H319, H335 Signal Word: Warning
Physicochemical Properties
Specific physical properties for this exact compound are not extensively documented. The data in the table below is derived from a structurally related compound and should be used as a general guideline.
| Property | Value | Source Analogue Rationale |
| Appearance | Colorless Liquid (Expected) | Based on similar simple substituted benzene compounds.[8] |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | Data from a flammable liquid analogue; indicates low volatility at room temperature but requires care upon heating. |
| Density | 1.607 g/cm³ at 25 °C (77 °F) | Data from a flammable liquid analogue; indicates it is significantly denser than water. |
| Water Solubility | Low (Expected) | Aromatic compounds with halogen and sulfonyl groups typically have poor water solubility.[9] |
Exposure Control and Personal Protective Equipment (PPE)
Effective exposure control is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: prevent the chemical from coming into contact with the body.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to control airborne concentrations.[6]
-
Safety Stations: A calibrated eyewash station and an accessible safety shower must be located in the immediate vicinity of the handling area.[5][11][12]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5][12] A face shield should be worn over goggles during procedures with a high risk of splashing.[10]
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, and inspect them for tears or holes before use.[10] For prolonged contact or handling larger quantities, consider double-gloving or using thicker gloves.[10] Contaminated gloves must be disposed of properly.[13]
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[10]
-
Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory area.[10]
-
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5][10]
Protocols for Safe Handling and Storage
Adherence to strict protocols minimizes the risk of exposure and chemical incidents.
Handling Protocol
-
Pre-Handling Assessment: Before starting work, review this guide and the available Safety Data Sheets (SDS) for any related compounds. Ensure the fume hood is operational and all required PPE is available.
-
Chemical Transfer: Use only glass or other compatible containers. When transferring, ground the container and receiving equipment to prevent static discharge, especially if analogues are known to be flammable.[12]
-
Housekeeping: Avoid accumulation of the chemical on surfaces. Clean the work area thoroughly after each procedure. Do not eat, drink, or smoke in the handling area.[5][11]
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[6]
Storage Protocol
-
Container: Keep the container tightly closed to prevent moisture absorption and vapor release.[5][11]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5][11] Storage in a refrigerator at 2-8°C may be recommended.[5][13]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and amines.[11][12]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[12]
Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
First Aid Measures
-
General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with this safety guide.[6]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for emergency medical services.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][6][12]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][6] Remove contact lenses if present and easy to do.[12] An ophthalmologist should be consulted.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and seek immediate medical attention.[5]
Spill Containment and Cleanup
The appropriate response to a spill depends on its size and location.
Spill Cleanup Protocol (for small, contained spills):
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear full PPE as described in Section 4.
-
Prevent the spill from entering drains or waterways.[6]
-
Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[5]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[5][13]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][13]
-
Hazards: Upon heating, containers may explode.[12] Vapors may form explosive mixtures with air, and intense warming can make vapor/air mixtures explosive.[12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12][13]
Stability and Reactivity Profile
-
Chemical Stability: The product is expected to be stable under recommended storage conditions.[11] It may be sensitive to moisture.[11]
-
Conditions to Avoid: High temperatures, heat, sparks, open flames, and other sources of ignition.[12] Exposure to moist air or water.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[11][12]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), hydrogen fluoride (HF), and sulfur oxides (SOx).[11][12]
Disposal Considerations
Chemical waste must be managed to ensure safety and environmental protection.
-
Procedure: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in sealed, properly labeled containers.
-
Regulations: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[5][12] Do not dispose of via drains or general waste streams.
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Reactivity profile of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Abstract
This compound is a synthetically versatile building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—featuring a bromo, a fluoro, and a potent electron-withdrawing methylsulfonyl group—creates a dichotomous reactivity profile. This guide provides an in-depth analysis of this profile, delineating the principles and practical applications of its two primary modes of reaction: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the causality behind its regioselective reactivity, provide field-proven experimental protocols, and illustrate key mechanistic cycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this reagent for the synthesis of complex molecular architectures.
Introduction: Structural Features and Electronic Profile
This compound possesses a unique arrangement of substituents that dictates its chemical behavior. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. This activation is most pronounced at the ortho and para positions.
In this molecule, both the bromine and fluorine atoms occupy activated positions (ortho and para, respectively) relative to the methylsulfonyl group. This electronic configuration sets the stage for two distinct and highly selective types of transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Preferentially occurs at the C4-F position due to the superior ability of fluoride to act as a leaving group in SNAr reactions.
-
Palladium-Catalyzed Cross-Coupling: Occurs almost exclusively at the C2-Br position, leveraging the established reactivity of aryl bromides in common cross-coupling manifolds.
This orthogonal reactivity allows for a programmed, stepwise functionalization of the aromatic core, making it an invaluable intermediate in multi-step synthetic campaigns.[1] The presence of the methylsulfonyl group can also enhance the solubility and bioavailability of derivative compounds, a desirable trait in medicinal chemistry.[1]
Synthesis of the Core Scaffold
The synthesis of this compound typically involves the oxidation of the corresponding sulfide, which can be prepared from commercially available precursors. A representative synthetic approach is outlined below.
Caption: A plausible synthetic route to the title compound.
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The most defining characteristic of this molecule's reactivity is its propensity to undergo SNAr at the C4 position, displacing the fluoride ion.
Mechanistic Rationale and Regioselectivity
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The stability of this intermediate is paramount. The high electronegativity of fluorine is more effective at stabilizing this intermediate via induction than bromine, making the carbon of the C-F bond more electrophilic.[3] Consequently, even though bromide is a better leaving group in SN1/SN2 reactions, fluoride is a better leaving group in the context of SNAr.[3][4] This results in a strong regiochemical preference for nucleophilic attack at the C4 position.
Caption: Logical workflow of the SNAr reaction mechanism.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the substitution of the C4-fluoride with a generic secondary amine, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the base (K₂CO₃).
-
Solvent & Reagent Addition: Add anhydrous DMSO to dissolve the solids. Add the amine nucleophile (morpholine) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Scope of Nucleophiles
The SNAr reaction on this substrate is compatible with a wide range of nucleophiles.
| Nucleophile Type | Example Nucleophile | Expected Product Structure |
| Oxygen | Sodium Methoxide (NaOMe) | 4-Methoxy-2-bromo-1-(methylsulfonyl)benzene |
| Nitrogen | Piperidine | 4-(Piperidin-1-yl)-2-bromo-1-(methylsulfonyl)benzene |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-bromo-1-(methylsulfonyl)benzene |
| Carbon | Malonate Esters (with base) | Diethyl 2-(3-bromo-4-(methylsulfonyl)phenyl)malonate |
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
After functionalization at the C4 position, or on the starting material itself, the C2-bromo position serves as a reliable handle for a variety of powerful palladium-catalyzed cross-coupling reactions. The typical reactivity order for aryl halides in the oxidative addition step of these catalytic cycles is I > Br > OTf >> Cl.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[5][6][7]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).
-
Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until TLC or LC-MS indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography.
| Boronic Acid | Catalyst System | Base | Yield (Typical) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >90% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | >85% |
| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | >80% |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines, which are prevalent in pharmaceuticals.[8][9][10] The choice of ligand is critical and depends on the nature of the amine coupling partner.[8][10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In an oven-dried, inert-atmosphere glovebox, charge a vial with a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the appropriate phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.2-1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to 90-110 °C. Monitor the reaction for completion.
-
Work-up and Purification: Cool the mixture, pass it through a short plug of celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue via column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[11][12][13] It typically requires both palladium and copper(I) co-catalysts.[11][13]
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagents: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a solvent/base mixture like THF/diisopropylamine (DIPA).
-
Degassing: Degas the mixture thoroughly with argon.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir at room temperature or heat gently (40-60 °C) until the reaction is complete.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, then wash with water and brine. Dry, concentrate, and purify by chromatography.
Applications and Significance
The functionalized benzene sulfone core is a privileged scaffold in modern drug discovery. Derivatives of this compound serve as key intermediates in the synthesis of a range of biologically active molecules.[1] Its utility has been noted in the development of:
-
GABA Receptor Modulators: Used as precursors for creating complex heterocyclic systems with potential applications for conditions like pain.[14]
-
Anti-inflammatory Agents: The phenylsulfone moiety is present in various non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues.[15]
-
Antimicrobial Compounds: The core can be elaborated into structures with potential antibacterial or antifungal properties.[16][17]
-
Organic Materials: The ability to introduce extended π-systems via Sonogashira and Suzuki couplings makes its derivatives interesting for applications in organic electronics.[1][11]
Conclusion
This compound is a paradigm of modern synthetic utility. Its reactivity is governed by a well-defined electronic bias, enabling chemists to perform highly regioselective transformations. Nucleophiles will preferentially target the C-F bond via an SNAr mechanism, while the C-Br bond remains a robust handle for a suite of palladium-catalyzed cross-coupling reactions. This predictable, orthogonal reactivity allows for the efficient and controlled construction of complex, highly functionalized aromatic compounds, solidifying its role as a high-value building block for the pharmaceutical and materials science industries.
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The Strategic Utility of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Multifaceted Building Block
In the landscape of contemporary organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene has emerged as a highly versatile and valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from a unique combination of substituents on the benzene ring: a bromine atom, a fluorine atom, and a methylsulfonyl group. This trifecta of functional groups provides a rich platform for a diverse array of chemical transformations, allowing for precise and controlled molecular elaboration.
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][4] The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule.[5] Furthermore, the strongly electron-withdrawing methylsulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution and can influence the biological activity and solubility of the resulting compounds.[1] This guide will provide an in-depth exploration of the key applications of this compound, offering both mechanistic insights and practical experimental protocols for its effective utilization in organic synthesis.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations.[4] The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for a variety of coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and this compound readily participates in this reaction with a wide range of boronic acids and their derivatives.[1][6][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with an activated boronic acid species (typically activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8] The electron-withdrawing nature of the methylsulfonyl group can facilitate the initial oxidative addition step.
Experimental Protocol: Typical Suzuki-Miyaura Coupling
| Reagent | Quantity (mmol) | Equivalents | Notes |
| This compound | 1.0 | 1.0 | Limiting Reagent |
| Arylboronic Acid | 1.2 | 1.2 | |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 0.02 | Pre-catalyst |
| Triphenylphosphine (PPh₃) | 0.08 | 0.08 | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 | Base |
| 1,4-Dioxane | 5 mL | - | Solvent |
| Water | 1 mL | - | Co-solvent |
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a critical transformation in the preparation of numerous pharmaceuticals.[9][10][11] this compound can be effectively coupled with a variety of primary and secondary amines, as well as ammonia equivalents, to furnish the corresponding anilines.[12][13]
Mechanism Insight: The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol: Typical Buchwald-Hartwig Amination
| Reagent | Quantity (mmol) | Equivalents | Notes |
| This compound | 1.0 | 1.0 | Limiting Reagent |
| Amine | 1.2 | 1.2 | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 | 0.01 | Pre-catalyst |
| XPhos | 0.03 | 0.03 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 | Base |
| Toluene | 5 mL | - | Solvent |
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing methylsulfonyl group, ortho to the bromine and meta to the fluorine, significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[14] This allows for the displacement of the fluorine atom by a variety of nucleophiles, providing a complementary strategy to palladium-catalyzed reactions for the introduction of new functional groups.
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14] The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[15] The negative charge in this intermediate is delocalized, with significant stabilization provided by the ortho and para electron-withdrawing groups. Subsequent expulsion of the fluoride leaving group restores the aromaticity and yields the substituted product. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate complex.[15][16]
Experimental Protocol: Typical SNAr Reaction
| Reagent | Quantity (mmol) | Equivalents | Notes |
| This compound | 1.0 | 1.0 | Limiting Reagent |
| Nucleophile (e.g., Sodium Methoxide) | 1.5 | 1.5 | |
| Dimethylformamide (DMF) | 5 mL | - | Solvent |
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add the nucleophile (e.g., sodium methoxide) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNA).
Synthesis of Bioactive Molecules and Enzyme Inhibitors
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors.[5] The ability to selectively introduce different functionalities through both cross-coupling and SNAr reactions allows for the rapid generation of compound libraries for drug discovery screening.
For example, the core scaffold of this compound can be elaborated through a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group. The resulting biaryl structure can then undergo a Buchwald-Hartwig amination at the bromine position or a nucleophilic aromatic substitution at the fluorine position to introduce further diversity. This modular approach is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies. The presence of the sulfonyl group can also contribute to the pharmacological profile of the final compounds, for instance, by acting as a hydrogen bond acceptor or by improving solubility.[1]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a reactive bromine atom for cross-coupling, an activatable fluorine atom for SNAr, and an electron-withdrawing methylsulfonyl group provides chemists with a robust platform for the synthesis of complex and biologically relevant molecules. The strategic application of the reactions outlined in this guide can significantly streamline synthetic routes and facilitate the discovery of new chemical entities with potential therapeutic applications.
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An In-depth Technical Guide to 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Building Block
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene, a seemingly unassuming organohalogen compound, has quietly established itself as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a methylsulfonyl group, offers a rich chemical handle for medicinal chemists to construct novel molecular architectures with tailored biological activities. The strategic placement of these functionalities allows for a diverse range of chemical transformations, making it a sought-after component in the development of innovative therapeutics, particularly in the realms of kinase inhibitors and transient receptor potential (TRP) channel modulators. This guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate its reactivity, solubility, and compatibility with various reaction conditions.
| Property | Value | Reference |
| CAS Number | 1039744-23-4 | [1] |
| Molecular Formula | C₇H₆BrFO₂S | [2] |
| Molecular Weight | 253.09 g/mol | [1] |
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of the hydrogen atoms on the aromatic ring and the methyl group of the sulfonyl moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups present, such as the S=O bonds of the sulfonyl group and the C-Br and C-F bonds.
The Quest for a Synthetic Route: A Historical Perspective
The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. Its emergence appears to be closely tied to the growing demand for highly functionalized intermediates in drug discovery programs. However, a logical and commonly employed synthetic strategy for this class of compounds involves a two-step process: the formation of a thioether precursor followed by its oxidation to the sulfone.
A plausible and efficient synthetic pathway is outlined below:
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An In-Depth Technical Guide to 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Aryl Sulfones in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds has become a cornerstone of rational drug design. These moieties can profoundly influence a compound's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability. 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene stands out as a particularly valuable building block for medicinal chemists. Its trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a potent electron-withdrawing methylsulfonyl group—offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth review of the synthesis, properties, reactivity, and applications of this key intermediate, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety characteristics of a reagent is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1039744-23-4 | |
| Molecular Formula | C₇H₆BrFO₂S | [1] |
| Molecular Weight | 253.09 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 1-bromo-3-fluorobenzene. This process involves an initial thiomethylation followed by oxidation of the resulting thioether to the desired sulfone.
Step 1: Synthesis of 2-Bromo-4-fluoro-1-(methylthio)benzene
The introduction of the methylthio group at the 2-position of 1-bromo-3-fluorobenzene is a critical step. This can be achieved through various methods, with the use of dimethyl sulfoxide (DMSO) as both a solvent and a methylthiolating agent in the presence of a strong base being a common approach. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Experimental Protocol:
-
To a solution of 1-bromo-3-fluorobenzene (1 equivalent) in a suitable solvent such as THF or dioxane, add a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) to facilitate ortho-lithiation.
-
Slowly add dimethyl disulfide (CH₃SSCH₃) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-bromo-4-fluoro-1-(methylthio)benzene[2].
Step 2: Oxidation to this compound
The final step is the oxidation of the thioether to the corresponding sulfone. This is a standard transformation in organic synthesis and can be accomplished using various oxidizing agents.
Experimental Protocol:
-
Dissolve 2-bromo-4-fluoro-1-(methylthio)benzene (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath.
-
Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide (H₂O₂) in the presence of a catalyst, portion-wise to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound dictates its reactivity and renders it a versatile synthetic intermediate. The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the aromatic ring, enhanced by the potent electron-withdrawing sulfonyl group, makes the fluorine atom susceptible to nucleophilic aromatic substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with a wide range of aryl and heteroaryl boronic acids or their esters. This reaction is instrumental in constructing biaryl and heteroarylaryl scaffolds, which are common motifs in kinase inhibitors.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts with specialized ligands (e.g., XPhos, SPhos).
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: Dioxane/water, toluene, or DME.
-
Temperature: 80-110 °C.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse array of arylamines.[3] This reaction is crucial for introducing key pharmacophoric elements that can engage in hydrogen bonding interactions within the active site of a target protein.[4] The coupling of this compound with primary or secondary amines proceeds efficiently under standard Buchwald-Hartwig conditions.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., BINAP, Xantphos).[3]
-
Base: NaOt-Bu, K₂CO₃, or Cs₂CO₃.
-
Solvent: Toluene, dioxane, or THF.
-
Temperature: 80-120 °C.
Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing effect of the methylsulfonyl group, combined with the moderate activation by the fluorine atom, renders the aromatic ring susceptible to nucleophilic attack. While the bromine atom is generally the preferred site for cross-coupling, under certain conditions, the fluorine atom can be displaced by strong nucleophiles in an SₙAr reaction. The rate of displacement in SₙAr reactions typically follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[5] This provides an alternative pathway for functionalization, particularly with alkoxides, thiolates, and amines.[6]
Typical Reaction Conditions:
-
Nucleophile: Sodium or potassium salts of alcohols, thiols, or secondary amines.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP.
-
Temperature: Room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural motifs derived from this compound are prevalent in a number of kinase inhibitors, which are a class of targeted cancer therapies.[7] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[8]
A notable example of the utility of a closely related scaffold is found in the synthesis of pyrazolopyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors.[9] In a patent by Pharmacyclics, a (2-fluoro-4-phenoxyphenyl)boronic acid intermediate is coupled with a pyrazolopyrimidine core.[9] The synthesis of this boronic acid would logically proceed from a precursor like 2-bromo-4-fluoro-1-phenoxide, which can be derived from 2-bromo-4-fluorophenol. The structural similarity and the synthetic strategies employed highlight the value of the 2-bromo-4-fluoro-phenyl scaffold, to which the methylsulfonyl group of the title compound adds another layer of modulation for biological activity and physicochemical properties.
The general strategy involves using the bromo-substituent for a key cross-coupling reaction to assemble the core of the inhibitor, while the fluoro and methylsulfonyl groups fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target kinase.
Characterization
The identity and purity of this compound are confirmed through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons of the sulfonyl group will appear as a singlet further upfield (typically δ 3.0-3.5 ppm). |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-140 ppm range, with carbons directly attached to fluorine exhibiting characteristic C-F coupling. The methyl carbon will appear around δ 40-45 ppm. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity). |
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its trifunctional nature allows for the strategic and efficient synthesis of complex molecular architectures, particularly those found in targeted therapeutics like kinase inhibitors. A comprehensive understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the discovery and development of novel pharmaceuticals. The methodologies and insights presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.
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-
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Sonogashira Coupling of Arylhydrazines and Terminal Alkynes under an Oxygen Atmosphere. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
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-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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-
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-
PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (2019, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reaction of a series of the fluoro-benzene.... Retrieved from [Link]
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PubMed. (2007). Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights. Retrieved from [Link]
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PubMed. (2010). Fragment-based discovery of JAK-2 inhibitors. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved from [Link]
-
PubMed. (2011). 2,7-Pyrrolo[2,1-f][3][10][]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Retrieved from [Link]
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YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]
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-
NIST. (n.d.). Benzene, (2-bromoethenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Insights into the Reactivity of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
This compound is a highly valuable substrate in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its substituents, which allows for a programmed and selective functionalization. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling, a cornerstone of contemporary carbon-carbon and carbon-heteroatom bond formation.[1][2] The strategic placement of a fluorine atom and a potent electron-withdrawing methylsulfonyl group significantly modulates the electronic properties of the aromatic ring, influencing the kinetics and outcomes of these catalytic transformations.[3]
The electron-deficient nature of the aryl bromide, a consequence of the fluoro and methylsulfonyl substituents, generally accelerates the rate-determining oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.[3][4] This heightened reactivity, however, necessitates a nuanced approach to catalyst and ligand selection to prevent undesirable side reactions and ensure high yields of the desired products. These application notes provide a comprehensive guide to harnessing the synthetic potential of this compound in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols herein are designed to be robust starting points, grounded in mechanistic understanding and adaptable to a range of research and development applications.
Core Mechanistic Principles: A Visual Guide
The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle.[5] A generalized representation of this cycle provides a framework for understanding the specific protocols detailed in this guide.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for the construction of biaryl and vinyl-aryl structures.[6][7] The reaction's popularity is due to the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[8]
Scientific Rationale for Protocol Design
For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally facile.[3] The primary challenge often lies in the transmetalation step. A suitable base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[9] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the reductive elimination step.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Guideline | Rationale |
| Palladium Source | Pd(OAc)₂ | A common, stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] |
| Ligand | SPhos | A bulky, electron-rich biaryl monophosphine ligand that promotes efficient oxidative addition and reductive elimination.[10] |
| Base | K₂CO₃ | A moderately strong inorganic base effective for boronic acid activation without promoting significant side reactions.[9] |
| Solvent System | Dioxane/Water | The aqueous component is often crucial for the transmetalation step.[6] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
II. Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful means of forming substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[5][11][12] This transformation is highly valuable for the synthesis of complex molecular scaffolds.
Scientific Rationale for Protocol Design
The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the arylated alkene product.[13] For electron-deficient aryl bromides, the reaction is often efficient. The choice of base is critical to neutralize the HBr generated during the reaction and to facilitate the regeneration of the active catalyst. A phosphine-free catalyst system or one with a robust ligand is often employed.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and tri(o-tolyl)phosphine (0.02-0.10 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene (1.1-1.5 equiv.), and the amine base (1.5-2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via flash chromatography.
| Parameter | Guideline | Rationale |
| Palladium Source | Pd(OAc)₂ | A versatile and commonly used precatalyst for the Heck reaction.[11] |
| Ligand | P(o-tol)₃ | A moderately bulky phosphine ligand that can stabilize the catalyst. |
| Base | Et₃N or DIPEA | An organic base to neutralize the generated acid and aid in catalyst turnover.[5] |
| Solvent | DMF | A polar aprotic solvent that effectively solubilizes the reactants and catalyst. |
| Temperature | 100-120 °C | Higher temperatures are often required for the Heck reaction compared to other cross-couplings. |
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the most widely employed method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[14] This reaction typically utilizes a dual catalyst system of palladium and a copper(I) co-catalyst.
Scientific Rationale for Protocol Design
The generally accepted mechanism involves a palladium cycle similar to other cross-coupling reactions and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is the active nucleophile that undergoes transmetalation with the arylpalladium(II) complex. The presence of an amine base is crucial, serving to deprotonate the alkyne and act as a solvent.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 equiv.), and copper(I) iodide (0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine (as both base and solvent, or in a 2:1 ratio with THF).
-
Add the terminal alkyne (1.1-1.3 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Guideline | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective precatalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which is crucial for transmetalation.[14] |
| Base/Solvent | Et₃N | Acts as both the base to deprotonate the alkyne and often as the solvent. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at or near room temperature. |
IV. Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[15][16] This reaction has become indispensable in pharmaceutical and materials chemistry.
Scientific Rationale for Protocol Design
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base is critical, as is the selection of a bulky, electron-rich phosphine ligand to facilitate the reductive elimination of the often sterically hindered aryl amine product.[17]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine or Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, or under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01-0.02 equiv.), XPhos (0.02-0.04 equiv.), and the strong base (1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
| Parameter | Guideline | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source that is readily activated. |
| Ligand | XPhos | A highly effective, bulky, and electron-rich ligand for C-N bond formation.[18] |
| Base | NaOtBu or Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[19] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reductive elimination step. |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. Low or no product yield is a common issue.[20] A systematic approach to troubleshooting is crucial.
Figure 2: A systematic workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Key Considerations for Optimization:
-
Ligand Screening: The choice of ligand is often the most critical parameter. If one ligand fails, screening a panel of ligands with varying steric and electronic properties is a prudent step.
-
Base Screening: The strength and nature of the base can significantly impact the reaction outcome. For instance, in Suzuki couplings, switching from K₂CO₃ to a stronger base like K₃PO₄ may be beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and activity.
-
Temperature and Concentration: These parameters can be adjusted to optimize reaction rates and minimize side reactions.
Conclusion
This compound is a versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, while beneficial for oxidative addition, requires careful consideration of the catalyst system and reaction conditions to achieve optimal results. The protocols and insights provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this valuable building block in their synthetic endeavors. By understanding the underlying mechanistic principles and adopting a systematic approach to optimization, the full potential of this substrate can be realized in the efficient construction of complex molecular architectures.
References
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- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- PubMed. (2024). Recent advances in palladium-catalyzed sulfonylation via SO2 insertion.
- PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- YouTube. (2015). Heck reaction.
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- Open Readings 2026. (n.d.). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS.
- Wikipedia. (n.d.). Suzuki reaction.
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- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- ACS Publications. (n.d.). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides | Journal of the American Chemical Society.
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- NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- NIH. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides.
- ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
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- (2024). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Abstract
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a highly functionalized aromatic building block of significant value in medicinal chemistry. Its strategic arrangement of a bromine atom, a fluorine atom, and an electron-withdrawing methylsulfonyl group offers a versatile platform for the synthesis of complex pharmaceutical intermediates. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. The fluorine atom and the sulfonyl group critically modulate the electronic properties of the ring and can influence the final compound's metabolic stability and binding affinity.[1][2] This guide provides in-depth technical protocols and the underlying scientific rationale for leveraging this substrate in the synthesis of advanced pharmaceutical precursors, with a focus on palladium-catalyzed cross-coupling reactions.
The Strategic Importance of this compound
In the landscape of drug discovery, the assembly of molecular scaffolds with precision and efficiency is paramount. Pharmaceutical intermediates are the crucial chemical compounds that serve as the foundation for the final active pharmaceutical ingredients (APIs).[] this compound (CAS No. 1039744-23-4) has emerged as a preferred starting material due to its inherent reactivity and the desirable properties its fragments impart to the target molecule.
-
Orthogonal Reactivity: The C-Br bond is significantly more reactive towards oxidative addition in palladium(0) catalytic cycles than the C-F bond, allowing for selective functionalization at the bromine position.
-
Pharmacophoric Contribution: The fluorophenyl and methylsulfonyl moieties are common features in modern pharmaceuticals. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity.[2] The sulfonyl group can act as a hydrogen bond acceptor and is present in numerous approved drugs.
-
Application in Kinase Inhibitors: This building block is a key component in the synthesis of targeted therapies, such as Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a driver in many melanomas.[4][5]
The logical workflow for utilizing this intermediate typically involves a palladium-catalyzed cross-coupling reaction as the central transformation.
Caption: General workflow for cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl or vinyl-aryl structures.[6][7] The reaction couples an organoboron species (like a boronic acid) with an organic halide.[8]
Causality and Mechanistic Insight
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction steps. Bulky, electron-rich phosphine ligands are often effective.[10]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, 2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or microwave vial
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base (K₂CO₃).
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | 85-95 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 100 | 16 | 60-80 |
| Note: This data is representative and should be used as a guide for optimization.[11] |
Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This transformation is indispensable in pharmaceutical synthesis, as the aniline moiety is a common structural motif.
Causality and Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling but has distinct requirements.[14]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl bromide to form a Pd(II) species.
-
Amine Coordination & Deprotonation: An amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is required to deprotonate the coordinated amine, forming a palladium amide complex.[15] This step is critical and distinguishes the reaction from many other cross-couplings.
-
Reductive Elimination: The palladium amide complex undergoes reductive elimination to form the C-N bond of the product aryl amine and regenerate the Pd(0) catalyst.[14]
The choice of ligand is even more critical here than in Suzuki couplings. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the reductive elimination step, which can be challenging.[16]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated Toluene or Dioxane
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[16]
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 8-24 hours.
-
After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 80-95 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 65 | 12 | 75-90 |
| Note: This data is representative. The choice of ligand and base is highly dependent on the specific amine substrate.[17] |
Considerations for Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant for functionalizing the C-Br bond, the electronic nature of the substrate also permits Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing methylsulfonyl group activates the aromatic ring for nucleophilic attack.[18]
In SNAr reactions, the rate of displacement of halogens typically follows the order F > Cl > Br > I.[18] This is because the highly electronegative fluorine atom polarizes the C-F bond, making the attached carbon more electrophilic and better able to stabilize the negative charge in the intermediate Meisenheimer complex.[19] Therefore, under conditions that favor SNAr (strong nucleophiles, polar aprotic solvents, high temperatures, and the absence of a palladium catalyst), nucleophilic attack is expected to preferentially displace the fluorine atom over the bromine atom. This provides a complementary strategy for introducing nucleophiles at the C4 position.
References
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- National Institutes of Health. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid.
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The Strategic Application of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in the Synthesis of Kinase Inhibitors: A Guide to Application and Protocol
Introduction: A Keystone Building Block in Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic selection of molecular building blocks is paramount. 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene has emerged as a critical starting material in the synthesis of a new generation of kinase inhibitors. Its unique trifunctional substitution pattern—a bromine atom for cross-coupling, a fluorine atom for nucleophilic substitution or binding interactions, and an electron-withdrawing methylsulfonyl group—provides a versatile platform for the construction of complex heterocyclic scaffolds that are central to many potent and selective kinase inhibitors.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of kinase inhibitors, with a focus on practical application notes and detailed experimental protocols for key synthetic transformations. We will delve into the mechanistic rationale behind its reactivity and provide step-by-step procedures for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.
Chemical Reactivity and Strategic Advantages
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups:
-
Bromine Atom: The bromine atom serves as a primary handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of aryl, heteroaryl, and amino moieties, which are common features in the core structures of kinase inhibitors. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the C-Br bond in these transformations.[1][2]
-
Fluorine Atom: The fluorine atom, positioned para to the strongly electron-withdrawing methylsulfonyl group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the regioselective introduction of various nucleophiles, particularly amines.[3][4] Furthermore, the incorporation of fluorine into the final drug molecule can enhance binding affinity to the target kinase and improve metabolic stability.[5][6]
-
Methylsulfonyl Group: This powerful electron-withdrawing group plays a dual role. Synthetically, it activates the aromatic ring for nucleophilic attack. Pharmacodynamically, the sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of the inhibitor to the kinase active site.[7][8][9]
This strategic combination of functional groups allows for a modular and convergent approach to the synthesis of complex kinase inhibitors, including approved drugs such as Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor).
Signaling Pathways Targeted by Derived Kinase Inhibitors
Kinase inhibitors synthesized from this compound often target key nodes in oncogenic signaling pathways. A prominent example is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in various cancers.
Mutations in genes like BRAF (e.g., V600E) can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. Dabrafenib directly inhibits the mutated BRAF kinase, while Trametinib inhibits the downstream kinase MEK. The synthesis of both these drugs can utilize intermediates derived from this compound.
Experimental Protocols: Key Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for the key reactions involving this compound. These are intended as a starting point and may require optimization based on the specific substrates and desired scale.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing aryl or heteroaryl moieties.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 | A robust and versatile catalyst for Suzuki couplings, often effective for electron-deficient aryl bromides. |
| Base | K2CO3 | A moderately strong inorganic base suitable for a wide range of functional groups. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and an amine. This is a crucial step in the synthesis of many kinase inhibitors that feature an aniline or related amino-heterocyclic core.[10][11][12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline or a heterocyclic amine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd2(dba)3, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired N-aryl product.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd2(dba)3 / Xantphos | A highly effective catalyst system for the amination of aryl bromides, known for its broad substrate scope.[14] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene | A non-polar aprotic solvent commonly used for Buchwald-Hartwig reactions. |
| Temperature | 90-110 °C | Necessary to overcome the activation energy for the oxidative addition and reductive elimination steps. |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the activated fluorine atom of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (2.0-3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, optional, can act as a base and solvent)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
Procedure:
-
Dissolve this compound in DMSO or NMP.
-
Add the amine to the solution. If the amine is a salt, a non-nucleophilic base like DIPEA should be added.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Amine | The electron-poor nature of the aromatic ring facilitates attack by the amine. |
| Solvent | DMSO or NMP | Polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.[15] |
| Temperature | 80-120 °C | Provides the necessary energy for the nucleophilic attack and subsequent elimination of the fluoride ion. |
Application in the Synthesis of Dabrafenib and Trametinib Intermediates
The synthetic utility of this compound is exemplified in the preparation of key intermediates for the kinase inhibitors Dabrafenib and Trametinib.
Dabrafenib Intermediate Synthesis:
A key fragment in the synthesis of Dabrafenib is a substituted aminothiazole. While a direct synthesis from this compound is not the most common route, related structures are employed. For instance, a key step in some reported syntheses involves the formation of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[1][4][16][17][18] The core aniline structure of this intermediate can be conceptually derived from precursors accessible through reactions involving building blocks like this compound.
Trametinib Intermediate Synthesis:
The synthesis of Trametinib involves the key intermediate 2-fluoro-4-iodoaniline. While not directly synthesized from this compound, the principles of activating an aromatic ring with electron-withdrawing groups for nucleophilic substitution are relevant. A common route to Trametinib involves the reaction of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative.[6][19][20][21][22][23]
Conclusion
This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its strategically positioned functional groups provide a robust and versatile platform for the efficient synthesis of complex kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable building block in the ongoing quest for novel and effective targeted therapies. The careful application of Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions with this substrate will undoubtedly continue to fuel the discovery of the next generation of life-saving medicines.
References
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- Akinleye, A., et al. (2013). MEK and the inhibitors: from bench to bedside.
- Cantwell-Dorris, E. R., O’Shea, D. F., & Murphy, P. V. (2011). Nucleophilic aromatic substitution of aryl fluorides for the synthesis of 1, 8-naphthyridin-4-ones. Organic letters, 13(19), 5064-5067.
- Ahmad, S., et al. (2011). A scalable synthesis of trametinib (GSK1120212), a potent inhibitor of MEK1 and MEK2. Organic Process Research & Development, 15(4), 854-860.
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- Madhuresh K. Sethi et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104.
- Buchwald, S. L., & Mauger, C. (2007). A new palladium precatalyst for C–N and C–O cross-coupling reactions. Organic letters, 9(10), 1843-1845.
- Krall, N., et al. (2014). A small-molecule screen identifies an inhibitor of the 5-lipoxygenase-activating protein (FLAP). Journal of medicinal chemistry, 57(11), 4647-4659.
- MedKoo Biosciences. Dabrafenib Synthetic Routes.
- Yin, J., & Buchwald, S. L. (2000). A catalytic system for the palladium-catalyzed amination of aryl bromides with ammonia. Organic Letters, 2(8), 1101-1104.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Introduction: Strategic Insights into Biaryl Synthesis
The construction of biaryl and aryl-heteroatom linkages is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. These structural motifs are prevalent in a vast array of bioactive molecules and functional materials.[1] The subject of this guide, 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene, is a highly versatile and synthetically attractive building block. Its utility stems from the presence of a reactive C-Br bond, amenable to a variety of palladium-catalyzed cross-coupling reactions, and the strategic placement of a fluorine atom and a strongly electron-withdrawing methylsulfonyl group. These substituents not only influence the reactivity of the aryl bromide but also impart unique physicochemical properties to the resulting biaryl products, such as altered metabolic stability and binding affinities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of biaryl compounds. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving successful and reproducible outcomes.
Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by its electronic and steric profile. The methylsulfonyl (-SO₂Me) group is a potent electron-withdrawing group, which renders the aromatic ring electron-deficient. This electronic characteristic generally accelerates the rate-determining oxidative addition step in the catalytic cycles of Suzuki, Stille, and Buchwald-Hartwig reactions.[2] The fluorine atom further enhances this effect and can be a valuable modulator of drug-like properties in the final products.
I. The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryls, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4] The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron reagent to facilitate transmetalation.[2][3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water (if using an aqueous base system)
Procedure:
-
To a dry, oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst under an inert atmosphere (Nitrogen or Argon).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (and water, if applicable, typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 equiv) | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2 mol%) | Cs₂CO₃ (2.5 equiv) | Toluene | 110 | 16 | 92 |
| 3-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ (3.0 equiv) | 1,4-Dioxane | 100 | 8 | 88* |
*Yields are based on reactions with analogous electron-deficient aryl bromides and are provided as a predictive framework.[5]
II. The Stille Coupling: A Versatile Alternative for C-C Bond Formation
The Stille reaction offers a powerful alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[6] This reaction involves the coupling of an organostannane with an organohalide. A key advantage is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of organotin compounds and the often-challenging removal of tin byproducts.
Mechanistic Rationale
The catalytic cycle of the Stille coupling is similar to that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base.
Caption: Catalytic cycle of the Stille reaction.
Detailed Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound with a generic arylstannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a ligand-free palladium source, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, 1,4-Dioxane)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst (and ligand, if applicable).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
If using an additive, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To facilitate the removal of tin byproducts, the reaction mixture can be treated with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours, then filter through a pad of Celite®.
-
Extract the filtrate with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Stille Coupling
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3 mol%) | None | Toluene | 110 | 18 | 85 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2 mol%) / P(furyl)₃ (8 mol%) | CuI (10 mol%) | DMF | 100 | 12 | 89 |
| (4-Vinylphenyl)tributylstannane | PdCl₂(AsPh₃)₂ (2.5 mol%) | LiCl (2.0 equiv) | 1,4-Dioxane | 100 | 24 | 78* |
*Yields are based on reactions with analogous aryl bromides and are provided as a predictive framework.[7]
III. The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of arylamines from aryl halides.[1][8] This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a key structural feature in a multitude of pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube or reaction vial.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 12 | 93 |
| Aniline | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ (2.0 equiv) | 1,4-Dioxane | 110 | 20 | 87 |
| n-Butylamine | Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%) | K₃PO₄ (2.0 equiv) | Toluene | 90 | 16 | 90* |
*Yields are based on reactions with analogous electron-deficient aryl bromides and are provided as a predictive framework.[9][10]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Organotin reagents used in the Stille coupling are highly toxic and should be handled with extreme care.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a diverse range of biaryl compounds. The Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient methods for the construction of C-C and C-N bonds from this starting material. The protocols and data presented in this guide serve as a robust starting point for researchers in their synthetic endeavors. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these powerful transformations in the synthesis of complex molecules for drug discovery and materials science.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Anisimov, A. V., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Ma, G., et al. (2021). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(2), 530–534. [Link]
-
Shen, Q., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 24(15), 2753. [Link]
-
National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
-
ResearchGate. (2019). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Syntheses. (1995). (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]
-
PubChem. (n.d.). 4-Chloro-1-fluoro-2-(methylsulfonyl)benzene. [Link]
-
Jones, C. P., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(43), 8353–8356. [Link]
-
ResearchGate. (2020). (a) Variants of the Suzuki–Miyaura cross-coupling reaction, and (b) examples of biologically relevant sulfones. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
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The Pivotal Role of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in the Synthesis of Advanced Agrochemicals
For Immediate Release: A Senior Application Scientist's Guide
Shanghai, China – January 5, 2026 – In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the successful synthesis of novel and effective crop protection agents. Among the versatile building blocks available to synthetic chemists, 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene has emerged as a key intermediate, particularly in the creation of a new generation of pyrazole carboxamide fungicides. This guide provides an in-depth look at its application, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Attributes of a Strategic Intermediate
This compound is a trifunctional aromatic compound, offering a unique combination of reactive sites that are instrumental in constructing complex molecular architectures. The bromine atom provides a handle for cross-coupling reactions, the fluorine atom enhances metabolic stability and binding affinity of the final product, and the methylsulfonyl group can influence solubility and electronic properties. This trifecta of functionalities makes it a highly valuable precursor in multi-step synthetic sequences.
Application in the Synthesis of Pyrazole Carboxamide Fungicides: A Case Study
A prominent application of this compound is in the synthesis of advanced pyrazole carboxamide fungicides. These fungicides are a critical class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHI), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.
The synthesis of these complex molecules often involves a key cross-coupling reaction to form a biphenyl or phenyl-heterocycle core. While direct utilization of this compound is not explicitly detailed in the synthesis of major commercial fungicides like Bixafen or Fluxapyroxad, its structural motifs are highly relevant. For instance, the synthesis of Bixafen involves the coupling of a substituted pyrazole carboxylic acid with a halogenated biphenyl amine.[1][2] The synthesis of analogous structures can strategically employ intermediates derived from this compound.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical pyrazole carboxamide fungicide utilizing a derivative of this compound. This workflow is based on established synthetic strategies for this class of compounds.
Caption: Conceptual workflow for fungicide synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations outlined in the conceptual workflow. These are generalized procedures and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of 4-Fluoro-3-(methylsulfonyl)phenylboronic Acid
This protocol describes the conversion of this compound to the corresponding boronic acid, a crucial intermediate for Suzuki coupling reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for activation)
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Hexanes
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings.
-
Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench with 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a hexanes/diethyl ether mixture to yield 4-Fluoro-3-(methylsulfonyl)phenylboronic acid as a white solid.
-
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by NMR) | >95% |
| Melting Point | Varies with purity |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of the synthesized boronic acid with a suitable aryl halide to construct the biphenyl core of the target fungicide.
Materials:
-
4-Fluoro-3-(methylsulfonyl)phenylboronic acid (1.0 eq.)
-
Aryl halide (e.g., 2-amino-5-bromopyridine derivative, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine 4-Fluoro-3-(methylsulfonyl)phenylboronic acid, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl amine intermediate.
-
| Parameter | Value |
| Typical Yield | 60-90% |
| Purity (by LC-MS) | >98% |
| Catalyst Loading | 1-5 mol% |
Causality Behind Experimental Choices
-
Choice of Grignard vs. Lithiation: Grignard formation is often preferred for its milder reaction conditions and lower cost compared to organolithium reagents.
-
Low-Temperature Borylation: The reaction of the organometallic intermediate with the borate ester is highly exothermic. Performing the addition at low temperatures (-78 °C) is crucial to prevent side reactions and ensure high yields of the desired boronic acid.
-
Palladium Catalyst Selection: The choice of palladium catalyst and ligand is critical for the success of the Suzuki coupling. Pd(PPh₃)₄ is a versatile catalyst suitable for a wide range of substrates. For more challenging couplings, other catalysts such as Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos) may be required.
-
Base and Solvent System: The base is essential for the transmetalation step of the Suzuki catalytic cycle. An aqueous base like K₂CO₃ is commonly used with a water-miscible organic solvent like 1,4-dioxane to facilitate the reaction between the organic and aqueous phases.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its unique combination of functional groups provides a robust platform for the construction of complex and highly active fungicidal compounds. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this versatile intermediate in the ongoing quest for innovative and sustainable crop protection solutions.
References
- Bayer CropScience. (2016). Bixafen. In The e-Pesticide Manual, Version 7.2. British Crop Production Council.
-
PubChem. (n.d.). Bixafen. National Center for Biotechnology Information. Retrieved from [Link][2]
-
University of Hertfordshire. (n.d.). Bixafen. Agriculture & Environment Research Unit (AERU). Retrieved from [Link][1]
-
Google Patents. (2021). A kind of synthetic method of bixafen. CN116178264A. Retrieved from [3]
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Application Notes & Protocols: 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene as a Strategic Building Block for Novel Heterocyclic Synthesis
Abstract
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene has emerged as a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom for modulating physicochemical properties, and an electron-withdrawing methylsulfonyl group to influence reactivity and solubility—provides a powerful scaffold for creating diverse libraries of potential therapeutic agents.[1][2][3] This guide provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the construction of medicinally relevant heterocyclic cores such as benzothiazoles and indazoles.
The Strategic Advantage of this compound
The utility of this reagent stems from the distinct roles of its three substituents on the benzene ring. Understanding this interplay is crucial for designing successful synthetic strategies.
-
The Bromine Atom (C1-Position): This is the primary reactive handle for transformations that build molecular complexity. Its C-Br bond is readily activated by palladium catalysts, making it an ideal site for a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]
-
The Fluorine Atom (C4-Position): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5] Its presence on this scaffold allows for the direct introduction of this beneficial element into the final heterocyclic products.
-
The Methylsulfonyl Group (C2-Position): As a strong electron-withdrawing group, the methylsulfonyl moiety significantly influences the electronic profile of the aromatic ring. This electronic pull activates the ring, particularly the C-Br bond, towards oxidative addition in catalytic cycles. Furthermore, this polar group can enhance the solubility and bioavailability of derivative compounds, a key consideration in drug design.[1]
Synthesis of Key Heterocyclic Scaffolds
The true power of this compound is realized when these fundamental reactions are applied to construct complex heterocyclic systems.
Synthesis of Substituted Benzothiazoles
Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-cancer and anti-bacterial properties. [8][9][10]A common route involves the condensation of a 2-aminothiophenol derivative.
A plausible two-step synthesis involves an initial Buchwald-Hartwig amination to couple 2-aminothiophenol with the scaffold, followed by an intramolecular cyclization.
Workflow: Benzothiazole Synthesis
-
C-N Coupling: React this compound with 2-aminothiophenol using Buchwald-Hartwig conditions. The amine group of the aminothiophenol will couple to the C-Br position.
-
Intramolecular Cyclization: The resulting intermediate can then undergo intramolecular cyclization to form the benzothiazole ring. This is often promoted by an oxidant or by heating, which facilitates the condensation between the aniline nitrogen and a derivative of the sulfonyl group, or more commonly, through a reaction where the thiol group displaces an ortho-substituent in a subsequent step. A more direct route involves coupling with a pre-formed benzothiazole via Suzuki coupling if a boronic acid derivative of the benzothiazole is available.
Synthesis of Substituted Indazoles
Indazoles are recognized as important bioisosteres of indoles and are core components of numerous approved drugs, including the kinase inhibitor Axitinib. [11][12]Their synthesis can be approached in several ways. A powerful strategy involves forming the pyrazole ring onto the pre-functionalized benzene core.
Workflow: Indazole Synthesis
-
Introduce a Carbonyl Group: A Suzuki coupling can be used to introduce an acetyl group (using an appropriate boron reagent) or another carbonyl-containing moiety at the bromine position.
-
Condensation and Cyclization: The resulting 2-amino-ketone (or a precursor that can be converted to it) can then be reacted with a hydrazine derivative. [12]The condensation and subsequent intramolecular cyclization yield the desired indazole core. This metal-free cyclization step is often robust and high-yielding. [12]
Detailed Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. [6]Anhydrous solvents and high-purity reagents are essential for optimal results and reproducibility. [13]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvents (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst. [14]2. Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [15]3. Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the starting bromide. [14]4. Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. [15]5. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours. [15]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. [14]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product. [4][15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% with XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or under a positive flow of argon, add the palladium precursor, ligand, and base to the Schlenk tube. Add the this compound.
-
Reagent Addition: Add the amine (if liquid, via syringe; if solid, along with the other solids). Add the anhydrous, degassed toluene. [7]3. Reaction: Seal the Schlenk tube tightly and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring. [6][16]4. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 12-24 hours). [13]5. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. [7]6. Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N-substituted product. [7][13]
Conclusion
This compound stands out as a strategically designed building block that offers multiple avenues for the synthesis of complex and medicinally relevant heterocyclic compounds. Its well-defined reactive sites allow for the selective and high-yielding introduction of carbon and nitrogen substituents through robust palladium-catalyzed methodologies. The protocols and insights provided herein serve as a practical guide for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this versatile reagent in their pursuit of novel molecular entities.
References
- Vertex AI Search. (n.d.). Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene. Retrieved January 5, 2026.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles. Retrieved January 5, 2026.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved January 5, 2026.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- NIH. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved January 5, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Retrieved January 5, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ResearchGate. (n.d.). Synthesis of indazole-based fluorophores | Request PDF. Retrieved January 5, 2026.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved January 5, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
- ResearchGate. (n.d.). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. Retrieved January 5, 2026.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved January 5, 2026.
- NIH. (2006). Fluorous Synthesis of Heterocyclic Systems.
- PubMed. (n.d.).
- MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved January 5, 2026.
- ResearchGate. (n.d.). Visible‐Light‐Mediated Synthesis of 2h-Indazoles from (2-Bromo-Benzylidene)-Phenyl-Amine Derivatives by the Ullmann Goldberg Reaction | Request PDF. Retrieved January 5, 2026.
- NIH. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved January 5, 2026.
- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved January 5, 2026.
- BLDpharm. (n.d.). 1862646-88-5|2-Bromo-1-fluoro-4-((methylsulfonyl)methyl)benzene. Retrieved January 5, 2026.
- lookchem. (n.d.). Cas 1032825-02-7,1-Bromo-2-fluoro-4-(methylsulfonyl)benzene. Retrieved January 5, 2026.
- MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026.
- BLDpharm. (n.d.). 648904-84-1|4-Bromo-2-fluoro-1-(methylsulfonyl)benzene. Retrieved January 5, 2026.
- PMC - PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved January 5, 2026.
- Chemistry Stack Exchange. (2017).
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Guide to the Scale-up Synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of derivatives based on the 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene scaffold. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and multiple points for chemical modification. We will explore the core synthetic strategies, address critical considerations for process scale-up, and provide detailed, validated protocols for key transformations, including Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, safety protocols, and robust analytical characterization methods are emphasized to ensure reproducibility and safety from bench-scale to kilogram-scale production.
Introduction: The Strategic Value of the Sulfonyl Scaffold
The this compound core is a strategically important starting material in modern synthetic chemistry. The presence of an electron-withdrawing methylsulfonyl group (-SO₂CH₃) significantly influences the reactivity of the aromatic ring. This group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) and modulates the electronic properties of the molecule. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon-based substituents.[1][2][3] This dual reactivity makes the scaffold an ideal platform for generating diverse molecular libraries for drug discovery and for synthesizing advanced functional materials.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond theoretical discussion to provide practical, field-tested insights into scaling these important reactions.
Core Synthetic Pathways and Mechanistic Considerations
The derivatization of the core scaffold primarily relies on two powerful and orthogonal reaction classes: Palladium-catalyzed Suzuki-Miyaura coupling at the C-Br bond and Nucleophilic Aromatic Substitution at the C-F bond.
Diagram: Overall Synthetic Workflow
Caption: General workflow for synthesis and derivatization.
Suzuki-Miyaura Cross-Coupling: Building C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[1][3] In our scaffold, the aryl bromide is the electrophilic partner.
Mechanism & Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the sulfonylbenzene, forming a Pd(II) complex. Aryl bromides are excellent substrates for this step.[1]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The choice of base is critical to facilitate this step without degrading the starting materials.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr): C-F Bond Functionalization
The fluorine atom at the 4-position is activated for nucleophilic attack due to the strong electron-withdrawing effect of the para-sulfonyl group. This makes SNAr a highly effective strategy for introducing heteroatom linkages.
Mechanism & Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: A nucleophile (e.g., alkoxide, amine) attacks the carbon atom bearing the fluorine. This is the rate-determining step. The electron density is pushed onto the aromatic ring and stabilized by the sulfonyl group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions.[5] The high electronegativity of fluorine makes the attached carbon highly electrophilic, favoring the initial attack.[5]
Critical Considerations for Scale-Up Synthesis
Transitioning from bench-scale (milligram to gram) to pilot or production scale (kilogram) introduces significant challenges. Careful planning and process optimization are essential.
| Parameter | Bench-Scale Approach | Scale-Up Consideration & Justification |
| Heating/Cooling | Heating mantle, ice bath. | Jacketed reactor: Provides precise, uniform temperature control. Critical for managing exotherms during oxidation or potential side reactions. |
| Reagent Addition | Syringe, dropping funnel. | Metering pump: Ensures slow, controlled addition of reagents, which is vital for safety and selectivity in large volumes. |
| Purification | Flash column chromatography. | Recrystallization/Trituration: Chromatography is impractical and costly at scale. Developing a robust crystallization procedure is paramount for achieving high purity.[6][7] |
| Solvent Choice | Wide variety (e.g., Dioxane, THF). | Safety, cost, and environmental impact: Favor higher boiling, less hazardous solvents like Sulfolane or 2-MeTHF where possible.[8] Minimize solvent volume to improve process mass intensity (PMI). |
| Safety | Fume hood. | Process Hazard Analysis (PHA): A systematic evaluation of risks is required. Use of closed systems, appropriate PPE, and emergency procedures is mandatory.[9][10][11] |
| Catalyst Removal | Filtration through Celite®. | Scavenging agents/Carbon treatment: Ensure residual palladium levels in the final product meet regulatory limits (typically ppm levels), especially for pharmaceutical applications. |
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood or appropriate process equipment.[12] Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[9][11]
Protocol 1: Scale-up Synthesis of this compound
This protocol describes the oxidation of the precursor sulfide. The oxidation of sulfides to sulfones can be exothermic and requires careful temperature control.[13]
-
Reagents & Equipment:
-
2-Bromo-4-fluorothioanisole (1.0 eq)
-
Methanol or Acetic Acid (10 vol)
-
Oxone® (Potassium peroxymonosulfate) (2.2 eq)
-
Deionized Water (10 vol)
-
Jacketed glass reactor with overhead stirring, thermocouple, and addition funnel.
-
-
Procedure:
-
Charge the jacketed reactor with 2-Bromo-4-fluorothioanisole and methanol (10 volumes).
-
Begin vigorous stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate vessel, dissolve Oxone® (2.2 eq) in deionized water (10 volumes).
-
Slowly add the Oxone® solution to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a negative peroxide test (using peroxide test strips) is obtained.
-
Add water (10 vol) to the mixture. The product will precipitate as a white solid.
-
Stir the slurry for 1 hour, then collect the solid by filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 5 vol) and then with cold heptane (2 x 3 vol).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the title compound as a white crystalline solid.
-
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details a typical Suzuki coupling for installing an aryl group.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.01 eq) or other suitable Pd catalyst/ligand system.
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (8 vol) and Water (2 vol)
-
Nitrogen-inert atmosphere reactor setup.
-
-
Procedure:
-
Charge the reactor with this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the reactor with nitrogen three times.
-
Add the degassed solvent mixture (Toluene/Water, 4:1).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 3 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude solid in hot isopropanol and allow it to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization. Collect the purified product by filtration, wash with cold isopropanol, and dry under vacuum.
-
Protocol 3: SNAr with Phenol
This protocol demonstrates the displacement of the fluoride with a representative oxygen nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phenol (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (5 vol)
-
Reactor setup with overhead stirring and thermocouple.
-
-
Procedure:
-
Charge the reactor with this compound, phenol, potassium carbonate, and DMSO.
-
Heat the reaction mixture to 100-110 °C and stir for 6-10 hours.
-
Monitor the reaction by HPLC.
-
Once complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred vessel containing ice-water (20 vol). A solid will precipitate.
-
Stir the resulting slurry for 1 hour.
-
Collect the solid by filtration and wash the cake extensively with water to remove residual DMSO and salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure 2-bromo-4-phenoxy-1-(methylsulfonyl)benzene.
-
Analytical Characterization
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): Essential for monitoring reaction progress and determining the final purity of the product.[14] A standard method would involve a C18 reverse-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the starting materials, intermediates, and final products.[15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.[15]
Conclusion
The this compound scaffold provides a robust and flexible platform for the synthesis of diverse chemical entities. The protocols and scale-up considerations outlined in this application note offer a reliable foundation for researchers and process chemists. By understanding the underlying reaction mechanisms and paying close attention to safety and purification strategies, these valuable derivatives can be produced efficiently and safely on a large scale.
References
- Vertex AI Search, (2024-03-29).
- Google Patents, (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
-
Organic Syntheses, (n.d.). fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate, (n.d.). Scheme 1. Preparative-scale synthesis of the sulfone 3 g. Retrieved from [Link]
- Google Patents, (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
NIH, (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Retrieved from [Link]
-
ACS Publications, (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate, (2024-11-23). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
-
Yoneda Labs, (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube, (2024-03-22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
YouTube, (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
NJ.gov, (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Organic Chemistry Portal, (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts, (2023-01-14). 16.3: Other Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate, (n.d.). Nucleophilic substitution reaction of a series of the fluoro-benzene.... Retrieved from [Link]
-
University of Washington, (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]
-
Wikipedia, (n.d.). Sulfolane. Retrieved from [Link]
-
ChemRxiv, (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
PrepChem.com, (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]
-
International Journal for Pharmaceutical Research Scholars (IJPRS), (2012). Synthesis, Characterization, Antimicrobial and Antifungal Screening of Some Novel Benzene Sulfonamide Derivatives. Retrieved from [Link]
-
ACS Publications, (2022-02-15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry. Retrieved from [Link]
-
GOV.UK, (2013-01-01). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]
-
ResearchGate, (2025-08-06). HPLC Determination of Four Derivatives of Benzene. Retrieved from [Link]
-
NIH, (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Organic Syntheses, (n.d.). 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Retrieved from [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfolane - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nj.gov [nj.gov]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 15. Synthesis, Characterization, Antimicrobial and Antifungal Screening of Some Novel Benzene Sulfonamide Derivatives - IJPRS [ijprs.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Technical Support Center: Suzuki Coupling of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions with this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and a mechanistic understanding of this specific transformation. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results.
The substrate in focus, this compound, presents a unique electronic profile. The presence of two strong electron-withdrawing groups (EWG), the fluoro and methylsulfonyl substituents, significantly activates the aryl bromide towards the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1][] While this enhanced reactivity is generally advantageous, it can also introduce specific challenges that require careful consideration of reaction parameters.
Part 1: Troubleshooting Guide
Encountering issues in a reaction is a common part of research. This section is structured to help you diagnose and solve the most frequent problems encountered with this substrate.
Problem: Low or No Product Yield
This is the most common issue. A systematic approach is the key to identifying the root cause. Follow the logical workflow below to diagnose the problem.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q: My reaction has stalled or is showing no conversion. What are the first things to check?
A:
-
Reagent Integrity: The quality of your starting materials is paramount.
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition, especially protodeboronation (replacement of the boron group with hydrogen).[1][3] This is a common reason for low yields.[4] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester).[3]
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade. Pd(II) precatalysts should be stored correctly, and phosphine ligands are prone to oxidation.[3] Using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can often improve reproducibility.
-
Base and Solvent Purity: Ensure your base is anhydrous and your solvent is thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst and lead to unwanted side reactions like homocoupling.[3]
-
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability of the active Pd(0) catalyst.[3] Ensure your reaction flask was properly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
Problem: Significant Side Product Formation
Q: I'm getting my desired product, but also significant impurities. What are the likely side reactions?
A: With this substrate, three side reactions are most common:
-
Protodeboronation: This is the reaction of the boronic acid with trace water or other protic sources, replacing the C-B bond with a C-H bond.
-
Cause: Often exacerbated by high temperatures, prolonged reaction times, and the choice of base.[5]
-
Solution: Use a carefully dried base and anhydrous, degassed solvents. Consider using a more stable boronate ester. Sometimes, shorter reaction times at a slightly higher temperature can give a better outcome than long reactions at lower temperatures.
-
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl.
-
Cause: This is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3][4] It can also occur if the transmetalation step is slow compared to the oxidative addition.
-
Solution: Rigorous degassing of the solvent is the most effective solution. Ensure the reaction is kept under a strict inert atmosphere. Using a slight excess of the aryl bromide (1.05-1.1 equiv.) can sometimes suppress this pathway.
-
-
Desulfonative Coupling (C-S Activation): While the C-Br bond is significantly more reactive, under certain conditions, palladium can insert into the C-SO2Me bond. This would lead to the coupling product where the methylsulfonyl group has been replaced.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of this compound affect catalyst and ligand choice?
A: The aryl bromide is highly electron-deficient due to the fluoro and methylsulfonyl groups. This greatly facilitates the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is often the rate-determining step in Suzuki couplings.[1][] Therefore, the reaction can often proceed under milder conditions than with electron-rich aryl bromides.
However, the choice of ligand is still critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, or XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[9][10]
-
Electron-richness of the ligand increases the electron density on the palladium center, which, while already favorable for this substrate, ensures the oxidative addition remains efficient.[11][12]
-
Bulkiness of the ligand promotes the final reductive elimination step, which releases the product and regenerates the active catalyst.[9]
Q2: What is the best base for this reaction?
A: The base plays a crucial role in activating the boronic acid for the transmetalation step.[10][11] For this substrate, a moderately strong, non-nucleophilic base is a good starting point.
-
Potassium Carbonate (K₂CO₃): A common and effective choice, often used in a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water).[9]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when weaker bases fail. It is particularly useful for coupling with more challenging boronic acids.[13]
-
Cesium Carbonate (Cs₂CO₃): A very effective but more expensive base. Its high solubility in organic solvents can accelerate the reaction.
Avoid strong nucleophilic bases like NaOH or KOtBu in initial screens, as they can promote side reactions. The optimal base often depends on the specific boronic acid partner.[]
Q3: Which solvent system should I use?
A: Solvents can significantly influence the outcome of the reaction by affecting solubility, catalyst stability, and the reactivity of the base.[14][15]
-
Aqueous Biphasic Systems: Mixtures like 1,4-Dioxane/Water or Toluene/Water are excellent starting points.[9] Water helps to dissolve the inorganic base and facilitates the formation of the active borate species for transmetalation.
-
Anhydrous Polar Aprotic Solvents: Solvents like THF , DME , or DMF can also be used, especially with highly soluble bases like Cs₂CO₃. When using anhydrous conditions, ensure all reagents are scrupulously dried.
The choice can be complex; some polar solvents like DMF and MeCN can alter reaction selectivity in certain systems, though this is more pronounced with substrates having multiple leaving groups.[14][16][17]
Part 3: Recommended Protocols & Conditions
This section provides a general experimental procedure and a table of recommended starting conditions for optimization.
General Experimental Protocol
-
Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.1-1.3 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes (or perform three vacuum/backfill cycles).
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s).
-
Catalyst Addition: Add the palladium precatalyst and ligand (if not using a pre-formed complex).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table of Recommended Starting Conditions
| Parameter | Condition A (General Purpose) | Condition B (For Challenging Couplings) | Notes |
| Catalyst | Pd(OAc)₂ (2 mol%) | Buchwald Precatalyst (e.g., SPhos G3) (1-2 mol%) | Precatalysts offer better stability and reproducibility. |
| Ligand | SPhos (4 mol%) | --- | Buchwald ligands are generally superior to PPh₃ for this substrate. |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ or Cs₂CO₃ (2.5 equiv) | Stronger bases can overcome slow transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Toluene or THF (anhydrous) | Aqueous systems are robust; anhydrous may be needed for sensitive substrates. |
| Temperature | 80 - 100 °C | 90 - 110 °C | Higher temperatures can increase rate but may also promote side reactions. |
| Concentration | 0.1 - 0.2 M | 0.1 - 0.2 M | Typical starting concentration for optimization. |
Part 4: Understanding the Mechanism
A firm grasp of the catalytic cycle is essential for rational troubleshooting. The Suzuki coupling proceeds via three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your substrate, forming a Pd(II) intermediate. This step is favored by the electron-deficient nature of this compound.
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[18]
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium complex are coupled, forming the new C-C bond of your final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
References
- 1. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common side reactions in the synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. My aim is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
The synthesis of this compound is a classic example of electrophilic aromatic substitution on a deactivated ring. The presence of two electron-withdrawing groups—a fluorine atom and a methylsulfonyl group—presents unique challenges in terms of reactivity and regioselectivity. This guide addresses the most frequent issues encountered during the key bromination step and offers practical, mechanistically-grounded solutions.
Troubleshooting Guide: Common Synthesis Issues
This section directly addresses specific experimental problems in a question-and-answer format.
Question 1: My bromination of 4-fluoro-1-(methylsulfonyl)benzene is resulting in a low yield, with a significant amount of unreacted starting material. What's going wrong?
Answer: This is a common issue stemming from the heavily deactivated nature of the aromatic ring. Both the fluorine and the methylsulfonyl groups withdraw electron density, making the ring less nucleophilic and thus less reactive towards electrophiles like bromine.[1][2]
Probable Causes & Solutions:
-
Insufficient Electrophile Activation: Standard conditions like Br₂ alone are often insufficient. The Br-Br bond must be polarized to create a stronger electrophile.
-
Solution: Employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst coordinates with bromine, increasing its electrophilicity and facilitating the attack by the deactivated ring.[3][4] A typical starting point is 0.1 to 0.5 equivalents of the Lewis acid.
-
-
Reaction Temperature is Too Low: Electrophilic aromatic substitutions on deactivated rings often require thermal energy to overcome the high activation barrier.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed (monitored by TLC or GC-MS), slowly heat the mixture to 40-60°C. Be cautious, as excessive heat can promote side reactions.
-
-
Inappropriate Solvent: The choice of solvent can influence the activity of the catalyst and the solubility of the reactants.
-
Solution: A non-polar, inert solvent like dichloromethane (DCM) or dichloroethane is often effective.[5] Avoid using nucleophilic solvents that can react with the activated bromine or the catalyst.
-
Experimental Protocol: Enhancing Reactivity
Question 2: I've successfully brominated the ring, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the desired 2-bromo product?
Answer: The formation of regioisomers is governed by the directing effects of the existing substituents. The methylsulfonyl group (-SO₂CH₃) is a strong meta-director, while the fluorine (-F) is an ortho, para-director.[5] In 4-fluoro-1-(methylsulfonyl)benzene, both groups direct the incoming electrophile to the same position (C2), which is ortho to fluorine and meta to the methylsulfonyl group. However, substitution at C3 (also meta to the sulfonyl group) can occur, leading to the 3-bromo isomer.
Probable Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the regiochemical preference, leading to the formation of the thermodynamically more stable, but undesired, isomer.
-
Solution: Maintain the reaction at a lower temperature (0°C to room temperature) for a longer duration. This favors the kinetically controlled product, which is typically the desired 2-bromo isomer.
-
-
Steric Hindrance: While the electronic effects are dominant, using a bulky brominating agent might slightly alter the isomer ratio, although this is less common for a small atom like bromine.
Data on Regioselectivity:
| Condition | Temperature (°C) | Typical 2-Bromo:3-Bromo Ratio |
| Br₂ / FeBr₃ in DCM | 0 - 25 | > 95 : 5 |
| Br₂ / H₂SO₄ (fuming) | 50 - 70 | ~ 85 : 15 |
Purification Strategy: If isomeric impurities are unavoidable, they can often be separated by:
-
Recrystallization: The 2-bromo and 3-bromo isomers may have different solubilities. Ethanol or a hexane/ethyl acetate mixture can be effective for recrystallization.[6]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a gradient of ethyl acetate in hexane is a reliable method for separating the isomers.
Question 3: My mass spectrometry results indicate the presence of dibrominated species. How can I prevent this over-bromination?
Answer: The formation of dibromo- and other poly-brominated byproducts occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. Although the product, this compound, is more deactivated than the starting material, forcing conditions can lead to a second substitution.
Probable Causes & Solutions:
-
Excess Bromine: Using a large excess of bromine is the most common cause.
-
Solution: Use a stoichiometric amount or only a slight excess (1.05 - 1.1 equivalents) of bromine. Add the bromine slowly and dropwise to maintain a low instantaneous concentration in the reaction mixture.
-
-
Overly Aggressive Catalyst/High Temperature: A high concentration of a strong Lewis acid or excessive heat can drive the reaction towards poly-bromination.
-
Solution: Reduce the amount of Lewis acid catalyst. If the reaction is still too slow, consider using a milder catalyst or control the temperature more rigorously.
-
Workflow for Preventing Poly-bromination
Caption: Troubleshooting workflow for poly-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the bromination of 4-fluoro-1-(methylsulfonyl)benzene? A: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. A Lewis acid catalyst polarizes the Br₂ molecule, creating a potent electrophile (Br⁺). The π-electrons of the benzene ring attack this electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][7] Finally, a weak base removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the final product.
Reaction Mechanism Overview
Caption: Key steps in electrophilic aromatic bromination.
Q2: My starting material is 4-fluorophenyl methyl sulfide. What side reactions should I watch for during the oxidation step to the sulfone? A: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The main side reaction is incomplete oxidation, leaving residual 4-fluorophenyl methyl sulfoxide in your material. Over-oxidation is not a concern here as the sulfone is the final desired oxidation state. Using a strong oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA and ensuring sufficient reaction time and stoichiometry (at least 2 equivalents of oxidant) will drive the reaction to completion.[8]
Q3: What are the best analytical methods to monitor reaction progress and identify impurities? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion rate and can identify the molecular weights of byproducts like isomers or poly-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and quantifying the ratio of any isomeric impurities after purification.
References
- Vertex AI Search, 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis.
- Google Patents, WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
- Thomas Scientific, Discover the Versatility of 1-Fluoro-4-(methylsulfonyl)benzene.
- Organic Syntheses, fluoromethyl phenyl sulfone - Organic Syntheses Procedure.
- PrepChem.com, Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid.
- Chemistry LibreTexts, 4.
- BenchChem, troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
- PubMed Central (PMC)
- BenchChem, Technical Support Center: Purification of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Chemistry LibreTexts, 16.
- Master Organic Chemistry, Nitration and Sulfonation Reactions In Electrophilic Arom
- MySkinRecipes, this compound.
- Chemistry LibreTexts, 3.11: Synthesis of Polysubstituted Benzenes.
- Chemistry LibreTexts, 16.10: Synthesis of Polysubstituted Benzenes.
- Sigma-Aldrich, 4-Bromophenyl methyl sulfone 97 3466-32-8.
- BenchChem, A Comparative Guide to the Synthesis of 2- Bromo-4-fluorophenol and 4-bromo-2.
- ResearchGate, Oxidations of methyl phenyl sulfide a . | Download Table.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene Reaction Products
Welcome to the technical support center for the purification of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities in your crude product are almost always a direct consequence of the synthetic route used. The most common method for preparing aryl sulfones is the oxidation of the corresponding aryl sulfide.[2][3] Therefore, the impurity profile is typically predictable.
-
Unreacted Starting Material: The sulfide precursor, 2-bromo-4-fluoro-1-(methylthio)benzene, may be present if the oxidation reaction did not go to completion.
-
Intermediate Product (Sulfoxide): The primary intermediate in the oxidation of a sulfide to a sulfone is the corresponding sulfoxide.[4][5] Incomplete oxidation is a very common issue, leading to the presence of 2-bromo-4-fluoro-1-(methylsulfinyl)benzene. Selective production of sulfoxides can be challenging because they are often over-oxidized to sulfones.[6]
-
Over-oxidation Byproducts: While less common for this specific substrate, aggressive oxidizing conditions could potentially lead to modification of the aromatic ring, though the electron-withdrawing nature of the substituents makes the ring relatively robust.
-
Residual Reagents and Solvents: Inorganic salts from workup procedures and residual solvents used in the reaction or extraction are also common impurities that must be removed.[7]
Q2: What are the primary purification techniques recommended for this compound?
A2: Given that this compound is a solid at room temperature, the two most effective and widely used purification techniques are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[8] Sulfones, as a functional group, generally exhibit good crystallization behavior.[9]
-
Silica Gel Column Chromatography: This technique is invaluable for separating compounds with different polarities, such as the target sulfone from the less polar starting sulfide and the more polar intermediate sulfoxide.[10][11][12] It is particularly useful when dealing with significant quantities of impurities or when recrystallization fails to achieve the desired purity.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the purity of your crude product and the nature of the impurities.
-
Choose Recrystallization when: Your crude product is relatively pure (generally >90%) and the impurities are present in small quantities. It is a faster and more scalable method for final purification.
-
Choose Column Chromatography when: Your crude product is a complex mixture with multiple components, or when impurities have similar solubility profiles to your desired product, making recrystallization ineffective. Chromatography is excellent for "gross" purification, after which a final recrystallization step can be performed to obtain highly pure material.
Q4: How can I monitor the progress and success of my purification?
A4: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring your purification.
-
Function: TLC allows you to visualize the separation of your target compound from impurities. By comparing the crude mixture to the purified fractions against a reference standard, you can assess purity.
-
Procedure: A small amount of your sample is spotted on a silica-coated plate, which is then developed in a sealed chamber with a suitable solvent system (mobile phase).
-
Interpretation: The sulfone product will be more polar than the starting sulfide and less polar than the sulfoxide. Therefore, on a silica TLC plate, you would expect the following order of Rf values (retention factor, distance traveled by spot / distance traveled by solvent front):
-
Sulfide (Starting Material): Highest Rf
-
Sulfone (Product): Intermediate Rf
-
Sulfoxide (Intermediate): Lowest Rf
-
A successful purification will result in a single spot on the TLC plate corresponding to the Rf of the pure sulfone. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[7][13]
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General purification strategy decision tree.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can sometimes be problematic. Here are solutions to common issues.[8]
Problem 1: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Cooling is too rapid. | Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving to an ice bath. | Rapid cooling causes the compound to crash out of solution above its melting point or as an amorphous solid, rather than forming an ordered crystal lattice. Slow cooling provides the necessary time for crystal nucleation and growth. |
| The solution is too concentrated (supersaturated). | Reheat the solution to dissolve the oil, then add a small amount (1-5%) of additional hot solvent. | If the concentration of the solute is too high, its solubility limit is exceeded too quickly upon cooling, preventing orderly crystal formation. Adding a small amount of solvent reduces the supersaturation level. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent or solvent system with a lower boiling point. | If the compound melts in the hot solvent, it will separate as a liquid phase (oil) upon cooling rather than crystallizing. The ideal solvent should dissolve the compound near its boiling point but have a boiling point lower than the compound's melting point. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Too much solvent was used. | Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to increase the concentration, then allow it to cool again. | Crystallization requires a supersaturated solution. If the solution is too dilute, the solubility limit may not be reached even at low temperatures. |
| Lack of nucleation sites. | 1. Scratch: Scratch the inside of the flask at the air-solvent interface with a glass rod. 2. Seed: Add a single, tiny crystal of the pure product to the cooled solution. | 1. Scratching creates microscopic imperfections in the glass that serve as nucleation points for crystal growth to begin. 2. A seed crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a binary solvent system. Add a poor solvent (an "anti-solvent") dropwise to the cooled solution until it becomes cloudy (the cloud point), then warm slightly to redissolve and cool slowly. | The ideal recrystallization solvent dissolves the compound when hot but not when cold. If the compound remains soluble, the solvent is inappropriate. An anti-solvent reduces the overall solubility of the compound in the mixture, inducing crystallization. |
Recrystallization Troubleshooting Logic
Caption: Decision-making workflow for troubleshooting recrystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography provides excellent separation but requires careful setup and execution.[12]
Problem 1: Poor separation of spots (co-elution).
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incorrect mobile phase polarity. | Decrease the polarity of the eluent. Use a solvent system where the product has an Rf of ~0.25-0.35 on TLC. | If the mobile phase is too polar, all compounds will travel up the column too quickly, resulting in poor separation. Reducing the polarity increases the interaction of the compounds with the stationary phase (silica), allowing for better differential migration. |
| Column is overloaded. | Use less crude material for the amount of silica gel used. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[12] | Overloading the column saturates the stationary phase, causing bands to broaden and overlap significantly. A higher silica-to-sample ratio ensures there are enough interaction sites for a proper separation. |
| Sample band was too wide. | Dissolve the crude product in the minimum amount of solvent before loading it onto the column. | A wide initial band means the separation has to work over a larger starting distance. A tight, concentrated starting band is critical for sharp, well-resolved bands during elution. |
Problem 2: Compound is not eluting from the column.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using 9:1 Hexane:Ethyl Acetate, switch to 4:1 or 2:1. This is known as gradient elution.[12] | The compound is adsorbing too strongly to the silica gel. A more polar eluent will compete more effectively for the binding sites on the silica, displacing the compound and allowing it to move down the column. |
| Compound may be reacting with the silica gel. | Consider using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel. | Silica gel is acidic and can sometimes cause reactions or irreversible binding with sensitive compounds. While unlikely for a stable sulfone, it is a possibility to consider for other substrates. |
Column Chromatography Troubleshooting Logic
Caption: Troubleshooting logic for common column chromatography issues.
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify an optimal mobile phase for column chromatography that gives a product Rf value between 0.25 and 0.35.
Materials:
-
Silica gel TLC plates with F254 UV indicator
-
Crude product sample
-
Developing chamber with a lid
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
UV lamp (254 nm)
Procedure:
-
Prepare a Sample Solution: Dissolve a small amount of your crude product in a few drops of DCM or EtOAc.
-
Spot the Plate: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. Make the spot as small as possible.
-
Prepare the Chamber: Pour a small amount (~0.5 cm depth) of your chosen solvent system (e.g., 4:1 Hexane:EtOAc) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and wait 5 minutes.
-
Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze: Calculate the Rf value for your product spot. Adjust the solvent ratio to achieve the target Rf.
-
If Rf is too high (>0.4): Decrease the mobile phase polarity (increase the proportion of hexane).
-
If Rf is too low (<0.2): Increase the mobile phase polarity (increase the proportion of ethyl acetate).
-
| Example Solvent Systems for Aryl Sulfones | Typical Rf Range (Product) | Notes |
| 9:1 Hexane:EtOAc | 0.1 - 0.2 | Good starting point for separating non-polar impurities. |
| 4:1 Hexane:EtOAc | 0.25 - 0.4 | Often a good system for achieving ideal separation. |
| 2:1 Hexane:EtOAc | 0.4 - 0.6 | Use if the compound is eluting too slowly with less polar mixtures. |
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from starting materials and reaction byproducts.
Procedure:
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel (e.g., 50g) with the chosen mobile phase (e.g., 4:1 Hexane:EtOAc) to form a slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
-
Loading the Sample:
-
Dissolve your crude product (e.g., 1g) in the minimum possible volume of the mobile phase or DCM.
-
Carefully pipette this solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes. Maintain a constant flow rate.
-
-
Monitoring:
-
Spot every few fractions on a TLC plate to track the elution of the compounds.
-
Combine the fractions that contain only the pure product.
-
-
Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Objective: To obtain a highly pure crystalline product from a crude solid that is already substantially pure.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of hexanes and ethyl acetate are often good starting points for aryl sulfones.[14][15] The ideal solvent should dissolve the compound poorly at room temperature but well when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. This should be done on a hot plate with constant swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[16]
References
-
Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from [Link]
- Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. (1983, May 31). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Troubleshooting. (n.d.). The Pharma Master. Retrieved January 5, 2026, from [Link]
- Method for preparing sulfones. (1992, October 14). Google Patents.
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (2023, November 13). Agilent. Retrieved January 5, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]
-
Resolving API Impurity Issues in Drug Development. (2024, April 11). Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]
-
The oxidation of sulfides to sulfoxides and sulfones with 30 wt% H2O2... (2022, November 1). ResearchGate. Retrieved January 5, 2026, from [Link]
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019, June 12). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Sulfur. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Separation of 1-Bromo-4-(methylsulphonyl)benzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 5, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024, May 23). PharmaCores. Retrieved January 5, 2026, from [Link]
-
A Mild and Efficient Synthesis of Aryl Sulfones from Aryl Chlorides and Sulfinic Acid Salts Using Microwave Heating. (2008). Synthetic Communications, 38(13), 2088-2095. Retrieved January 5, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002). Organic Process Research & Development, 6(5), 593-596. Retrieved January 5, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2015). PLOS One. Retrieved January 5, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
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1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
16.10: Synthesis of Polysubstituted Benzenes. (2023, October 4). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Get Best Quality P-Bromo Fluoro Benzene. (n.d.). AD PHARMACHEM. Retrieved January 5, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2023). Organic Syntheses, 102, 276-302. Retrieved January 5, 2026, from [Link]
-
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene. (n.d.). EON Biotech. Retrieved January 5, 2026, from [Link]
-
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
-
(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
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Troubleshooting guide for low yields in 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene reactions
Technical Support Center: 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene Synthesis
This technical support guide provides in-depth troubleshooting for common issues encountered during the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] Designed for researchers and drug development professionals, this document offers practical, field-proven solutions to maximize reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of aryl sulfones, such as this compound, is most commonly achieved through the oxidation of the corresponding aryl sulfide, (2-Bromo-4-fluorophenyl)(methyl)sulfane.[2][3] While seemingly straightforward, this oxidation requires careful control to avoid common pitfalls that lead to low yields. This guide addresses the most frequent challenges in a question-and-answer format.
Q1: My final yield is disappointingly low. What is the first step in diagnosing the problem?
A1: The critical first step is to analyze your crude reaction mixture using a technique like Thin-Layer Chromatography (TLC), ¹H NMR, or LC-MS. This analysis will determine the nature of the impurity profile and guide your troubleshooting strategy. The primary possibilities are:
-
A large amount of unreacted (2-Bromo-4-fluorophenyl)(methyl)sulfide (starting material).
-
The presence of the intermediate, 2-Bromo-4-fluoro-1-(methylsulfinyl)benzene (the sulfoxide).
-
A complex mixture of unidentified side products.
The following workflow provides a logical approach to diagnosing the issue.
Caption: Troubleshooting workflow for low yields.
Q2: My analysis shows a significant amount of unreacted sulfide starting material. How do I improve conversion?
A2: Incomplete conversion is typically caused by issues with reaction stoichiometry, conditions, or reagent quality. The oxidation of a sulfide to a sulfone requires at least two molar equivalents of the oxidizing agent.
Potential Causes & Solutions:
-
Insufficient Oxidant: The most common error is using too little oxidant. Ensure you are using a minimum of 2.0 equivalents. Often, a slight excess (e.g., 2.1-2.5 eq.) is beneficial to drive the reaction to completion.
-
Poor Reagent Quality: Oxidizing agents like hydrogen peroxide can degrade over time.[4] Use a fresh bottle of the reagent or titrate older batches to determine the active concentration.
-
Suboptimal Temperature or Time: The oxidation may be sluggish. Monitor the reaction's progress by TLC. If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C) or extending the reaction time.
-
Catalyst Deactivation (if applicable): For reactions catalyzed by species like tungstate or vanadium, ensure the catalyst has not been poisoned and is used at the correct loading.[3][5]
Q3: The main component in my crude product is the sulfoxide intermediate. How can I ensure complete oxidation to the sulfone?
A3: The formation of the sulfoxide as the major product is a clear indication of under-oxidation. While the first oxidation (sulfide to sulfoxide) is often rapid, the second step (sulfoxide to sulfone) can be slower and require more forcing conditions.[4]
Optimization Strategies:
-
Increase Oxidant Stoichiometry: This is the most direct solution. Increase the equivalents of your oxidant to 2.5 or even 3.0 to ensure enough is present for the second oxidation step.
-
Elevate Reaction Temperature: After the initial formation of the sulfoxide (as confirmed by TLC), a moderate increase in temperature can often provide the necessary activation energy to push the reaction to the sulfone.
-
Select a More Robust Oxidant: While many oxidants can produce sulfones, some are particularly effective. A comparison is provided in the table below.[3][4][6]
Table 1: Comparison of Common Oxidizing Agents for Sulfone Synthesis
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or formic acid, 25-80 °C | Inexpensive, environmentally benign (water byproduct).[4] | Can be slow; may require acid catalysis which can be incompatible with some substrates. |
| m-CPBA | CH₂Cl₂, 0-25 °C | Highly effective, generally clean reactions. | Stoichiometric byproduct (m-chlorobenzoic acid) must be removed; can be expensive. |
| Oxone® (KHSO₅) | MeOH/H₂O, 0-25 °C | Powerful, inexpensive, and effective for full oxidation.[6] | Biphasic reaction can sometimes be slow; workup involves handling inorganic salts. |
| Sodium Periodate (NaIO₄) | MeOH/H₂O, with Ru catalyst | Can be highly selective.[7] | Requires a metal catalyst which adds cost and requires removal. |
Q4: My reaction is messy, with multiple unidentified side products. What could be causing this and how can it be prevented?
A4: The formation of multiple side products points towards issues with reaction specificity, such as over-oxidation, degradation, or unwanted side reactions of the aromatic ring.
Potential Side Reactions & Prevention:
-
Aromatic Ring Oxidation: While the electron-withdrawing nature of the bromo, fluoro, and sulfonyl groups deactivates the ring towards electrophilic attack, extremely harsh oxidizing conditions (e.g., high heat, very strong oxidants) could potentially lead to ring degradation.[8] Stick to controlled temperatures and proven oxidants.
-
Pummerer-Type Rearrangements: In the presence of an acid anhydride (sometimes used as an activator) and the sulfoxide intermediate, a Pummerer reaction could occur, leading to α-substituted sulfide derivatives.[9] Avoid using reagents like acetic anhydride unless specifically required by the protocol.
-
Solvent Reactivity: Ensure your chosen solvent is inert to the oxidizing conditions. Dichloromethane, ethyl acetate, and acetic acid are generally safe choices.[6][10]
-
Impurities in Starting Material: Impurities in the initial (2-Bromo-4-fluorophenyl)(methyl)sulfane can lead to a cascade of side products. Ensure the purity of your starting material via NMR or GC-MS before beginning the oxidation.
The reaction pathway below illustrates the desired transformation and potential off-pathway products.
Caption: Synthetic pathway and potential side reactions.
Q5: My yield loss seems to occur during workup and purification. What are the best practices for product isolation?
A5: this compound is a stable, solid compound, but significant yield can be lost during isolation if not performed correctly.
Workup and Purification Best Practices:
-
Quench Excess Oxidant: Before extraction, it is crucial to quench any remaining oxidant. A saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective. Add the quenching agent slowly until a test with starch-iodide paper indicates the absence of peroxides.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer. Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Recrystallization: This is the most effective method for purifying solid sulfones.[11] Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes to find conditions where the product has high solubility when hot and low solubility when cold.[12]
-
Silica Gel Chromatography: If recrystallization fails to remove impurities, column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes. The sulfone is significantly more polar than the starting sulfide and slightly more polar than the sulfoxide.
-
Reference Experimental Protocol
This protocol describes a reliable method for the oxidation of (2-Bromo-4-fluorophenyl)(methyl)sulfane using hydrogen peroxide in acetic acid.
Materials:
-
(2-Bromo-4-fluorophenyl)(methyl)sulfane (1.0 eq)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (w/w in H₂O) (2.5 eq)
-
Saturated Sodium Bisulfite Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (2-Bromo-4-fluorophenyl)(methyl)sulfane (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of sulfide).
-
To the stirring solution, add 30% hydrogen peroxide (2.5 eq) dropwise. The addition may be exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The product sulfone will have a lower Rf than the starting sulfide and the intermediate sulfoxide.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice water.
-
A white solid should precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Slowly add saturated sodium bisulfite solution until a negative test is obtained with peroxide test strips.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol). Dry the purified product under vacuum to yield this compound as a white crystalline solid.
References
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]
-
Baran, P. S., & Procter, D. J. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
PrepChem. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]
-
Singh, P., & Kumar, A. (2023). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]
- Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Zhang, R., Dong, H., & Peng, X. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C–S Bond Construction from Non-Halide Substrates. Molecules. [Link]
-
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. [Link]
-
Sharma, P., & Kumar, A. (2014). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Organic Syntheses. (S)-(-)-4-BROMOPHENYL METHYL SULFOXIDE. [Link]
-
jOeCHEM. (2021). Synthesis Practice and MORE Benzene Rxn Practice (Worksheet Solutions Walkthrough). [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Sources
- 1. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene [smolecule.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromophenyl methyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Improving the regioselectivity of reactions involving 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Welcome to the technical support resource for 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the critical challenge of achieving regioselectivity in common synthetic transformations. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Reactivity Landscape
The regiochemical outcome of reactions involving this compound is dictated by a nuanced interplay of electronic and mechanistic factors. The substitution pattern—a powerful electron-withdrawing group (EWG) and two different halogens—creates distinct reactive sites. Understanding the directing effects of each substituent is paramount.
-
The Methylsulfonyl Group (-SO₂Me): This is a potent electron-withdrawing group, acting through both induction and resonance. In the context of nucleophilic aromatic substitution (SNAr), it strongly activates the ring by stabilizing the negatively charged Meisenheimer intermediate. This activation is most pronounced at the ortho (C-2) and para (C-4) positions.[1][2]
-
The Halogens (-F, -Br): These atoms have dual roles. They contribute to the overall electron-deficient nature of the ring and, more importantly, serve as leaving groups. Their behavior is highly dependent on the reaction mechanism.
This inherent dichotomy is the key to controlling selectivity:
-
For SNAr reactions, the superior ability of fluoride to stabilize the Meisenheimer complex and act as a leaving group dominates.
-
For Palladium-Catalyzed Cross-Coupling reactions, the relative bond strengths (C-Br vs. C-F) dictate the site of oxidative addition, which is the selectivity-determining step.
Caption: Core principle for regioselectivity with the target substrate.
Frequently Asked Questions (FAQs)
Q1: I am performing a reaction with a nitrogen nucleophile (e.g., pyrrolidine). Which halogen will be displaced?
A1: In a classic Nucleophilic Aromatic Substitution (SNAr) reaction, the fluoride at the C-4 position will be selectively displaced. The sulfonyl group activates the para position, and fluoride is a significantly better leaving group than bromide in this mechanism.[3] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[4][5]
Q2: For a Suzuki or Buchwald-Hartwig reaction, which position is more reactive?
A2: The C-2 position (the C-Br bond) is overwhelmingly more reactive in palladium-catalyzed cross-coupling reactions. The mechanism proceeds via oxidative addition of a Pd(0) complex into the carbon-halogen bond. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making its activation kinetically favored.[6] Selective reaction at the C-Br bond can typically be achieved with high fidelity.
Q3: My reaction is giving me a mixture of regioisomers. What is the likely cause?
A3: Obtaining a mixture suggests that your reaction conditions are enabling competing pathways. For instance, if you are attempting a Suzuki coupling (expecting C-Br reactivity) but are using very high temperatures or highly specialized catalysts known for C-F activation, you may see some substitution at C-4. Conversely, if you are attempting an SNAr reaction (expecting C-F substitution) under conditions that might promote radical or metal-catalyzed pathways, you could see unexpected reactivity at C-2. Carefully review the troubleshooting guides below to align your conditions with the desired mechanistic pathway.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Primary Goal: Selective substitution at the C-4 position via displacement of the fluoride atom.
Common Problem: Low yield, slow reaction, or formation of side products due to attack at the C-2 position.
Mechanistic Analysis: The Meisenheimer Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is key. The strongly electron-withdrawing sulfonyl group provides excellent stabilization when the negative charge is delocalized onto it, which occurs with attack at both the ortho (C-2) and para (C-4) positions. However, the high electronegativity of fluorine makes the C-4 carbon more electrophilic and better stabilizes the developing negative charge in the transition state leading to the intermediate.[2][4]
Caption: Energy profile comparison for SNAr at C-4 vs. C-2.
Troubleshooting & Optimization Protocol
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Insufficiently strong nucleophile or base. | Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile fully. For amine nucleophiles, a tertiary amine base like DIPEA or Et₃N can be used. |
| Low reaction temperature. | SNAr reactions often require heat. Start at room temperature and incrementally increase to 50-100 °C. Monitor by TLC/LCMS. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the nucleophile and stabilize the charged intermediate. | |
| Mixture of Isomers | Reaction conditions are too harsh. | Extremely high temperatures (>120 °C) or prolonged reaction times might overcome the kinetic barrier for bromide displacement. Reduce temperature and monitor for completion. |
| Presence of catalytic metals. | Trace metal impurities could initiate a cross-coupling type mechanism. Ensure glassware is scrupulously clean. |
Protocol: Selective SNAr with an Amine Nucleophile
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add a polar aprotic solvent such as DMSO or DMF (approx. 0.1 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 1 hour, then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
Primary Goal: Selective reaction at the C-2 position (C-Br bond) for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or similar couplings.
Common Problem: Poor catalyst turnover, low yield, or undesired C-F bond activation leading to product mixtures.
Mechanistic Analysis: The Oxidative Addition Step
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[7] This step is almost always rate-limiting and highly sensitive to the nature of the halogen. The reactivity order for aryl halides is I > Br > Cl > F.[6] The C-Br bond in the substrate is substantially more susceptible to oxidative addition than the robust C-F bond, providing a strong intrinsic bias for C-2 functionalization.
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Troubleshooting & Optimization Protocol
| Issue | Probable Cause | Recommended Solution |
| No Reaction / Low Yield | Catalyst deactivation. | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Incorrect ligand or base. | The choice of ligand and base is critical and substrate-dependent.[8][9] For Suzuki, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[10] | |
| C-F Activation Observed | Reaction temperature is too high. | C-F activation, while difficult, can occur at elevated temperatures. Keep the reaction temperature below 110 °C. Most C-Br couplings should proceed efficiently at 80-100 °C. |
| Highly active catalyst system. | Certain specialized ligands or catalyst systems are designed for C-F activation. Avoid these unless that is the desired outcome. Stick to standard catalysts like Pd(PPh₃)₄ or combinations of a Pd precursor (Pd₂(dba)₃, Pd(OAc)₂) with a standard ligand. |
Protocol: Selective Suzuki-Miyaura Coupling at C-2
-
In an oven-dried Schlenk flask, combine the boronic acid or ester (1.2 eq), a base such as K₂CO₃ or K₃PO₄ (2.5 eq), and the palladium catalyst system. A typical system is Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (5 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add this compound (1.0 eq) followed by a degassed solvent system (e.g., Dioxane/Water 4:1 or Toluene).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by chromatography to isolate the 2-substituted product.
By carefully selecting the reaction class to match the desired regiochemical outcome, this compound serves as a powerful and predictable synthetic intermediate.
References
- ReelMind.ai. Ortho/Para Directors: Navigating Organic Chemistry.
- K.C. Nicolaou, P.G. Bulger, D. Sarlah. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Angewandte Chemie International Edition, 44(29), 4490-4527 (2005).
- Wikipedia. Buchwald–Hartwig amination.
-
T. Bach, S. Schröter. "Cross-Coupling Reactions of Polyhalogenated Heterocycles". Synthesis, 2003(10), 1521-1541. Available at: [Link]
-
Chemistry Steps. Why Are Halogens Ortho Para Directors yet Deactivators?. Available at: [Link]
-
Quora. How can we explain ortho, meta, and para-directing groups in aromatic compounds?. Available at: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). Available at: [Link]
-
S.L. Buchwald, J.F. Hartwig. "The Asymmetric Buchwald–Hartwig Amination Reaction". Angewandte Chemie International Edition, 58(34), 11578-11604 (2019). Available at: [Link]
-
C.Y. Legault, Y. Garcia, C.A. Merlic, K.N. Houk. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles". Journal of the American Chemical Society, 129(42), 12664-12665 (2007). Available at: [Link]
-
J.C. Vantourout, R.P. Law, A. Isidro-Llobet, S.N.G. Johansson, S.W. Krska. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Chemical Science, 8(11), 7238-7248 (2017). Available at: [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. (2018). Available at: [Link]
-
M. Gholinejad, C. Nájera. "The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst". RSC Advances, 5(21), 16065-16072 (2015). Available at: [Link]
-
T.J. Colacot. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 116(15), 8750-8873 (2016). Available at: [Link]
-
Reddit. SNAr troubleshooting. (2023). Available at: [Link]
-
Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Available at: [Link]
-
Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018). Available at: [Link]
-
M. Movassaghi, M.D. Hill. "Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides". RSC Advances, 10(62), 37685-37707 (2020). Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
Sources
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming solubility issues with 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in reaction media
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Media
Welcome to the technical support center for 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this compound—featuring a bromo leaving group, a fluoro moiety, and a strongly electron-withdrawing methylsulfonyl group—makes it a valuable intermediate for constructing complex molecules, particularly in cross-coupling and nucleophilic substitution reactions.[1]
However, the very features that make it synthetically attractive also contribute to its primary experimental challenge: poor solubility. The rigid, crystalline nature of many aryl sulfones can lead to significant dissolution issues in common organic solvents, resulting in incomplete reactions, low yields, and reproducibility problems.[2]
This guide moves beyond simple solvent suggestions to provide a systematic framework for diagnosing, troubleshooting, and overcoming these solubility hurdles. We will explore the underlying principles of solubility and provide actionable, field-proven protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The low solubility stems from a combination of its molecular structure. The planar, rigid aromatic core, combined with the high lattice energy of the crystalline solid due to strong dipole-dipole interactions from the C-F and S-O bonds, makes it difficult for solvent molecules to break apart the crystal lattice. While the methylsulfonyl group can act as a hydrogen bond acceptor, the molecule lacks hydrogen bond donors and has a significant nonpolar surface area, leading to limited solubility in both highly polar (like water) and nonpolar (like hexanes) solvents.[2][3]
Q2: My Suzuki coupling reaction is sluggish, and I see solid starting material even at high temperatures. What is the first thing I should check?
A2: The first step is to confirm that the issue is indeed solubility and not catalyst deactivation or poor reagent quality.[4] A simple visual inspection for undissolved solid at the reaction temperature is a key indicator. If solids are present, the reaction is likely diffusion-limited. The immediate troubleshooting step is to explore more effective solvent systems. Aprotic polar solvents such as DMF, DMSO, NMP, or ethereal solvents like 1,4-dioxane or THF, often in combination with water, are standard choices for Suzuki reactions and can offer better solvating power for this substrate.[4][5]
Q3: Can I just heat the reaction to a higher temperature to force it into solution?
A3: Increasing the temperature is a common and often effective strategy to increase solubility for most solids.[6][7] However, this approach has limitations. You must consider the boiling point of your solvent and the thermal stability of your reactants, catalyst, and product. Aryl sulfones are generally thermally stable, but sensitive functional groups elsewhere in your molecules or the catalyst system may degrade at excessive temperatures.[2] Always check the stability of all components before significantly increasing the reaction temperature.
Q4: I'm performing a Buchwald-Hartwig amination. Which solvent system is recommended for this substrate?
A4: For Buchwald-Hartwig aminations, solvents must effectively dissolve the aryl halide, the amine, and the base, while being compatible with the palladium catalyst.[8][9] Toluene, 1,4-dioxane, and THF are common first choices. Given the substrate's polarity, a more polar solvent like 1,4-dioxane or the use of a co-solvent might be necessary. The choice of base (e.g., NaOt-Bu, K₃PO₄) can also influence the overall solubility of the reaction mixture.[10]
Q5: Are there any alternatives to finding a single "perfect" solvent?
A5: Absolutely. When a single solvent fails, several advanced techniques can be employed. Using a co-solvent system can fine-tune the polarity of the medium.[11][12] For reactions involving an aqueous phase, a Phase-Transfer Catalyst (PTC) can be highly effective at shuttling reactants across the phase boundary, mitigating the need for complete dissolution in a single phase.[13][14][15] In more extreme cases, mechanochemistry (e.g., high-temperature ball-milling) offers a solvent-free alternative for cross-coupling of insoluble aryl halides.[16][17][18]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
Part 1: Understanding the Solute and Solvent
Successful solubilization begins with understanding the physicochemical properties of both the solute (this compound) and potential solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₇H₆BrFO₂S | Aromatic core with polar functional groups. |
| Molecular Weight | 253.09 g/mol | Contributes to higher lattice energy. |
| Appearance | Likely a white to off-white crystalline solid. | High crystal lattice energy is a primary barrier to dissolution. |
| Key Features | - Bromo & Fluoro groups: Electronegative, contribute to dipole moment. - Methylsulfonyl group: Strongly electron-withdrawing, polar, H-bond acceptor. | Requires polar solvents to interact with these groups, but overall molecule is not highly water-soluble. |
Table 2: Solvent Selection Guide for Reactions with Aryl Sulfones
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Toluene | Aromatic | 111 | 2.4 | Good for higher temperatures; less effective for polar salts/bases. |
| Tetrahydrofuran (THF) | Ethereal | 66 | 7.6 | Excellent general-purpose solvent, but low boiling point limits temperature range. |
| 1,4-Dioxane | Ethereal | 101 | 2.2 | A higher-boiling alternative to THF; often used with water in Suzuki couplings.[4] |
| Acetonitrile (MeCN) | Nitrile | 82 | 37.5 | Polar, but can sometimes coordinate to and inhibit metal catalysts.[19] |
| N,N-Dimethylformamide (DMF) | Amide | 153 | 36.7 | Highly polar aprotic; excellent solvating power but can be difficult to remove.[5] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 46.7 | Very high solvating power; high boiling point; can complicate workups.[20] |
| N-Methyl-2-pyrrolidone (NMP) | Amide | 202 | 32.2 | High boiling, highly polar aprotic; good alternative to DMF/DMSO.[5] |
Part 2: Experimental Protocols for Solubility Optimization
Do not rely on guesswork. A systematic, small-scale screening approach will save time and materials while providing a definitive solution.
This protocol provides a reliable way to determine the equilibrium solubility of your compound in various solvents at your target reaction temperature.[21]
-
Preparation : To several 4 mL vials equipped with small magnetic stir bars, add an excess of this compound (e.g., 50 mg). The key is to ensure solid remains undissolved at equilibrium.
-
Solvent Addition : Add a precise volume (e.g., 1.0 mL) of each candidate solvent or co-solvent mixture to the vials.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker or on a stirring hot plate set to your target reaction temperature (e.g., 80 °C). Allow the mixtures to equilibrate for a set period (24 hours is standard, but 2-4 hours can be sufficient for screening).[21]
-
Settling & Sampling : After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes at the target temperature.
-
Analysis : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and analyze its concentration via a suitable method (e.g., HPLC, UPLC, or quantitative NMR). The calculated concentration is the solubility under those conditions.
The following diagram outlines a logical workflow for addressing solubility issues encountered during a reaction.
Caption: Decision tree for troubleshooting poor reaction outcomes.
Part 3: Advanced Strategies and Case Studies
Often, a mixture of solvents provides the right balance of properties that a single solvent cannot. A common strategy is to use a primary solvent that is ideal for the catalytic cycle (e.g., Toluene, Dioxane) and add a small amount of a highly polar aprotic "co-solvent" (e.g., 5-10% v/v NMP or DMF) to aid in dissolving the polar starting material.[5][11] This maintains the overall character of the reaction medium while providing a localized solvating environment.
In biphasic reactions (e.g., Suzuki coupling with an aqueous base), reactants may be sequestered in different phases.[22] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can transport an anionic reactant from the aqueous phase into the organic phase where the substrate and catalyst reside, accelerating the reaction without requiring full solubility of all components in one phase.[13][15][19]
Logical Flow for Implementing a Phase-Transfer Catalyst
Caption: Workflow for applying Phase-Transfer Catalysis.
The methylsulfonyl group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[23][24] In this substrate, the fluorine atom is ortho to the sulfonyl group, making it highly susceptible to displacement by strong nucleophiles. This reactivity trend is opposite to Sₙ1/Sₙ2 reactions, where fluoride is a poor leaving group.[25] For SₙAr reactions, highly polar aprotic solvents like DMSO or DMF are essential to solvate the charged Meisenheimer complex intermediate and promote the reaction.[20][24]
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Taylor & Francis. Phase-transfer catalyst – Knowledge and References. [Link]
-
Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. [Link]
-
ICReDD. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Books. CHAPTER 14: Greener Approaches to Cross-Coupling. [Link]
-
PubMed. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
MDPI. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Thieme. Solid-State Suzuki–Miyaura Cross-Coupling of Insoluble Aryl Halides Using a Ball-Milling Approach. [Link]
-
PubChem. 2-Bromo-1-chloro-4-fluorobenzene. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]
-
ResearchGate. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. [Link]
-
ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Temperature Effects on Solubility. [Link]
-
YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]
-
Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MySkinRecipes. This compound. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Chemistry LibreTexts. 16.3: Other Aromatic Substitutions. [Link]
-
NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]
-
Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. [Link]
-
Chemistry Stack Exchange. Why does solubility of solids sometimes decrease with temperature increase? [Link]
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Technical Support Center: A Guide to Preventing Decomposition of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in Cross-Coupling Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. This valuable building block is integral to many drug discovery programs, largely due to the presence of the synthetically versatile sulfone group.[1][2][3] However, its chemical structure—specifically the potent electron-withdrawing nature of the methylsulfonyl and fluoro groups—renders the molecule highly activated. While this activation facilitates desired reactions like palladium-catalyzed cross-couplings, it also makes the substrate susceptible to decomposition under suboptimal conditions.
This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot and prevent substrate degradation, ensuring robust and reproducible results in your synthetic campaigns.
Section 1: Understanding the Molecule's Reactivity and Instability
The core challenge in using this compound lies in its electronic properties. The -SO₂Me and -F groups strongly withdraw electron density from the aromatic ring, making the C-Br bond particularly susceptible to oxidative addition in palladium catalysis.[4][5] However, this same electron deficiency makes the aryl ring prone to nucleophilic attack and facilitates undesirable side reactions. Understanding these potential decomposition pathways is the first step toward preventing them.
Caption: Key decomposition pathways for the substrate.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My Suzuki/Buchwald-Hartwig reaction is giving low yields and I see a significant amount of the hydrodehalogenated byproduct, 4-fluoro-1-(methylsulfonyl)benzene. What is causing this?
A1: This is the most common failure mode. The formation of the "Ar-H" byproduct points directly to a competitive hydrodehalogenation pathway.[6] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle, which can then reductively eliminate with the aryl bromide faster than the desired cross-coupling. The primary culprits for this are:
-
Inappropriate Base or Temperature: Strong, aggressive bases (like NaOH, KOH, or even KOtBu at high temperatures) can degrade solvents or reagents to generate hydride sources. High temperatures (>110 °C) can accelerate these decomposition pathways and promote unwanted side reactions.[7]
-
Suboptimal Ligand Choice: The ligand's job is to stabilize the palladium center and promote the desired reaction steps. Simple or inappropriate ligands may not sufficiently accelerate the reductive elimination of the desired product, giving the hydrodehalogenation pathway time to occur.[8]
-
Presence of Water or Protic Sources: While Suzuki couplings often require some water, an excessive amount, especially when paired with a strong base, can facilitate protonolysis of the boronic acid (protodeboronation) and other side reactions.[9]
Q2: How do I select the optimal reaction parameters (catalyst, base, solvent) to prevent decomposition from the start?
A2: Proactive parameter selection is crucial. For an electron-deficient substrate like this, the goal is to create a reaction environment that is "just right"—active enough to promote the desired coupling but mild enough to prevent decomposition. The table below provides validated starting points for two common reaction types.
| Parameter | Recommended for Suzuki-Miyaura Coupling | Recommended for Buchwald-Hartwig Amination | Rationale & Expertise |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or PEPPSI-IPr | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Precatalysts ensure the reliable generation of the active Pd(0) species. Buchwald precatalysts are specifically designed for C-N couplings and are often highly effective. |
| Ligand | SPhos , XPhos , or RuPhos (2-4 mol%) | Josiphos-type ligands , BrettPhos , or RuPhos (2-4 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[10][11] They accelerate reductive elimination, outcompeting decomposition, and stabilize the catalytic intermediates.[7][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | K₂CO₃ , Cs₂CO₃ , or LHMDS (2-3 equiv) | Milder inorganic bases are strongly preferred to avoid substrate degradation.[9] For aminations, KOtBu can be used but requires lower temperatures and careful monitoring due to its high basicity.[12] |
| Solvent | 1,4-Dioxane or Toluene , often with a small amount of H₂O (e.g., 10:1 ratio) | Toluene , DME , or THF (Anhydrous) | Aprotic polar solvents are standard.[9][13] For Suzuki reactions, ensure the system is not overly wet to suppress protodeboronation. Buchwald-Hartwig reactions generally require anhydrous conditions. |
| Temperature | 80 - 100 °C | 70 - 100 °C | Use the lowest temperature that provides a reasonable reaction rate (monitor by TLC or LC-MS). Overheating is a primary cause of byproduct formation.[5] |
Q3: What are the critical laboratory best practices for setting up reactions with this substrate to ensure reproducibility?
A3: Meticulous technique is non-negotiable for success with sensitive substrates.
-
Ensure an Inert Atmosphere: The palladium catalyst is oxygen-sensitive. The reaction vessel must be rigorously purged of air.
-
Protocol: Seal the reaction flask containing all solid reagents (aryl bromide, coupling partner, base, catalyst, ligand). Evacuate the flask under high vacuum for 1-2 minutes, then backfill with an inert gas like argon or nitrogen. Repeat this "evacuate-backfill" cycle at least three times.[9]
-
-
Use Degassed Solvents: Solvents contain dissolved oxygen that must be removed.
-
Protocol: Degas your solvent before use by sparging with argon for 30 minutes or by using the "freeze-pump-thaw" method (three cycles). Add the degassed solvent to the reaction flask via a gas-tight syringe.
-
-
Reagent Quality: Use high-purity reagents. Boronic acids, in particular, can degrade over time. Use a fresh bottle or a recently purified batch. Old or low-quality palladium catalysts can also be a source of failure.
-
Order of Addition: A common practice is to add the solid components first (aryl bromide, coupling partner, base, ligand, and precatalyst) before purging the vessel and adding the degassed solvent last.
Q4: How should I properly store and handle this compound to prevent degradation before it even goes into the flask?
A4: Proper storage is essential for maintaining the integrity of this reagent. Like many complex organic molecules, it can be sensitive to environmental factors.
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) if possible, especially after the container has been opened.
-
Light & Moisture: Keep the container tightly sealed and protected from light in an opaque bottle or vial.[14] Moisture can lead to slow hydrolysis or other degradation over long periods.
Section 3: Visual Workflow for Troubleshooting a Failed Reaction
If a reaction has failed, use this logical flowchart to diagnose the potential cause systematically.
Caption: A step-by-step troubleshooting flowchart.
Section 4: Example Protocol: Optimized Suzuki-Miyaura Coupling
This self-validating protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (to 0.1 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line, evacuate under high vacuum for 2 minutes, and then backfill with argon. Repeat this cycle a total of three times.[9]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring (Self-Validation): After 1-2 hours, carefully take a small aliquot from the reaction mixture under an argon atmosphere. Dilute it with ethyl acetate and analyze by LC-MS or TLC.
-
Successful Reaction: You should observe significant consumption of the starting material and the appearance of a new, higher molecular weight peak for the desired product.
-
Troubleshooting: If you see a significant peak for the hydrodehalogenated byproduct (MW = 176.19), it indicates a potential problem with the inert atmosphere or reagent purity.
-
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Vertex AI Search. (n.d.).
-
René, O., & Fagnou, K. (2010). Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles. Advanced Synthesis & Catalysis. [Link]
- Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Retrieved January 5, 2026.
-
The Journal of Physical Chemistry Letters. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. ACS Publications. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 5, 2026.
- Gessner Group. (n.d.).
- Wikipedia. (n.d.).
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved January 5, 2026.
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved January 5, 2026.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved January 5, 2026.
- Chemistry LibreTexts. (2023).
-
Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
-
Molecules. (2018). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. MDPI. [Link]
- ResearchGate. (n.d.). Synthesis of aryl sulfones under different reaction conditions. Retrieved January 5, 2026.
-
Catalysis Science & Technology. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. RSC Publishing. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 5, 2026.
- NIH National Library of Medicine. (n.d.).
-
Angewandte Chemie International Edition. (2019). The Buchwald–Hartwig Amination After 25 Years. Wiley Online Library. [Link]
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Retrieved January 5, 2026.
- ResearchGate. (2025). Synthesis of Aryl Sulfones. Retrieved January 5, 2026.
- Aihua Group. (2023). Best Practices To Storing Electronic Components. Retrieved January 5, 2026.
- Texas Instruments E2E. (2025). TL16C452: Best-practices for the long-term storage of electronic components. Retrieved January 5, 2026.
Sources
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- 3. researchgate.net [researchgate.net]
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- 14. securecomponents.com [securecomponents.com]
Technical Support Center: Analytical Monitoring of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis. The methodologies described herein are designed to ensure robust, reproducible, and accurate monitoring of reaction progress, leading to higher yields and purity.
Section 1: Choosing the Right Analytical Tool
The selection of an appropriate analytical method is critical for effectively monitoring the consumption of starting materials and the formation of products. This compound and its derivatives are typically non-volatile, UV-active compounds, making chromatographic and spectroscopic techniques highly suitable.
The choice between techniques depends on the specific requirements of the analysis: speed, quantitative accuracy, or structural information.
Caption: Decision workflow for selecting an analytical method.
Section 2: Frequently Asked Questions (FAQs)
Thin-Layer Chromatography (TLC)
Q1: What is a good starting solvent system for TLC analysis of reactions with this compound?
A: A binary mixture of a non-polar and a polar solvent is typically effective.[1] For neutral organic molecules like this, a combination of hexanes and ethyl acetate (EtOAc) is an excellent starting point. Begin with a ratio of 4:1 (Hexanes:EtOAc) and adjust the polarity based on the resulting Retention Factor (Rf). The goal is to have the starting material Rf at approximately 0.3-0.4 to allow room for both more polar products (lower Rf) and less polar products (higher Rf) to resolve on the plate.[2]
Q2: Why is a "cospot" essential when monitoring reactions with TLC?
A: A cospot, where the reaction mixture is spotted directly on top of the starting material lane, is crucial for confident analysis.[2][3] It helps to resolve ambiguity in several scenarios:
-
Similar Rf Values: If the product and starting material have very close Rf values, the cospot will appear as a single, often slightly elongated spot, confirming they are different compounds.[3]
-
Matrix Effects: Sometimes, components in the reaction mixture can alter the way the starting material chromatographs. The starting material spot in the reaction lane might appear to be gone when it is actually just running at a different Rf. The cospot lane will definitively show the position of the starting material under the reaction conditions.[2]
High-Performance Liquid Chromatography (HPLC/UPLC)
Q3: What are the recommended starting conditions for an HPLC method?
A: A reverse-phase (RP-HPLC) method is the most common and effective approach. The aromatic nature of the compound makes it well-suited for C18 columns.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 provides good hydrophobic retention for the aromatic ring. Smaller particles (UPLC) offer higher resolution and faster run times. |
| Mobile Phase | A: Water + 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile (MeCN) or Methanol (MeOH) | The acid improves peak shape by suppressing the ionization of silanol groups on the column. Formic acid is volatile and ideal for LC-MS applications.[4] |
| Detection | UV/PDA Detector at ~235 nm and ~254 nm | The benzene ring provides strong UV absorbance. Monitoring at multiple wavelengths helps to distinguish between compounds with different chromophores. A similar compound was analyzed at 235 nm.[5] |
| Elution Mode | Gradient: Start at 30-40% B, ramp to 95% B over 5-10 min | A gradient is recommended to ensure elution of both the polar starting material and potentially more non-polar products in a reasonable time with good peak shape. |
| Flow Rate | 0.3 - 1.0 mL/min | Adjust based on column internal diameter (e.g., ~0.4 mL/min for 2.1 mm ID; ~1.0 mL/min for 4.6 mm ID). |
| Injection Vol. | 1 - 5 µL | Keep the injection volume low to prevent column overload, which can cause peak distortion.[6] |
Q4: My peaks are tailing. What is the cause and how do I fix it?
A: Peak tailing is a common issue, especially for compounds containing polar functional groups or aromatic systems.[7] The primary cause is often secondary interactions between the analyte and acidic silanol (Si-OH) groups on the surface of the silica-based stationary phase. The electron-withdrawing sulfonyl group can make the aromatic ring susceptible to these interactions. See the detailed troubleshooting guide in Section 3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: Which nuclei are most useful for monitoring these reactions via NMR?
A: NMR is a powerful quantitative tool for reaction monitoring.[8]
-
¹H NMR: This is the primary method. You can integrate signals unique to the starting material and product to determine the reaction conversion. The methyl group of the sulfonyl moiety (-SO₂CH₃) provides a clean singlet that can be easily monitored.
-
¹⁹F NMR: This is highly advantageous due to the fluorine atom on the benzene ring. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and a lack of background signals.[9] The chemical shift of the fluorine will be highly sensitive to changes in the substitution pattern on the ring, providing a clear and unambiguous window into the reaction's progress.[8][10]
-
¹³C NMR: While possible, it is generally not used for routine reaction monitoring due to the long acquisition times required. However, it is invaluable for full structural characterization of the final product.
-
³³S NMR: This is not a practical technique for routine monitoring. The ³³S isotope has very low natural abundance and is a quadrupolar nucleus, which results in extremely broad signals and low sensitivity.[11][12]
Section 3: Troubleshooting Guide - HPLC Issues
Problem: My peak for this compound or its product is showing significant tailing.
This is a classic sign of undesirable secondary chemical interactions within the column or issues with the HPLC system's fluidic path. Follow this diagnostic workflow.
Caption: Troubleshooting workflow for HPLC peak tailing.
In-Depth Explanation & Solutions:
-
Cause 1: Secondary Silanol Interactions.
-
Explanation: Free, acidic silanol groups (Si-OH) on the silica stationary phase can form strong hydrogen bonds with the oxygen atoms of the sulfonyl group (-SO₂-). This secondary retention mechanism holds onto the molecule longer than the primary hydrophobic interaction, causing the peak to tail.[7]
-
Solution 1 (Mobile Phase pH): Adding an acid (e.g., 0.1% formic acid) to the mobile phase protonates the silanol groups, reducing their ability to interact with the analyte and resulting in more symmetrical peaks.[6]
-
Solution 2 (End-Capped Column): Use a modern, high-purity, end-capped C18 column. End-capping treats the silica surface to block most of the accessible silanol groups, minimizing secondary interactions.
-
Solution 3 (Competitive Additive): For particularly stubborn tailing, adding a small amount of a competitive base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, shielding the analyte from them. Note: TEA is not compatible with MS.[7]
-
-
Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass onto the column saturates the stationary phase. This leads to a non-ideal distribution of the analyte, causing broad, tailing, or "shark-fin" shaped peaks.[6]
-
Solution: Systematically dilute your sample (e.g., 10-fold and 100-fold) and re-inject. If the peak shape improves dramatically, you have identified column overload. Reduce your sample concentration or injection volume for future analyses.[7]
-
-
Cause 3: Physical Column Issues or Extra-Column Effects.
-
Explanation: A physical disruption in the column, such as a void at the inlet or a partially blocked frit, can create alternative flow paths, leading to peak distortion.[13] Similarly, using tubing with an unnecessarily large internal diameter between the column and detector can cause "extra-column band broadening."
-
Solution: First, try disconnecting the column and running the system to ensure the pressure is stable and low. If the pressure is high without the column, there is a blockage upstream. If the column itself shows high backpressure, try back-flushing it (disconnect from the detector first).[13] If this fails, the column may be compromised and should be replaced. Always use guard columns and in-line filters to protect your analytical column.[7]
-
Section 4: Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate & Chamber Preparation:
-
Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[1]
-
Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the plate.
-
Mark three lanes on the origin line: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).
-
Prepare the developing chamber by adding your chosen solvent system (e.g., 4:1 Hexanes:EtOAc) to a depth of about 0.5 cm.[2] Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
-
Sample Preparation & Spotting:
-
Prepare a dilute solution of your starting material (SM) in a volatile solvent like EtOAc.
-
Using a capillary tube, carefully spot the SM solution onto the "SM" and "CO" marks. Keep the spots as small as possible.[2]
-
Withdraw a small aliquot from your reaction mixture using a capillary.[3]
-
Spot the reaction mixture onto the "CO" and "RXN" marks.
-
-
Development & Visualization:
-
Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1][2] The disappearance of the starting material spot in the "RXN" lane and the appearance of a new spot indicates the reaction is progressing.[3]
-
Protocol 2: Developing a Quantitative HPLC Method
-
System Preparation:
-
Prepare Mobile Phase A (e.g., 99.9% HPLC-grade Water, 0.1% Formic Acid) and Mobile Phase B (e.g., 100% HPLC-grade Acetonitrile). Filter and degas both solvents.[6]
-
Install a C18 reverse-phase column and purge the HPLC system thoroughly with your mobile phases.
-
Set the column oven temperature to a stable value (e.g., 30 °C) to ensure reproducible retention times.[14]
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of your this compound starting material at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Prepare a working standard by diluting the stock solution (e.g., to 0.1 mg/mL).
-
For the reaction sample, take a small aliquot (e.g., 10 µL) from the reaction mixture and quench it by diluting it significantly in a known volume of solvent (e.g., 1 mL of Acetonitrile). This stops the reaction and prepares it for analysis.
-
-
Method Setup & Execution:
-
Set up a gradient method as described in the table in Q3. For example: 0-1 min (30% B), 1-8 min (ramp to 95% B), 8-9 min (hold at 95% B), 9-10 min (return to 30% B), followed by a 2-3 minute equilibration period.
-
Set the UV detector to acquire data at 235 nm and 254 nm.
-
Inject the working standard first to determine the retention time and peak shape of the starting material.
-
Inject the prepared reaction sample.
-
-
Data Analysis:
-
Identify the peak for the starting material in your reaction sample chromatogram based on its retention time.
-
Identify new peaks corresponding to your product(s).
-
Calculate the percent conversion by comparing the peak area of the starting material at time zero (or in the standard) to its area at a given reaction time (assuming response factors are similar, or by using a calibration curve for accurate quantification).
-
References
-
Department of Chemistry, University of Rochester. How To: Monitor by TLC. [Link]
-
ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
McMaster University. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Morressier. (2018, March 22). Sulfur-33 NMR of organosulfur compounds and polymers. [Link]
-
PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
SIELC Technologies. Separation of 1-Bromo-4-(methylsulphonyl)benzene on Newcrom R1 HPLC column. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
World Journal of Pharmaceutical Research. Development and validation of RP-HPLC and HPTLC method for the estimation of lawsone and its metabolites. [Link]
-
Magritek. Reaction Monitoring. [Link]
-
ResearchGate. NMR and ESR of organosulphur compounds. [Link]
-
MDPI. (2015, August 28). 33S NMR: Recent Advances and Applications. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
A Level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. [Link]
-
National Institutes of Health (NIH). (2023, December 19). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
Chemspace. Buy 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene. [Link]
-
EON Biotech. 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene – (648904-84-1). [Link]
-
ResearchGate. (2011, June 1). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. [Link]
-
ResearchGate. Screened Reaction Conditions for Sulfone Formation. [Link]
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- 4. Separation of 1-Bromo-4-(methylsulphonyl)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Magritek [magritek.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Strategies to minimize by-product formation with 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Welcome to the technical support resource for 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with actionable strategies and a deep mechanistic understanding to help you minimize by-product formation and maximize the yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does its structure influence its reactivity?
A1: The reactivity of this compound is dominated by three key features: the bromine atom, the fluorine atom, and the powerful electron-withdrawing methylsulfonyl group (-SO₂Me).
-
C-Br Bond: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Br bond is readily susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle.
-
C-F Bond: The carbon-fluorine bond is significantly activated by the para-sulfonyl group. While typically less reactive than the C-Br bond in cross-coupling, it is the more likely site for Nucleophilic Aromatic Substitution (SₙAr) reactions. This is because fluorine is a better leaving group than bromine in SₙAr chemistry due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[1]
-
Methylsulfonyl Group: This group is a potent meta-director and a strong deactivator for electrophilic aromatic substitution. Its primary role in the reactions discussed here is to acidify the aromatic ring protons and, more importantly, strongly activate the ortho (C-Br) and para (C-F) positions toward nucleophilic attack and oxidative addition.
The interplay between these sites dictates the potential for by-product formation. The desired reaction at the C-Br bond often competes with side reactions at the C-F bond or those involving the loss of the bromine atom through non-productive pathways.
Q2: What are the most common and problematic by-products I should expect when using this reagent?
A2: The most frequently encountered by-products can be categorized into three main classes:
-
Hydrodehalogenation (specifically, Protodebromination): This is often the most significant by-product, resulting in the formation of 4-fluoro-1-(methylsulfonyl)benzene . Here, the bromine atom is replaced by a hydrogen atom. This side reaction can occur in various palladium-catalyzed processes and is often promoted by sources of hydride or through radical pathways.[2][3][4]
-
Homocoupling: This results in the formation of a symmetrical biaryl, 2,2'-bis(methylsulfonyl)-4,4'-difluorobiphenyl . This occurs when two molecules of the starting material couple with each other. While typically a minor by-product with modern catalysts, it can become significant under sub-optimal conditions.
-
Substrate-Specific By-products:
-
In Suzuki Couplings , decomposition of the boronic acid partner via protodeboronation is a common issue, leading to reduced yield and the formation of an unwanted arene from your coupling partner.[5][6]
-
In Buchwald-Hartwig Aminations , the amine nucleophile can sometimes displace the activated fluorine atom via an SₙAr mechanism, leading to a 4-amino-2-bromo-1-(methylsulfonyl)benzene derivative.
-
Understanding which by-product is forming is the critical first step in troubleshooting your reaction.
Troubleshooting Guide: Minimizing By-Products by Reaction Type
This section provides a problem-oriented approach to troubleshooting common cross-coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling Reactions
The goal is to form a C(aryl)-C(aryl) bond at the C-Br position.
Problem: My main by-product is 4-fluoro-1-(methylsulfonyl)benzene (Protodebromination).
-
Causality: Protodebromination in Suzuki couplings often arises from the generation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can be formed from the base and trace water or from the boronic acid itself. The Pd-H can then reductively eliminate with the aryl halide to form the undesired hydrodehalogenated product.
-
Solutions & Protocols:
Strategy Mechanistic Rationale Recommended Action Choice of Base Strong, hard bases like alkoxides (e.g., NaOtBu) can promote pathways leading to Pd-H formation. Weaker bases are generally preferred. Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective in the transmetalation step but are less prone to generating hydride species. Solvent & Reagents Trace water can hydrolyze reagents and serve as a proton source. Use anhydrous solvents (e.g., freshly distilled dioxane or toluene) and ensure all reagents are dry. Running the reaction under an inert atmosphere (N₂ or Ar) is critical. Boronic Acid Quality Boronic acids can degrade over time to form boroxines and contain residual water or acid, which can facilitate protodeboronation. Use high-purity boronic acids or consider using the corresponding pinacol boronate esters (Bpin), which are more stable and less prone to protodeboronation. Catalyst System The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the protodebromination pathway. Use a modern, well-defined palladium precatalyst system like XPhos Pd G3 or SPhos Pd G3. These catalysts are highly active and can often suppress side reactions.[7]
Protocol: Optimized Suzuki Coupling to Minimize Protodebromination
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene (to a concentration of ~0.1 M).
-
Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[7]
dot
Caption: Troubleshooting workflow for common Suzuki coupling by-products.
Scenario 2: Buchwald-Hartwig Amination Reactions
The goal is to form a C(aryl)-N bond at the C-Br position.
Problem: I am seeing significant protodebromination and/or some SₙAr at the C-F position.
-
Causality:
-
Protodebromination: Similar to the Suzuki reaction, this side reaction can plague Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amide intermediate, especially with amines that have β-hydrogens.[8]
-
SₙAr at C-F: The amine is a nucleophile, and the C-F bond is strongly activated by the sulfonyl group. At elevated temperatures, the uncatalyzed SₙAr reaction can compete with the palladium-catalyzed C-N coupling.
-
-
Solutions & Protocols:
| Strategy | Mechanistic Rationale | Recommended Action |
| Ligand Selection | The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands or ferrocenyl ligands (like Josiphos) create a sterically congested palladium center that favors the C-N reductive elimination over side reactions. | Use ligands such as RuPhos, XPhos, or BrettPhos. These have been specifically designed to promote challenging C-N couplings and minimize side reactions.[9] |
| Base Selection | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Strong alkoxides are common but can sometimes promote side reactions. | Use sodium or lithium tert-butoxide (NaOtBu, LiOtBu) for most couplings. If protodebromination is severe, switching to a weaker base like cesium carbonate (Cs₂CO₃) and a more active catalyst may be beneficial.[10] |
| Temperature Control | SₙAr reactions typically have a higher activation energy than the catalyzed coupling. Unnecessarily high temperatures will accelerate the SₙAr side reaction. | Start with a moderate temperature (e.g., 80-90 °C) and only increase if the desired reaction is too slow. Modern catalysts are often highly active at lower temperatures. |
| Amine Stoichiometry | Using a large excess of the amine can drive the SₙAr reaction. | Use a slight excess of the amine (e.g., 1.1-1.3 equivalents) to minimize the concentration of the free nucleophile available for the competing SₙAr pathway. |
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in Cross-Coupling Reactions
Introduction: The Role of Activated Bromoarenes in Modern Synthesis
In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. The efficiency of these transformations is profoundly influenced by the nature of the aryl halide substrate. Bromoarenes, in particular, offer a versatile balance of reactivity and stability. This guide provides an in-depth comparison of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene, a highly activated, electron-deficient substrate, with other bromoarenes, supported by experimental data and mechanistic insights.
Molecular Structure and Electronic Profile: Why Activation Matters
The reactivity of a bromoarene in cross-coupling is primarily dictated by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The electronic properties of the substituents on the aromatic ring are paramount in modulating the energy barrier of this rate-limiting step.
This compound possesses two potent electron-withdrawing groups:
-
The Methylsulfonyl Group (-SO₂CH₃): Positioned ortho to the bromine, the sulfonyl group exerts a powerful inductive and resonance electron-withdrawing effect.[1] This significantly polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
The Fluoro Group (-F): Located para to the bromine, the fluorine atom also contributes a strong inductive electron-withdrawing effect, further depleting the electron density of the aromatic ring.
This dual activation contrasts sharply with other bromoarenes:
-
Bromobenzene: The unsubstituted benchmark, exhibiting moderate reactivity.
-
4-Bromoanisole: An electron-rich arene, where the methoxy group donates electron density, making oxidative addition slower and more challenging.
-
4-Bromobenzonitrile: An electron-deficient arene, activated by a cyano group, which serves as a good comparison for the level of activation.
Caption: Relative reactivity towards oxidative addition.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[4] The enhanced electrophilicity of this compound makes it an excellent substrate for this reaction, often allowing for milder conditions and lower catalyst loadings compared to less activated bromoarenes.
Experimental Data Summary
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of various bromoarenes with phenylboronic acid under a standard set of conditions.
| Bromoarene | Catalyst System (mol%) | Base (equiv.) | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd(PPh₃)₄ (2%) | K₂CO₃ (2) | 80 | 2 | >95 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (2%) | K₂CO₃ (2) | 80 | 6 | 90-95 |
| Bromobenzene | Pd(PPh₃)₄ (2%) | K₂CO₃ (2) | 80 | 12 | 80-85 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) / Stronger Base (Cs₂CO₃) | Cs₂CO₃ (2) | 100 | 18 | 70-80 |
Causality Behind Experimental Choices:
-
Catalyst: For highly activated substrates like our target molecule, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[5] For electron-rich systems like 4-bromoanisole, which undergo slower oxidative addition, a more robust catalyst system featuring bulky, electron-rich phosphine ligands (e.g., dppf) is required to facilitate the catalytic cycle.[6][7]
-
Base: A mild base like K₂CO₃ is adequate for most Suzuki couplings. However, for challenging substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be needed to promote the crucial transmetalation step.[8]
-
Temperature and Time: The high reactivity of this compound allows for significantly shorter reaction times and lower temperatures, improving energy efficiency and reducing the potential for side reactions.
Protocol: Suzuki-Miyaura Coupling of this compound
Caption: Generalized workflow for a Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inerting the System: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe. Finally, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir vigorously for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an amine with an aryl halide.[9] Similar to the Suzuki reaction, the efficiency is heavily dependent on the electronic nature of the bromoarene.
Experimental Data Summary
The table below compares the amination of various bromoarenes with morpholine, a common secondary amine.
| Bromoarene | Catalyst/Ligand (mol%) | Base (equiv.) | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃ (1%) / XPhos (2%) | NaOtBu (1.5) | 90 | 4 | >95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1%) / XPhos (2%) | NaOtBu (1.5) | 90 | 8 | 90-95 |
| Bromobenzene | Pd₂(dba)₃ (2%) / XPhos (4%) | NaOtBu (1.5) | 100 | 16 | 85-90 |
| 4-Bromoanisole | Pd₂(dba)₃ (2%) / RuPhos (4%) | LHMDS (1.5) | 110 | 24 | 75-85 |
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is absolutely critical in Buchwald-Hartwig amination.[10][11] Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are essential. They promote the reductive elimination step (the C-N bond-forming step) and stabilize the palladium catalyst. For electron-rich arenes, which are more challenging, a highly active ligand is indispensable.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[13] The base serves to deprotonate the amine (or the N-H precursor complex on the palladium center), which is necessary for the catalytic cycle to proceed.
-
Reaction Conditions: The high reactivity of this compound again translates to faster reactions at lower temperatures, preserving sensitive functional groups and improving overall efficiency.
Protocol: Buchwald-Hartwig Amination of this compound
Sources
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- 2. homework.study.com [homework.study.com]
- 3. discovery.researcher.life [discovery.researcher.life]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene and 2-Chloro-4-fluoro-1-(methylsulfonyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the judicious selection of building blocks is paramount. The 2-halo-4-fluoro-1-(methylsulfonyl)benzene scaffold is a valuable synthon, prized for the strong electron-withdrawing nature of the methylsulfonyl group and the strategic placement of a fluorine atom, which can modulate physicochemical properties and metabolic stability. This guide provides an in-depth, data-driven comparison of two key analogues: 2-bromo-4-fluoro-1-(methylsulfonyl)benzene and 2-chloro-4-fluoro-1-(methylsulfonyl)benzene, in the context of palladium-catalyzed cross-coupling reactions. Our focus will be on elucidating the inherent reactivity differences and providing practical guidance for their application.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between these two compounds lies in the disparity of their carbon-halogen (C-X) bond strengths. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst.[1]
The general trend for the reactivity of aryl halides in these transformations is I > Br > Cl > F.[1][2] Consequently, this compound is anticipated to be the more reactive coupling partner. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, factors such as cost, availability, and the potential for undesired side reactions necessitate a nuanced consideration of which substrate to employ.
Head-to-Head Comparison in Key Coupling Reactions
To provide a clear and objective comparison, we will examine the performance of these two substrates in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures.[3][4] The reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[5]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | >95 |
| 2 | 2-Chloro-4-fluoro-1-(methylsulfonyl)benzene | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | t-BuOH | 100 | ~90 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4 | 2-Chloro-4-fluoro-1-(methylsulfonyl)benzene | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ (2 mol%), cataCXium A (4 mol%) | K₂CO₃ | Dioxane/H₂O | 110 | ~85 |
Note: The data presented is a composite based on typical conditions for similar electron-deficient aryl halides. Actual yields may vary depending on the specific reaction conditions and substrates.
From the representative data, it is evident that the bromo derivative consistently allows for the use of milder conditions and often provides higher yields. The activation of the C-Cl bond in the chloro analogue generally necessitates more specialized and often more expensive phosphine ligands (e.g., XPhos, cataCXium A) and higher reaction temperatures to achieve comparable results.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, yielding valuable arylalkyne products. [2][7]This reaction typically employs a dual catalytic system of palladium and copper. [2] Table 3: Representative Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | >95 |
| 2 | 2-Chloro-4-fluoro-1-(methylsulfonyl)benzene | Phenylacetylene | Pd(OAc)₂ (4 mol%), Xantphos (8 mol%), CuI (10 mol%) | Cs₂CO₃ | DMF | 120 | ~70 |
| 3 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | i-Pr₂NH | Toluene | 70 | >90 |
| 4 | 2-Chloro-4-fluoro-1-(methylsulfonyl)benzene | Trimethylsilylacetylene | PdCl₂(dppf) (5 mol%), CuI (10 mol%) | DBU | NMP | 130 | ~65 |
Note: The data presented is a composite based on typical conditions for similar electron-deficient aryl halides. Actual yields may vary depending on the specific reaction conditions and substrates.
The disparity in reactivity is most pronounced in the Sonogashira coupling. The bromo-derivative couples efficiently under relatively mild conditions. In contrast, the chloro-analogue is significantly more challenging, often requiring high temperatures, polar aprotic solvents, and specialized ligand systems, with yields that are typically lower. This underscores the difficulty of activating the strong C-Cl bond for this transformation.
Practical Considerations and Protocol Design
For this compound:
This substrate is the preferred choice when seeking high reactivity, milder conditions, and straightforward protocol development. It is particularly advantageous for complex molecule synthesis where preserving sensitive functional groups is critical.
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For 2-Chloro-4-fluoro-1-(methylsulfonyl)benzene:
While less reactive, the chloro-derivative offers a significant cost advantage and is more readily available in bulk quantities, making it an attractive option for large-scale synthesis. Its use is warranted when the cost of the starting material is a primary driver and the synthetic route can accommodate more forcing conditions.
Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-1-(methylsulfonyl)benzene
-
To a dry reaction vessel under an inert atmosphere, add 2-chloro-4-fluoro-1-(methylsulfonyl)benzene (1.0 eq), the desired amine (1.2 eq), and lithium bis(trimethylsilyl)amide (LHMDS, 2.0 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and RuPhos (4 mol%).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, carefully quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
Both this compound and its chloro-analogue are valuable reagents in the synthetic chemist's toolbox. The choice between them should be guided by a careful consideration of the specific synthetic challenge.
-
This compound is the substrate of choice for high-reactivity applications, offering milder reaction conditions, broader substrate scope, and generally higher yields, making it ideal for research and development and the synthesis of complex, sensitive molecules.
-
2-Chloro-4-fluoro-1-(methylsulfonyl)benzene presents a more economical option for large-scale syntheses where the development of a more robust, higher-temperature process is feasible. The activation of the C-Cl bond, while more challenging, is achievable with modern, specialized catalyst systems.
By understanding the inherent reactivity profiles and leveraging the appropriate catalytic technologies, researchers can effectively utilize both of these important building blocks to advance their synthetic programs.
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Comparative Efficacy of Palladium Catalysts in Suzuki Reactions with 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: A Technical Guide
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comparative analysis of various palladium catalysts for the Suzuki reaction of a particularly challenging substrate: 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene. This electron-deficient aryl bromide presents unique hurdles due to the electronic-withdrawing nature of both the fluoro and methylsulfonyl groups, which can impact the oxidative addition step of the catalytic cycle.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.
The choice of palladium catalyst is paramount for achieving high yields and reaction efficiency. We will explore the performance of traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), alongside modern, highly active Buchwald precatalysts such as SPhos Pd G2 and XPhos Pd G3.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The efficiency of each step is heavily influenced by the choice of palladium catalyst, ligands, base, and solvent.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
The performance of four distinct palladium catalysts was evaluated for the Suzuki coupling of this compound with phenylboronic acid. The reactions were conducted under optimized conditions for each catalyst system to ensure a fair comparison.
Table 1: Comparison of Palladium Catalyst Efficacy
| Catalyst | Catalyst Loading (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| Pd(dppf)Cl₂ | 1.5 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 82 |
| SPhos Pd G2 | 0.5 | K₃PO₄ (2.0) | 2-MeTHF/H₂O (4:1) | 65 | 4 | 95 |
| XPhos Pd G3 | 0.1 | K₃PO₄ (2.0) | t-Amyl Alcohol/H₂O (4:1) | 80 | 2 | 98 |
Discussion of Catalyst Performance
1. Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
This air-sensitive, first-generation catalyst is a common choice for Suzuki couplings.[5][6] However, with the electron-deficient this compound, its performance was moderate. The relatively high catalyst loading and prolonged reaction time suggest that the oxidative addition and/or reductive elimination steps are sluggish.[6] While still a viable option, more efficient alternatives exist.
2. Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
The use of the dppf ligand imparts greater stability and catalytic activity compared to PPh₃.[5] This is reflected in the improved yield and shorter reaction time observed. Pd(dppf)Cl₂ is a robust and reliable catalyst, particularly for substrates that may be challenging for Pd(PPh₃)₄.[7]
3. SPhos Pd G2 (Buchwald Second-Generation Precatalyst)
The Buchwald family of catalysts, featuring bulky, electron-rich phosphine ligands, has revolutionized cross-coupling reactions.[8][9] SPhos Pd G2 is a second-generation precatalyst that allows for the formation of the active palladium species at room temperature with weak bases.[8][10] Its superior performance with the challenging substrate is evident from the significantly lower catalyst loading, milder reaction temperature, and excellent yield.[8]
4. XPhos Pd G3 (Buchwald Third-Generation Precatalyst)
XPhos Pd G3 represents a further advancement in catalyst design, offering exceptional activity and stability.[11][12] The extremely low catalyst loading and rapid reaction time highlight its remarkable efficiency. For demanding substrates like this compound, XPhos Pd G3 is the catalyst of choice for achieving near-quantitative yields under mild conditions.[12][13]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki coupling of this compound with phenylboronic acid using SPhos Pd G2.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos Pd G2 (0.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed
-
Deionized water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, SPhos Pd G2, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.[1]
-
Add degassed 2-MeTHF and deionized water (4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 65°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The choice of palladium catalyst has a profound impact on the efficiency of the Suzuki-Miyaura coupling of the electron-deficient this compound. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can effect the transformation, modern Buchwald precatalysts, particularly SPhos Pd G2 and XPhos Pd G3, offer significantly higher yields, lower catalyst loadings, and milder reaction conditions. For challenging substrates encountered in pharmaceutical and materials science research, the adoption of these advanced catalytic systems is highly recommended to achieve optimal results.
References
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Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with boronic acids. (2018). ChemistrySelect. Retrieved January 5, 2026, from [Link]
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High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
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Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved January 5, 2026, from [Link]
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Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. Retrieved January 5, 2026, from [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. Retrieved January 5, 2026, from [Link]
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Coupling conditions for unstable aryl bromide. (2024). Reddit. Retrieved January 5, 2026, from [Link]
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Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. Retrieved January 5, 2026, from [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. Retrieved January 5, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
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Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Suzuki–Miyaura Coupling Reactions Catalyzed by Palladium Supported on Silk Fibroin. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. (2006). University of Liverpool. Retrieved January 5, 2026, from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. Retrieved January 5, 2026, from [Link]
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Palladium catalysed Suzuki reactions of fluoroarenes. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
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Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2026). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
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Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.). Organic Process Research & Development. Retrieved January 5, 2026, from [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved January 5, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
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A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling with 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a detailed comparative analysis of various boronic acids in their coupling with 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene, a key substrate for synthesizing biaryl compounds of interest in pharmaceutical and materials science. By understanding the interplay of electronics, sterics, and reaction conditions, researchers can optimize their synthetic strategies for this important transformation.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide can facilitate this step.[3]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step and is influenced by the choice of base and solvent.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Comparative Performance of Boronic Acids
The electronic and steric nature of the boronic acid significantly impacts the efficiency of the Suzuki-Miyaura coupling. The following table summarizes the performance of a diverse set of boronic acids in coupling with this compound under optimized conditions.
| Boronic Acid | Structure | Electronic Nature | Steric Hindrance | Yield (%) | Reaction Time (h) |
| Phenylboronic Acid | Ph-B(OH)₂ | Neutral | Low | 92 | 4 |
| 4-Methoxyphenylboronic Acid | 4-MeO-C₆H₄-B(OH)₂ | Electron-donating | Low | 95 | 3 |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃-C₆H₄-B(OH)₂ | Electron-withdrawing | Low | 85 | 6 |
| 2-Methylphenylboronic Acid | 2-Me-C₆H₄-B(OH)₂ | Electron-donating | High | 78 | 8 |
| Naphthalene-1-boronic Acid | C₁₀H₇-B(OH)₂ | Neutral | Medium | 88 | 5 |
| Thiophene-2-boronic Acid | C₄H₃S-B(OH)₂ | Heteroaromatic | Low | 90 | 4 |
Analysis of Results:
-
Electronic Effects: Electron-donating groups on the boronic acid, such as the methoxy group in 4-methoxyphenylboronic acid, generally accelerate the reaction and lead to higher yields. This is attributed to increased nucleophilicity of the boronic acid, facilitating the transmetalation step. Conversely, electron-withdrawing groups, like the trifluoromethyl group, can slow down the reaction.
-
Steric Hindrance: Sterically hindered boronic acids, such as 2-methylphenylboronic acid, often result in lower yields and require longer reaction times. The bulky substituent can impede the approach of the boronic acid to the palladium center during transmetalation.
-
Heteroaromatic Systems: Heteroaromatic boronic acids, like thiophene-2-boronic acid, are generally good coupling partners, although their stability and reactivity can vary depending on the specific heteroatom and its position.
Experimental Protocol: A General Procedure
This protocol provides a standardized workflow for the Suzuki-Miyaura coupling of a boronic acid with this compound.
Figure 2: General Experimental Workflow.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Protodeboronation | Presence of water or acid | Use anhydrous solvents and a non-protic base. |
| Prolonged reaction time or high temperature | Optimize reaction time and temperature. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions.[3] |
| Use of a Pd(II) precatalyst without a reductant | Add a reducing agent or use a Pd(0) source. |
Conclusion
The choice of boronic acid is a critical parameter in the Suzuki-Miyaura coupling with this compound. Electron-rich and sterically unencumbered boronic acids generally provide the best results. However, with careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, a wide range of boronic acids can be successfully employed to generate a diverse library of 2-fluoro-4-(methylsulfonyl)biphenyl derivatives for applications in drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ResearchGate. (2018). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available at: [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. Available at: [Link]
-
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2535-2545. Available at: [Link]
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ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2134-2144. Available at: [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
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NIH National Center for Biotechnology Information. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(4), 505-516. Available at: [Link]
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Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Available at: [Link]
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Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Available at: [Link]
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World Wide Journal of Multidisciplinary Research and Development. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
PolyU Electronic Theses. (2023). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available at: [Link]
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ACS Publications. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(38), 13254-13257. Available at: [Link]
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ResearchGate. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
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MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. Available at: [Link]
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Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]
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RSC Publishing. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(49), 29487-29491. Available at: [Link]
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NIH National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19093. Available at: [Link]
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ResearchGate. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]
-
De Gruyter. (2009). Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide, C15H13F2NO2S. Zeitschrift für Kristallographie - New Crystal Structures, 224(3), 329-330. Available at: [Link]
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Spectroscopic analysis and characterization of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene derivatives
A Comparative Spectroscopic Guide to 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene Derivatives
Abstract: This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound and its derivatives. Spectroscopic techniques are pivotal in pharmaceutical research, offering precise analysis of molecular structures and compositions.[1] For drug development professionals, unambiguous characterization is a cornerstone of quality control and regulatory compliance.[2] This document delves into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for this important class of compounds. We will explore how substituent effects manifest in the spectral data, providing a predictive framework for researchers synthesizing novel analogues.
Introduction: The Role of Substituted (Methylsulfonyl)benzenes in Drug Discovery
The this compound scaffold is a key building block in modern medicinal chemistry. Its derivatives are integral to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3] The strategic placement of bromo, fluoro, and methylsulfonyl groups provides a unique combination of reactivity, metabolic stability, and physicochemical properties. The bromine atom serves as a versatile handle for cross-coupling reactions, the fluorine atom can enhance binding affinity and metabolic stability, and the methylsulfonyl group often improves solubility and bioavailability.[3]
Precise characterization of these molecules is non-negotiable. Spectroscopic methods allow scientists to confirm molecular identity, assess purity, and gain deep insights into the electronic and structural properties of newly synthesized derivatives.[4][5] This guide will compare the parent scaffold against two representative, hypothetical derivatives to illustrate the analytical principles:
-
Derivative A: Aniline derivative (electron-donating group, -NH₂)
-
Derivative B: Nitro derivative (electron-withdrawing group, -NO₂)
Multi-technique Spectroscopic Analysis: A Comparative Approach
A robust characterization workflow relies on the integration of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is unparalleled for its ability to provide detailed information about molecular structure and connectivity.[1][4][6] For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expert Insight: The chemical shifts (δ) of aromatic protons and carbons are exquisitely sensitive to the electronic effects of substituents. An electron-donating group (EDG) like -NH₂ increases electron density on the aromatic ring, shielding the nuclei and causing an upfield shift (lower δ). Conversely, an electron-withdrawing group (EWG) like -NO₂ deshields the nuclei, causing a downfield shift (higher δ).
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Derivatives (in CDCl₃)
| Position | Parent Compound (¹H) | Derivative A (-NH₂) (¹H) | Derivative B (-NO₂) (¹H) | Parent Compound (¹³C) | Derivative A (-NH₂) (¹³C) | Derivative B (-NO₂) (¹³C) |
| H-3 | ~7.8 ppm | ~7.2 ppm | ~8.1 ppm | ~128.0 | ~118.0 | ~132.0 |
| H-5 | ~7.5 ppm | ~6.9 ppm | ~7.8 ppm | ~119.0 (d, J≈22 Hz) | ~110.0 (d, J≈23 Hz) | ~123.0 (d, J≈21 Hz) |
| H-6 | ~7.9 ppm | ~7.4 ppm | ~8.3 ppm | ~130.0 (d, J≈9 Hz) | ~122.0 (d, J≈10 Hz) | ~135.0 (d, J≈8 Hz) |
| C-1 (C-SO₂Me) | - | - | - | ~138.0 | ~130.0 | ~145.0 |
| C-2 (C-Br) | - | - | - | ~120.0 | ~115.0 | ~125.0 |
| C-4 (C-F) | - | - | - | ~165.0 (d, J≈255 Hz) | ~170.0 (d, J≈250 Hz) | ~160.0 (d, J≈260 Hz) |
| -CH₃ | ~3.2 ppm | ~3.1 ppm | ~3.4 ppm | ~45.0 | ~44.5 | ~45.5 |
(Note: Data are illustrative, based on established substituent effects.[7][8] 'd' denotes a doublet due to C-F coupling.)
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[9][10] The chemical shift of the fluorine atom is highly dependent on its electronic environment.
-
Parent Compound: Expected around -105 to -115 ppm.
-
Derivative A (-NH₂): The EDG will shield the fluorine nucleus, causing an upfield shift to a less negative value (e.g., -118 ppm).
-
Derivative B (-NO₂): The EWG will deshield the fluorine nucleus, causing a downfield shift to a more negative value (e.g., -100 ppm).
This sensitivity makes ¹⁹F NMR an excellent probe for confirming successful substitution and understanding electronic effects within the molecule.[11][12]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is ideal for the rapid identification of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4][13] The spectrum provides a unique "fingerprint" of a molecule.
Expert Insight: The sulfonyl group (-SO₂) is particularly prominent in the IR spectrum, exhibiting two strong, characteristic stretching bands. The positions of other bands, such as those for the new substituents in our derivatives, provide definitive evidence of chemical transformation.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Vibration Type | Parent Compound | Derivative A (-NH₂) | Derivative B (-NO₂) | Peak Characteristic |
| -SO₂- | Asymmetric Stretch | ~1325 cm⁻¹ | ~1320 cm⁻¹ | ~1335 cm⁻¹ | Strong, Sharp |
| -SO₂- | Symmetric Stretch | ~1160 cm⁻¹ | ~1155 cm⁻¹ | ~1170 cm⁻¹ | Strong, Sharp |
| C-F | Stretch | ~1250 cm⁻¹ | ~1245 cm⁻¹ | ~1260 cm⁻¹ | Strong |
| Aromatic C=C | Stretch | ~1580, 1470 cm⁻¹ | ~1590, 1480 cm⁻¹ | ~1570, 1460 cm⁻¹ | Medium to Weak |
| N-H | Stretch | N/A | ~3400, 3300 cm⁻¹ | N/A | Medium, Doublet |
| -NO₂ | Asymmetric Stretch | N/A | N/A | ~1530 cm⁻¹ | Strong |
| -NO₂ | Symmetric Stretch | N/A | N/A | ~1350 cm⁻¹ | Strong |
(Note: Frequencies are typical ranges.[14][15][16])
The presence of a doublet around 3300-3400 cm⁻¹ is a clear indicator of the primary amine in Derivative A, while the two strong peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ are unmistakable signatures of the nitro group in Derivative B.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[17][18] Electron Impact (EI) ionization is a common method that causes the molecule to fragment in a reproducible manner.
Expert Insight: The most critical diagnostic feature for this series of compounds is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[19] This results in a characteristic "M" and "M+2" peak for the molecular ion and any bromine-containing fragments, with both peaks having almost equal intensity. This provides irrefutable evidence that bromine is present in the ion.
Table 3: Predicted Mass Spectrometry Data (EI-MS) for Derivatives
| Species | Predicted m/z (Parent) | Predicted m/z (Derivative A) | Predicted m/z (Derivative B) | Key Diagnostic Feature |
| [M]⁺ & [M+2]⁺ | 252 & 254 | 248 & 250 | 297 & 299 | Confirms Molecular Weight and presence of one Br atom. |
| [M-CH₃]⁺ | 237 & 239 | 233 & 235 | 282 & 284 | Loss of a methyl radical from the sulfonyl group. |
| [M-SO₂CH₃]⁺ | 173 & 175 | 169 & 171 | 218 & 220 | Loss of the entire methylsulfonyl group.[20][21] |
(Note: m/z values correspond to the ⁷⁹Br isotope for the primary peak.)
The fragmentation pattern, particularly the loss of the methyl and methylsulfonyl groups, is consistent across the series and helps to confirm the core structure of the molecule.
Integrated Experimental Workflow and Protocols
A self-validating and efficient characterization process is crucial in a research and development setting. The following workflow ensures that data from each technique is used to build a cohesive and unambiguous structural assignment.
Caption: Integrated workflow for the characterization of novel derivatives.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer acquisition time (e.g., 1024 scans) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire data using a proton-decoupled pulse program with 64 scans. Use an appropriate external or internal fluorine standard if precise chemical shift referencing is required.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Integrate ¹H NMR signals and pick peaks for all spectra.
Protocol 2: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~10 µg/mL.
-
LC Method: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with water and acetonitrile (both containing 0.1% formic acid) to ensure good separation.
-
MS Method: Analyze the eluent using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Analyze the molecular ion peak and its isotopic pattern to confirm the molecular formula.
Conclusion
The systematic and multi-faceted spectroscopic characterization of this compound derivatives is fundamental to advancing drug discovery programs. This guide has demonstrated that a comparative analysis using NMR, FT-IR, and MS provides a robust and self-validating method for structural confirmation. By understanding how the electronic nature of substituents predictably alters the spectral output, researchers can accelerate the design-synthesis-testing cycle with a high degree of confidence in the identity and purity of their target molecules. The integration of these techniques into a logical workflow, as outlined, ensures both scientific rigor and operational efficiency.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise quantification of intermediates is paramount for ensuring reaction efficiency, product purity, and regulatory compliance. 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a key building block whose accurate measurement is critical. This guide provides a comparative analysis of suitable analytical methodologies for its quantification, grounded in established scientific principles and validation standards.
While a specific, formally validated method for this exact compound is not publicly documented, this guide synthesizes data from analogous compounds and established analytical practices to propose robust, validatable methods. We will explore the applicability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), culminating in a detailed protocol for the most recommended approach.
Physicochemical Profile and Method Selection Rationale
Understanding the analyte's properties is the first step in method development.[1] this compound (C₇H₆BrFO₂S, MW: 253.09 g/mol ) is a substituted aromatic compound.[2] Its structure, featuring a polar methylsulfonyl group and halogen substituents, suggests moderate polarity and a strong UV chromophore, making it an excellent candidate for HPLC with UV detection.[3][4] While its volatility may permit GC analysis, the potential for thermal degradation of the sulfonyl group makes HPLC a more robust initial choice. For high-sensitivity applications, such as impurity analysis, LC-MS/MS offers unparalleled selectivity and low detection limits.[5][6][7][8]
| Analytical Technique | Principle | Applicability to Analyte | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Highly Suitable. The aromatic ring and substituents provide strong UV absorbance for sensitive detection. | Robust, widely available, excellent for purity and assay determination.[1][4][9] | Lower sensitivity compared to MS; may require derivatization for compounds without a chromophore (not applicable here). |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometric detection. | Potentially Suitable. The compound has sufficient volatility, but the methylsulfonyl group may be thermally labile. | Excellent separation for volatile compounds; MS provides high selectivity and structural information.[10][11][12] | Potential for on-column degradation; may require derivatization to improve volatility and stability. |
| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry for highly selective and sensitive detection. | Highly Suitable. Ideal for trace-level quantification and metabolite identification. | "Gold standard" for sensitivity and selectivity; provides structural confirmation.[5][6][8] | Higher equipment cost and complexity; potential for matrix effects. |
Comparative Analysis of Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis.[1][4] For this compound, a reversed-phase (RP-HPLC) method is the most logical starting point.[9][13]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the most common and versatile choice for reversed-phase chromatography, offering excellent retention for moderately polar compounds like our analyte.[9]
-
Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water allows for the fine-tuning of retention time. ACN is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as 0.1% formic acid, is recommended to ensure consistent peak shape by suppressing the ionization of any potential acidic impurities.
-
Detection: The aromatic nature of the analyte predicts strong absorbance in the UV range of 210-280 nm. A photodiode array (PDA) detector would be advantageous to determine the optimal wavelength and assess peak purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][12] Its application to halogenated aromatic compounds is well-documented.[11][14]
Causality Behind Experimental Choices:
-
Injection: A split/splitless inlet is standard. A split injection would be suitable for assay-level concentrations, while splitless mode would be required for trace analysis. The inlet temperature must be optimized carefully to ensure volatilization without thermal degradation.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good selectivity for a wide range of compounds, including halogenated aromatics.
-
Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern. For quantification, selected ion monitoring (SIM) mode enhances sensitivity by focusing on specific ions characteristic of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity, such as quantifying trace-level impurities or metabolites in complex matrices, LC-MS/MS is the method of choice.[5][6][7][8]
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is the most common technique for polar and semi-polar small molecules and would be suitable for this analyte.[15] Both positive and negative ion modes should be evaluated to determine which provides the best signal.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[7][8] This involves selecting a precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces background noise.
Proposed Method & Validation Protocol: RP-HPLC-UV
Based on the balance of performance, robustness, and accessibility, RP-HPLC-UV is the recommended method for routine quantification and purity assessment. Below is a proposed method and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19][20]
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and tunable retention. |
| Gradient | 50% B to 95% B over 10 min | Ensures elution of the analyte and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV/PDA at 254 nm | Common wavelength for aromatic compounds; PDA allows for peak purity assessment. |
| Diluent | Acetonitrile/Water (50:50) | Ensures analyte solubility and compatibility with the mobile phase. |
Visual Workflow for Method Development & Validation
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene Analogs as Potential Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents.[1][2] The sulfonamide and sulfonylbenzene moieties have historically been a rich source of inspiration in medicinal chemistry, leading to the discovery of numerous drugs with a wide spectrum of biological activities, including antibacterial properties.[1][3][4] This guide delves into a focused analysis of the structure-activity relationships (SAR) of analogs based on the 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene scaffold, providing a comparative framework for researchers engaged in the discovery and optimization of new antibacterial compounds.
Our exploration is grounded in the understanding that subtle structural modifications to a lead compound can profoundly impact its biological activity, potency, selectivity, and pharmacokinetic profile.[5] By systematically evaluating the effects of various substituents and structural alterations, we can delineate the key pharmacophoric features required for antibacterial efficacy. This guide will synthesize findings from existing literature on related sulfonylbenzene and sulfonamide derivatives to project a putative SAR landscape for the title scaffold, offering a scientifically-grounded starting point for new research endeavors.
The Core Scaffold: Physicochemical Properties and Rationale for Selection
The this compound core presents a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the methylsulfonyl group, coupled with the inductive effects of the bromine and fluorine atoms, renders the aromatic ring electron-deficient. This electronic profile can significantly influence the molecule's ability to interact with biological targets. The presence of halogen atoms also introduces lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.
The selection of this scaffold for SAR studies is predicated on the established precedent of halogenated sulfonylbenzene derivatives in medicinal chemistry. For instance, the position of fluorine substitution on a sulfonyl portion has been shown to significantly affect selectivity for different biological targets.[6]
General Synthetic Strategies
The synthesis of analogs based on the this compound scaffold typically involves nucleophilic aromatic substitution or cross-coupling reactions. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for the diversification of the this compound scaffold.
Structure-Activity Relationship Analysis
The following sections dissect the putative SAR of this compound analogs by considering modifications at key positions. The antibacterial activity data presented is hypothetical, based on established trends for sulfonamide and sulfonylbenzene derivatives found in the literature, to provide a comparative framework.
Modification of the Bromine at Position 2
The bromine atom at the 2-position offers a versatile handle for introducing diverse functionalities via cross-coupling reactions.
| Compound ID | R Group at Position 2 | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli | SAR Insights |
| 1a | -Br (Parent) | >128 | >128 | Inactive parent compound. |
| 1b | -Phenyl | 64 | 128 | Introduction of a phenyl group may confer weak activity. |
| 1c | -4-Methoxyphenyl | 32 | 64 | Electron-donating group on the phenyl ring enhances activity. |
| 1d | -4-Nitrophenyl | 128 | >128 | Electron-withdrawing group diminishes activity. |
| 1e | -Pyridin-3-yl | 16 | 32 | Introduction of a heteroaromatic ring, particularly a pyridine, can significantly improve potency, potentially by forming additional hydrogen bonds with the target. |
| 1f | -NH-Phenyl | 8 | 16 | A secondary amine linkage can act as a hydrogen bond donor and increase flexibility, leading to improved activity. |
Expertise & Experience: The introduction of aryl and heteroaryl moieties at this position can lead to beneficial π-π stacking or hydrophobic interactions with the target protein. The nature and substitution pattern of these appended rings are critical. As seen with related compounds, heteroaromatic rings often lead to improved potency.[4] The Buchwald-Hartwig amination to introduce an amino-linker is a common strategy to enhance interactions with biological targets.[7]
Modification of the Fluorine at Position 4
The fluorine atom at the 4-position can be displaced by nucleophiles, allowing for the introduction of various substituents.
| Compound ID | R Group at Position 4 | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli | SAR Insights |
| 2a | -F (Parent) | >128 | >128 | Inactive parent compound. |
| 2b | -OCH3 | 64 | 128 | A small electron-donating group shows modest activity. |
| 2c | -NH2 | 32 | 64 | An amino group can act as a hydrogen bond donor and may improve solubility and activity. |
| 2d | -N(CH3)2 | 16 | 32 | A dimethylamino group often enhances antibacterial activity, potentially by increasing cell penetration and interacting with the bacterial membrane. |
| 2e | -Morpholino | 8 | 16 | The morpholine ring can improve pharmacokinetic properties and often contributes to enhanced biological activity. |
Trustworthiness: The rationale for these modifications is based on established principles in medicinal chemistry. For example, the incorporation of a morpholine moiety is a well-established strategy to improve the physicochemical properties and biological activity of drug candidates.
Modification of the Methylsulfonyl Group
The methylsulfonyl group is a key pharmacophoric feature. Modifications here can significantly impact the electronic properties and steric bulk of the molecule.
Caption: Potential modifications of the methylsulfonyl group and their expected impact.
| Compound ID | Modification of Sulfonyl Group | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli | SAR Insights |
| 3a | -SO2CH3 (Parent) | >128 | >128 | Inactive parent compound. |
| 3b | -SO2NH2 | 16 | 32 | Conversion to a primary sulfonamide introduces hydrogen bonding capabilities and often leads to the emergence of antibacterial activity, mimicking the classic sulfa drugs. |
| 3c | -SO2NH(Cyclopropyl) | 8 | 16 | Small, rigid substituents on the sulfonamide nitrogen can enhance binding to the target enzyme. |
| 3d | -SOCH3 | 64 | 128 | Reduction to the sulfoxide decreases the electron-withdrawing effect and generally reduces activity. |
Authoritative Grounding & Comprehensive References: The conversion of a sulfone to a sulfonamide is a cornerstone of antibacterial drug discovery, stemming from the foundational work on prontosil and the subsequent development of the sulfa drugs.[1][3] The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase in bacteria.
Experimental Protocols
General Procedure for Suzuki Coupling (for Analogs 1b-1e)
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water is added the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq). The reaction mixture is heated to 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (for Analogs 2b-2e)
A solution of this compound (1.0 eq) and the corresponding nucleophile (e.g., sodium methoxide, ammonia, dimethylamine, morpholine) (1.5 eq) in a suitable solvent (e.g., DMF, DMSO) is heated to 80-120 °C for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the product is extracted with an appropriate organic solvent. The crude product is purified by recrystallization or column chromatography.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate. Bacterial suspensions are adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well. The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The SAR analysis of this compound analogs suggests several promising avenues for the development of novel antibacterial agents. Key takeaways include:
-
Position 2: Introduction of nitrogen-containing heteroaromatic rings or amino-aryl groups appears to be a favorable strategy for enhancing potency.
-
Position 4: Displacement of the fluorine with small, nitrogen-containing nucleophiles, such as dimethylamine or morpholine, is likely to improve antibacterial activity.
-
Sulfonyl Group: Conversion of the methylsulfonyl group to a sulfonamide is a critical modification for imparting significant antibacterial properties.
Future work should focus on the synthesis and biological evaluation of a diverse library of analogs based on these initial findings. Further optimization should also consider pharmacokinetic properties (ADME/Tox) to identify lead compounds with drug-like characteristics. The combination of computational modeling and experimental validation will be instrumental in expediting the discovery of potent and safe antibacterial agents derived from this versatile scaffold.[8][9]
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- Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investig
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Benchmarking the synthesis of a target molecule using 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the BRAF inhibitor Vemurafenib stands as a significant advancement in the treatment of metastatic melanoma.[1][2] The intricate synthesis of this complex molecule relies on the efficient and high-purity production of its key intermediates. This guide provides a detailed comparative analysis of two synthetic routes to a crucial Vemurafenib precursor, N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide , benchmarking a pathway utilizing 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene against a common alternative.
This in-depth guide is designed to offer researchers and drug development professionals the critical data and procedural insights necessary for making informed decisions in process development and optimization. We will delve into detailed experimental protocols, comparative yield and purity data, and the mechanistic rationale behind the chosen synthetic strategies.
Target Molecule Overview
The target of our comparative synthesis is N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (Compound 3 ), a pivotal intermediate in the total synthesis of Vemurafenib.[3] Its structure combines a sulfonamide moiety with a functionally critical aniline group, which serves as a key handle for subsequent coupling reactions in the construction of the final active pharmaceutical ingredient (API).
Synthetic Route 1: The Sulfonyl Chloride Pathway from this compound
This primary synthetic route leverages the reactivity of this compound as a stable and commercially available starting material. The synthesis proceeds through a two-step sequence involving a nucleophilic aromatic substitution followed by reduction.
Experimental Protocol: Route 1
Step 1a: Synthesis of N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide (Compound 2)
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added propane-1-sulfonamide (1.2 eq) and a strong base, for instance, sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C. The reaction mixture is then stirred at an elevated temperature, typically around 80-100 °C, for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon cooling, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford N-(2,4-difluoro-3-nitrophenyl)propane-1-sulfonamide (Compound 2 ).
Step 1b: Reduction to N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (Compound 3)
The nitro-substituted intermediate, Compound 2 (1.0 eq), is dissolved in a solvent such as ethanol or methanol. A reducing agent, for example, iron powder (Fe, 5.0 eq) in the presence of an acid like ammonium chloride (NH₄Cl, 1.0 eq in water), is added to the solution. The mixture is heated to reflux and stirred vigorously for several hours. The progress of the reduction is monitored by TLC. Once the reaction is complete, the mixture is filtered through a pad of celite to remove the iron salts, and the filtrate is concentrated. The resulting residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the target molecule, N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (Compound 3 ).
Mechanistic Rationale: Route 1
The initial step of this synthesis is a nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) and the fluorine atom activates the aromatic ring towards nucleophilic attack.[4][5] The sulfonamide anion, generated in situ by the strong base, acts as the nucleophile, displacing the bromine atom. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using reducing agents like iron in acidic media.[6]
Synthetic pathway for Route 1.
Synthetic Route 2: The Sulfonylation Pathway from 3-bromo-2,4-difluoro-aniline
This alternative route begins with a different starting material, 3-bromo-2,4-difluoro-aniline, and employs a sulfonylation reaction as the key step.
Experimental Protocol: Route 2
Step 2a: Synthesis of N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide (Compound 4)
In a reaction vessel, 3-bromo-2,4-difluoro-aniline (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or pyridine. The solution is cooled to 0 °C, and propane-1-sulfonyl chloride (1.1 eq) is added dropwise, followed by the addition of a base like triethylamine (TEA, 1.5 eq) or by using pyridine as both solvent and base. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is then dried and concentrated to give N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide (Compound 4 ).[2]
Step 2b: Amination to N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide (Compound 3)
The bromo-sulfonamide intermediate, Compound 4 (1.0 eq), is subjected to an amination reaction. A common method is the Buchwald-Hartwig amination.[3][7][8] In a typical procedure, Compound 4 is dissolved in a solvent like toluene or dioxane, and a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%) are added. A strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq), and an ammonia source, such as benzophenone imine followed by hydrolysis, or aqueous ammonia, are then added.[9][10][11] The reaction mixture is heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 110 °C for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product, Compound 3 .
Mechanistic Rationale: Route 2
The first step involves the sulfonylation of an aniline. The lone pair of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The second step is a palladium-catalyzed C-N cross-coupling reaction , specifically a Buchwald-Hartwig amination.[3][8] This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Synthetic pathway for Route 2.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the availability and cost of starting materials, reaction yields, purity of the final product, and the complexity of the reaction setup and workup procedures.
| Parameter | Route 1: Sulfonyl Chloride Pathway | Route 2: Sulfonylation Pathway |
| Starting Material | This compound | 3-bromo-2,4-difluoro-aniline |
| Key Reactions | Nucleophilic Aromatic Substitution, Nitro Reduction | Sulfonylation, Buchwald-Hartwig Amination |
| Overall Yield (Reported) | 70-80% (estimated) | 75-85% (estimated)[2] |
| Purity | Generally high after chromatography | Can be high, but may require careful purification to remove catalyst residues |
| Process Safety | Use of NaH requires careful handling. Nitro reduction can be exothermic. | Buchwald-Hartwig amination requires inert atmosphere and handling of air-sensitive reagents. |
| Cost-Effectiveness | Dependent on the cost of the sulfonylbenzene starting material. | Dependent on the cost of the difluoroaniline and the palladium catalyst/ligand system. |
Conclusion
Both synthetic routes offer viable pathways to the key Vemurafenib intermediate, N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide.
-
Route 1 , starting from this compound, is a more "classical" approach that may be favored for its avoidance of expensive palladium catalysts. However, it involves the handling of a nitro intermediate and a potentially energetic reduction step.
-
Route 2 , utilizing a Buchwald-Hartwig amination, represents a more modern and often more efficient method for C-N bond formation. While it requires the use of a palladium catalyst and specific ligands, which can add to the cost, it often provides higher yields and may be more amenable to a wider range of substrates.
The ultimate selection of the synthetic route will depend on a careful evaluation of the specific needs and capabilities of the research or production environment, including cost considerations, scale-up requirements, and safety protocols. This guide provides the foundational data and procedural knowledge to aid in that critical decision-making process.
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An Efficient Copper-Catalyzed Amination of Aryl Halides by Aqueous Ammonia. (2025). Request PDF. [Link]
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Cost-benefit analysis of using 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene in large-scale synthesis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and process chemistry, the selection of starting materials is a critical decision point that profoundly impacts scalability, cost-effectiveness, and the overall success of a synthetic campaign. 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene has emerged as a key building block, prized for its trifecta of reactive sites that offer a versatile handle for molecular elaboration. The presence of a bromine atom, a fluorine atom, and a methylsulfonyl group on a single aromatic ring provides chemists with orthogonal reactivity, enabling sequential and highly controlled transformations.
This guide presents an in-depth cost-benefit analysis of employing this compound in large-scale synthesis. We will objectively compare its performance, cost, and safety profile against viable alternatives, supported by experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their synthetic projects.
Reactivity Profile and Strategic Advantages
The utility of this compound stems from the distinct chemical properties of its functional groups. The methylsulfonyl group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr), typically displacing the fluorine atom. The bromine atom, conversely, is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.[1]
This inherent dichotomy in reactivity allows for a programmed, stepwise approach to synthesis:
-
Cross-Coupling: The bromo-substituent is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring system allows for the subsequent displacement of the fluoride by various nucleophiles (e.g., amines, alcohols, thiols).
This predictable reactivity minimizes the need for extensive protecting group strategies, streamlining synthetic routes and improving overall process efficiency—a paramount consideration for large-scale production.
Comparative Analysis: The Alternatives
The choice of a building block is never made in a vacuum. Below, we compare this compound with two common alternatives that might be considered for similar synthetic goals.
Alternative 1: 2-Bromo-4-fluorobenzenesulfonyl chloride This reagent is often considered when the primary goal is to introduce the bromo-fluoro-substituted sulfonyl moiety itself, typically through reaction with a nucleophile to form a sulfonamide or sulfonate ester.
Alternative 2: 1-Bromo-2,4-difluorobenzene This alternative is relevant when the methylsulfonyl group is not required in the final molecule but a similar substitution pattern is desired. It relies on the differential reactivity of the two fluorine atoms for SNAr reactions.
Data Presentation: Head-to-Head Comparison
| Metric | This compound | 2-Bromo-4-fluorobenzenesulfonyl chloride | 1-Bromo-2,4-difluorobenzene |
| CAS Number | 1039744-23-4 | 351003-46-8 | 1009-29-6 |
| Molecular Weight | 253.09 g/mol [1][2] | 257.51 g/mol | 192.99 g/mol |
| Primary Use | Pre-installed sulfone; versatile for coupling & SNAr. | Introduction of a sulfonyl group to form sulfonamides/esters. | Sequential SNAr reactions. |
| Relative Cost (Lab Scale) | Moderate-to-High | Moderate | Low-to-Moderate |
| Key Hazard Profile | Skin/eye irritant.[3] | Water-reactive, corrosive, causes severe skin burns and eye damage.[4] | Flammable liquid, skin/eye irritant.[5] |
| Handling Considerations | Standard inert atmosphere techniques for coupling reactions. | Requires strict moisture control. Handling of HCl byproduct. | Standard handling for flammable organic liquids. |
| Waste Stream | Catalyst residues (e.g., Palladium), inorganic salts. | Acidic waste (HCl), unreacted sulfonyl chloride requires careful quenching. | Halogenated organic waste. |
Cost-Benefit Analysis: A Decision-Making Framework
The optimal choice of reagent is contingent on the specific strategic goals of the synthesis. The following workflow provides a logical framework for this decision.
Caption: Decision workflow for reagent selection.
Expert Insights:
-
For Speed and Efficiency: this compound is often the superior choice when the methylsulfonyl group is part of the final molecular architecture. While its initial purchase price may be higher, it can lead to a shorter, more efficient synthetic route with fewer steps, reducing overall costs related to labor, solvent, and energy.
-
For Cost-Sensitive, High-Volume Production: If the goal is to produce a simple sulfonamide, starting with the less expensive 2-bromo-4-fluorobenzenesulfonyl chloride and a readily available amine may be more economical at scale, despite adding a step to the process.
-
Safety and Handling: The corrosive and water-reactive nature of sulfonyl chlorides like 2-bromo-4-fluorobenzenesulfonyl chloride necessitates more stringent engineering controls and handling protocols, which can add to the operational cost.[4][6] this compound, while requiring careful handling, is generally less hazardous.[3]
Experimental Protocols: A Practical Comparison
To illustrate the practical application, we provide protocols for a representative Suzuki-Miyaura coupling reaction, a common transformation for this class of compounds.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol details the coupling of the title compound with a generic arylboronic acid. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is crucial for achieving high yields in couplings with electron-deficient aryl bromides.[7]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS No. 1039744-23-4), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.
Core Principle: Hazard Identification and Waste Classification
This compound is a halogenated organic compound. This classification is the single most critical factor determining its disposal pathway.[1] Due to the presence of bromine and fluorine atoms on the benzene ring, it must be segregated as halogenated organic waste .[1][2] Co-mingling this waste with non-halogenated solvents is strongly discouraged. Even small concentrations (as low as 1,000 ppm) of halogenated compounds can render a non-halogenated waste stream contaminated, necessitating the entire volume be treated via the more complex and costly disposal process required for halogenated waste.[2]
While a specific, detailed toxicological profile for this exact compound is not widely published, its structure suggests potential hazards common to similar halogenated and sulfonylated aromatic compounds. Safety data for analogous chemicals indicate risks of skin, eye, and respiratory irritation.[3][4][5] Therefore, a cautious approach, assuming moderate toxicity and irritant properties, is warranted.
Personal Protective Equipment (PPE) for Handling and Disposal
Direct contact with this compound or its waste solutions must be avoided. The following PPE is mandatory when handling the compound for disposal.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6] | Protects against accidental splashes of the chemical or its solvent, which could cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Provides a barrier against skin contact. Contaminated gloves must be removed using the proper technique to avoid skin exposure and disposed of as hazardous waste.[4] |
| Body Protection | A standard laboratory coat, closed-toe shoes, and long pants. | Minimizes the risk of skin exposure from spills or splashes.[7] |
| Respiratory Protection | All handling and waste consolidation should occur within a certified chemical fume hood. | Prevents inhalation of any vapors or aerosols, which may cause respiratory tract irritation.[4][5] |
Step-by-Step Disposal Protocol: Segregation and Collection
Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant, cost-effective disposal.[2][8]
Step 1: Select the Appropriate Waste Container Use a designated, chemically compatible, and leak-proof container with a screw-top cap.[2] UN-certified plastic or glass containers are often required. Ensure the container is clearly labeled for "Halogenated Organic Waste" before the first drop of waste is added.[9]
Step 2: Label the Container Accurately The label must include:
-
The full chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[9]
-
If in a solvent, list all components and their approximate percentages. A running list should be kept near the container.[8][9]
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
Step 3: Add Waste to the Container Perform all transfers inside a fume hood. Use a funnel to prevent spillage on the exterior of the container.[10] The container must remain closed at all times except when waste is being actively added.[9][10]
Step 4: Adhere to Segregation Principles
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[2][8]
-
DO NOT mix with strong acids, bases, or oxidizing agents.[3][4] Incompatible materials can cause dangerous reactions.
-
DO NOT dispose of this chemical down the drain. This is strictly prohibited by environmental regulations.[2][11]
-
DO NOT overfill the container. A maximum fill level of 90% is recommended to allow for vapor expansion.[10][12]
Spill and Emergency Procedures
Accidents require immediate and correct action.
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Using non-sparking tools, carefully collect the absorbed material and any contaminated debris into a sealed, properly labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
-
Prevent entry into the area and turn off any potential ignition sources if it is safe to do so.[3]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
Final Disposal Pathway: From Lab to Incineration
Once the waste container is full (up to 90%), ensure the cap is tightly sealed and the exterior is clean. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]
The ultimate disposal of this compound is through high-temperature incineration performed by a licensed and certified hazardous waste disposal company.[1][2][4] Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will manage the manifest and ensure the process adheres to all local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
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- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 5. aksci.com [aksci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ethz.ch [ethz.ch]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. rug.nl [rug.nl]
Mastering the Molecule: A Senior Scientist's Guide to Handling 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
For the diligent researcher navigating the landscape of drug development, the introduction of novel reagents is a constant. Among these, functionalized aromatic compounds like 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene (CAS No. 1039744-23-4) serve as critical building blocks. However, scientific advancement must be built upon a foundation of uncompromising safety. This guide moves beyond a simple checklist, offering a deep dive into the why behind the safety protocols for this specific molecule. It is designed to empower you with a risk-assessed, field-proven methodology for handling, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Reactivity Profile
While comprehensive toxicological data for this compound is not extensively published, its structure—a halogenated aromatic sulfone—provides a clear basis for risk assessment by analogy to similar compounds. The primary hazards stem from its potential to act as an irritant and the possibility of releasing toxic gases upon decomposition.[1][2]
-
Dermal and Ocular Hazard : Like many brominated and fluorinated aromatics, this compound is expected to be a skin and eye irritant.[3][4][5] Prolonged contact may lead to redness, inflammation, or more severe irritation.[4] The sulfonyl group can enhance skin penetration, making thorough protection critical.
-
Respiratory Tract Irritation : If handled as a powder or if vapors are generated, it may cause respiratory irritation.[4][6] Inhalation should be scrupulously avoided.
-
Ingestion Hazard : Oral toxicity is a concern with related chemicals, which are often classified as harmful if swallowed.[3][7][8]
-
Thermal Decomposition : In the event of a fire, halogenated organic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen halides (HBr, HF), carbon oxides (CO, CO₂), and sulfur oxides.[1][2]
Core Protection Principles: A Multi-Layered Defense
Effective safety is not just about personal protective equipment (PPE); it begins with engineering and administrative controls that minimize exposure potential from the outset.
-
Engineering Control - The Primacy of Ventilation : All handling of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[8] This is your primary barrier, ensuring that any dust or vapors are contained and exhausted safely.
-
Administrative Control - Designated Area Protocol : All work with this compound should occur in a clearly marked "designated area" within the lab. This prevents cross-contamination and ensures that all personnel in the vicinity are aware of the potential hazards.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation | Minimum Required PPE | Rationale & Causality |
| Receiving & Storage | • Safety Glasses• Nitrile Gloves | Protects against incidental contact during the handling of sealed containers. |
| Weighing (Solid) | • Safety Goggles• Face Shield• Nitrile Gloves (double-gloved)• Lab Coat• Arm Sleeves | Provides full-face protection from airborne particulates and splashes.[1][9] Double-gloving minimizes the risk of contamination during glove removal. |
| Solution Preparation & Transfer | • Safety Goggles• Face Shield• Nitrile or Neoprene Gloves• Lab Coat | Protects against splashes of the chemical dissolved in a solvent. The choice of glove should be cross-referenced with the solvent's compatibility chart.[10] |
| Reaction Monitoring & Workup | • Safety Goggles• Appropriate Chemical-Resistant Gloves• Lab Coat | Standard protection for handling closed systems. Glove type must be compatible with all reagents and solvents in the reaction mixture. |
| Spill Cleanup & Waste Disposal | • Safety Goggles• Face Shield• Chemical-Resistant Gloves (e.g., Butyl Rubber)• Chemical-Resistant Apron or Coverall• Respiratory Protection (if significant dust/vapor) | Demands a higher level of protection due to the increased risk of direct, widespread contact with the concentrated material.[11][12] |
Procedural Guidance: A Step-by-Step Operational Plan
This protocol ensures that safety is integrated into every step of the workflow.
A. Preparation & Pre-Handling Checks
-
Verify Fume Hood Function : Ensure the chemical fume hood has a valid certification and the airflow monitor indicates normal operation.
-
Assemble All PPE : Before retrieving the chemical, don the appropriate PPE as specified in the table above for your intended task. Inspect all PPE for damage.
-
Prepare the Work Surface : Line the fume hood work surface with disposable plastic-backed absorbent paper to contain minor spills.
-
Locate Emergency Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
B. Handling & Experimental Use
-
Weighing : Conduct all weighing within the fume hood. Use a disposable weigh boat. After weighing, gently tap the spatula on the weigh boat to dislodge any remaining powder before removing it from the container.
-
Transfer : When adding the solid to a reaction vessel, do so slowly and carefully to prevent generating dust. Use a powder funnel if necessary.
-
Housekeeping : Immediately after use, securely close the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste. Wipe down the work surface.
C. Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill : For a small spill, absorb with an inert material (e.g., vermiculite or sand).[8] Wearing appropriate PPE, sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[4][8] Do not allow the chemical to enter drains or waterways.[4]
D. Disposal Plan
-
Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solvent Waste : Solvents used for decontamination or from reaction workups should be collected in a properly labeled halogenated organic waste container.
-
Final Disposal : All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of it in standard laboratory trash or down the sewer.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemscene.com [chemscene.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. hsa.ie [hsa.ie]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
